molecular formula C6H4F5NO2S B1305690 3-Nitrophenylsulfur Pentafluoride CAS No. 2613-26-5

3-Nitrophenylsulfur Pentafluoride

Cat. No.: B1305690
CAS No.: 2613-26-5
M. Wt: 249.16 g/mol
InChI Key: FSTNQYCPXJMFMT-UHFFFAOYSA-N
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Description

3-Nitrophenylsulfur Pentafluoride is a useful research compound. Its molecular formula is C6H4F5NO2S and its molecular weight is 249.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

pentafluoro-(3-nitrophenyl)-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F5NO2S/c7-15(8,9,10,11)6-3-1-2-5(4-6)12(13)14/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSTNQYCPXJMFMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(F)(F)(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379675
Record name 3-Nitrophenylsulfur Pentafluoride
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Molecular Weight

249.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2613-26-5
Record name (OC-6-21)-Pentafluoro(3-nitrophenyl)sulfur
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Record name 3-Nitrophenylsulfur Pentafluoride
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Record name 1-nitro-3-(pentafluorosulfanyl)benzene
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Record name 3-Nitrophenylsulfur pentafluoride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Nitrophenylsulfur Pentafluoride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2613-26-5

This technical guide provides a comprehensive overview of 3-Nitrophenylsulfur Pentafluoride, a key reagent in modern synthetic chemistry, particularly for the introduction of the bioisosterically significant pentafluorosulfanyl (SF₅) group. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Chemical and Physical Properties

This compound is a light yellow to orange clear liquid under standard conditions.[1] Its physicochemical properties are summarized in the table below, providing a ready reference for experimental design and safety considerations.

PropertyValueReference
CAS Number 2613-26-5[2][3]
Molecular Formula C₆H₄F₅NO₂S[2][3][4]
Molecular Weight 249.16 g/mol [2][3][4]
Melting Point 0 °C[2][3]
Boiling Point 106 °C at 2 mm Hg[2][3]
Density 1.665 g/mL at 25 °C[2][3]
Refractive Index (n20/D) 1.475[2][3]
Flash Point >230 °F[2][3]
Water Solubility Difficult to mix in water[2][3]
Appearance Light yellow to orange clear liquid[1]

Synthesis and Reactions

The synthesis of arylsulfur pentafluorides has historically been challenging. Early methods involving the direct fluorination of disulfides with elemental fluorine or the use of expensive reagents like silver difluoride often resulted in low yields.[5][6] More practical and scalable methods have since been developed.

One notable synthetic approach involves a two-step process:

  • Treatment of a diaryl disulfide or an aryl thiol with chlorine in the presence of an alkali metal fluoride to form an arylsulfur chlorotetrafluoride intermediate.[5][6][7]

  • Subsequent treatment of the arylsulfur chlorotetrafluoride with a fluoride source, such as zinc difluoride (ZnF₂) or hydrogen fluoride (HF), to yield the final arylsulfur pentafluoride.[5][6][7]

A direct method for the synthesis of nitrophenylsulfur pentafluoride involves the treatment of bis(m-nitrophenyl) disulfide with diluted molecular fluorine (F₂) in acetonitrile at low temperatures, affording the product in approximately 40% yield.[5][6]

This compound is a valuable building block in organic synthesis. For instance, it can undergo palladium-catalyzed direct arylation reactions with aryl bromides to form complex biaryl structures.

Experimental Protocols

Detailed Experimental Protocol for Pd-Catalyzed Direct Arylation of this compound with Bromobenzene:

This protocol describes the synthesis of 2-nitro-[1,1'-biphenyl]-4-yl sulfurpentafluoride, as detailed by TCI AMERICA.

Materials:

  • This compound (0.5 mmol, 1.0 equiv.)

  • Bromobenzene (1.5 equiv.)

  • (allylPdCl)₂ (2.5 mol%)

  • PCy₃·HBF₄ (7.5 mol%)

  • K₂CO₃ (1.8 equiv.)

  • 2,2-dimethylbutyric acid (0.3 equiv.)

  • Toluene (0.8 mL)

  • 25 mL Schlenk tube

  • Magnetic stir bar

Procedure:

  • A 25 mL Schlenk tube equipped with a magnetic stir bar is charged with (allylPdCl)₂ (2.5 mol%), PCy₃·HBF₄ (7.5 mol%), and K₂CO₃ (1.8 equiv.).

  • The reaction tube is evacuated and backfilled with nitrogen gas four times.

  • 2,2-dimethylbutyric acid (0.3 equiv.), bromobenzene (1.5 equiv.), toluene (0.8 mL), and this compound (0.5 mmol, 1.0 equiv.) are added sequentially to the Schlenk tube.

  • The tube is sealed with a screw cap and heated to 130 °C for 15 hours.

  • After the reaction period, the vessel is cooled to room temperature.

  • The reaction mixture is concentrated in vacuo.

  • The resulting residue is purified by silica gel chromatography to yield 2-nitro-[1,1'-biphenyl]-4-yl sulfurpentafluoride.

Yield: 79%

Applications in Research and Drug Development

The pentafluorosulfanyl (SF₅) group is often considered a "super-trifluoromethyl" group due to its superior electronegativity and lipophilicity compared to the trifluoromethyl (CF₃) group.[5] These properties make it a highly desirable moiety in the design of novel pharmaceuticals and agrochemicals, as it can significantly influence a molecule's metabolic stability, membrane permeability, and binding affinity.

This compound serves as a key building block for introducing the SF₅ group onto various molecular scaffolds.[1] The nitro group can be readily reduced to an amine, providing a handle for further chemical transformations and the construction of more complex molecules.

The fluorine atoms in the SF₅ group also make it an excellent probe for ¹⁹F-NMR studies, a powerful technique in fragment-based drug discovery for screening and characterizing ligand-protein interactions.[8][9]

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is toxic if swallowed, in contact with skin, or if inhaled.[4] It also causes skin and serious eye irritation.[4] Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times. For transportation purposes, it is classified as a Dangerous Good.[10]

Hazard and Precautionary Statements:

  • H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

  • P302 + P352: IF ON SKIN: Wash with plenty of water.

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Visualized Experimental Workflow

The following diagram illustrates the workflow for the Pd-catalyzed direct arylation reaction described in the experimental protocols section.

experimental_workflow reagents 1. Charge Schlenk Tube: (allylPdCl)₂, PCy₃·HBF₄, K₂CO₃ evacuate 2. Evacuate and Backfill with N₂ (4x) reagents->evacuate add_reactants 3. Add Reactants: This compound, Bromobenzene, Toluene, 2,2-dimethylbutyric acid evacuate->add_reactants heat 4. Heat at 130 °C for 15 hours add_reactants->heat cool 5. Cool to Room Temperature heat->cool concentrate 6. Concentrate in vacuo cool->concentrate purify 7. Purify via Silica Gel Chromatography concentrate->purify product Product: 2-nitro-[1,1'-biphenyl]-4-yl sulfurpentafluoride purify->product

Caption: Pd-catalyzed direct arylation workflow.

References

An In-depth Technical Guide to the Chemical Properties of 3-Nitrophenylsulfur Pentafluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 3-Nitrophenylsulfur Pentafluoride, a versatile reagent and building block with significant potential in medicinal chemistry and materials science. The document details its physical and chemical characteristics, provides insights into its synthesis and reactivity, and explores the burgeoning role of the pentafluorosulfanyl (SF5) moiety in drug design. This guide is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis and drug development, offering both foundational knowledge and practical experimental details.

Introduction

This compound (CAS No. 2613-26-5) is an aromatic compound featuring a highly electronegative and sterically demanding pentafluorosulfanyl (SF5) group and a nitro (NO2) group on a benzene ring.[1][2][3][4][5] The unique electronic properties conferred by the SF5 group, often termed a "super-trifluoromethyl" group, make it an attractive moiety for modulating the physicochemical and biological properties of organic molecules.[6] This guide will delve into the core chemical properties of this compound, offering a technical resource for its application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various sources.

PropertyValueReference
Molecular Formula C6H4F5NO2S[1][2][3]
Molecular Weight 249.16 g/mol [1][2][3]
Appearance Light yellow to yellow to orange clear liquid[4]
Melting Point 0 °C[4]
Boiling Point 106 °C at 2 mm Hg[4]
Density 1.665 g/mL at 25 °C[4]
Refractive Index (n20/D) 1.475[4]
Water Solubility Difficult to mix in water[4]
CAS Number 2613-26-5[1][2][3]

Synthesis

The synthesis of arylsulfur pentafluorides, including this compound, has evolved from early methods using hazardous reagents and affording low yields to more practical and efficient protocols.

Historical Synthetic Methods

Initial syntheses of arylsulfur pentafluorides involved the stepwise fluorination of diaryl disulfides with expensive and highly reactive reagents like silver difluoride (AgF2), often resulting in poor yields.[6] Another approach utilized molecular fluorine (F2), a highly toxic and corrosive gas, for the fluorination of bis(m-nitrophenyl) disulfide, which provided this compound in approximately 40% yield.[6] These methods, however, are not ideal for large-scale production due to safety concerns and high costs.

Modern Synthetic Approach: Two-Step Protocol

A more practical and widely adopted method involves a two-step process starting from the corresponding diaryl disulfide or aryl thiol.[6]

Step 1: Synthesis of Arylsulfur Chlorotetrafluoride

The first step involves the reaction of a diaryl disulfide or an aryl thiol with chlorine in the presence of an alkali metal fluoride (e.g., KF) to produce an arylsulfur chlorotetrafluoride intermediate.[6]

Step 2: Fluorination to Arylsulfur Pentafluoride

The resulting arylsulfur chlorotetrafluoride is then treated with a fluoride source, such as zinc difluoride (ZnF2), anhydrous hydrogen fluoride (HF), or antimony fluorides (SbF3/SbF5), to yield the final arylsulfur pentafluoride.[6]

Spectroscopic Properties

The structural characterization of this compound relies on various spectroscopic techniques.

Infrared (IR) and Raman Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR spectroscopy is particularly informative for compounds containing the SF5 group, which typically displays a characteristic AX4 spin system. This results in a quintet for the apical fluorine (Fa) and a doublet for the four equatorial fluorines (Fe). The chemical shifts and coupling constants are sensitive to the electronic environment of the aromatic ring.

Reactivity and Applications

This compound serves as a valuable building block in organic synthesis, primarily due to the reactivity conferred by the nitro group and the unique properties of the pentafluorosulfanyl group.

Palladium-Catalyzed Direct Arylation

A notable application of this compound is its use in palladium-catalyzed direct arylation reactions. This allows for the formation of C-C bonds, enabling the synthesis of more complex molecular architectures.

Experimental Protocol: Pd-Catalyzed Direct Arylation of this compound with Bromobenzene

  • Materials:

    • (allylPdCl)₂ (2.5 mol%)

    • PCy₃·HBF₄ (7.5 mol%)

    • K₂CO₃ (1.8 equiv.)

    • 2,2-dimethylbutyric acid (0.3 equiv.)

    • Bromobenzene (1.5 equiv.)

    • This compound (0.5 mmol, 1.0 equiv.)

    • Toluene (0.8 mL)

  • Procedure:

    • A 25 mL Schlenk tube equipped with a magnetic stir bar is charged with (allylPdCl)₂ (2.5 mol%), PCy₃·HBF₄ (7.5 mol%), and K₂CO₃ (1.8 equiv.).

    • The reaction tube is evacuated and backfilled with N₂ gas (repeated four times).

    • 2,2-dimethylbutyric acid (0.3 equiv.), bromobenzene (1.5 equiv.), toluene (0.8 mL), and this compound (0.5 mmol, 1.0 equiv.) are added sequentially.

    • The sealed tube is screw-capped and heated to 130 °C for 15 hours.

    • After cooling to room temperature, the reaction mixture is concentrated in vacuo.

    • The resulting residue is purified by silica gel chromatography to afford the desired biaryl product.

The Pentafluorosulfanyl (SF5) Group in Drug Development

The pentafluorosulfanyl group is gaining significant attention in medicinal chemistry as a bioisostere for other functional groups, offering a unique combination of properties that can enhance the pharmacological profile of drug candidates.[7][8]

Properties and Advantages of the SF5 Group
  • High Electronegativity: The SF5 group is one of the most electron-withdrawing groups, which can significantly impact the acidity, basicity, and reactivity of a molecule.[8]

  • Lipophilicity: Despite its high polarity, the SF5 group is highly lipophilic, which can improve a drug's ability to cross cell membranes and enhance its bioavailability.[8]

  • Metabolic Stability: The strong S-F bonds make the SF5 group exceptionally stable to metabolic degradation, potentially increasing the half-life of a drug.[8]

  • Bioisosterism: The SF5 group can act as a bioisosteric replacement for other groups like trifluoromethyl (CF3), tert-butyl, halogens, or even a nitro group, allowing for fine-tuning of a molecule's properties.[7]

Logical Workflow for SF5-Containing Drug Candidate Evaluation

The decision to incorporate an SF5 group into a drug candidate can be guided by a logical workflow that considers its potential impact on key drug-like properties.

SF5_Drug_Design_Workflow Start Lead Compound Evaluate Evaluate Physicochemical and ADME Properties Start->Evaluate Decision Incorporate SF5 Group? Evaluate->Decision Synthesize Synthesize SF5 Analogues Decision->Synthesize Yes Analyze Analyze SAR and Optimize Lead Decision->Analyze No Test In Vitro and In Vivo Testing Synthesize->Test Test->Analyze Analyze->Decision End Optimized Candidate Analyze->End

Workflow for SF5 incorporation in drug design.

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as toxic if swallowed, in contact with skin, or if inhaled.[1] Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times.

Conclusion

This compound is a chemical compound with a unique combination of properties that make it a valuable tool for synthetic chemists and drug development professionals. Its robust SF5 group offers a means to enhance the metabolic stability and lipophilicity of molecules, while the reactive nitro group provides a handle for further chemical transformations. As synthetic methodologies for introducing the SF5 group continue to improve, the applications of this compound and related compounds in the creation of novel therapeutics and materials are expected to expand significantly.

References

An In-depth Technical Guide to the Molecular Structure of 3-Nitrophenylsulfur Pentafluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure of 3-Nitrophenylsulfur Pentafluoride, a compound of increasing interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for the 3-nitro isomer, this guide leverages structural data from its close analogue, 4-Nitrophenylsulfur Pentafluoride, supplemented by established principles of arylsulfur pentafluoride chemistry.

Introduction

This compound (C₆H₄F₅NO₂S) is an aromatic compound featuring a highly electronegative and sterically demanding pentafluorosulfanyl (SF₅) group and a nitro (NO₂) group attached to a benzene ring.[1] The unique properties imparted by the SF₅ group, often considered a "super-trifluoromethyl" group, make it a valuable building block in the development of novel pharmaceuticals, agrochemicals, and advanced materials. Understanding its precise molecular geometry is crucial for predicting its reactivity, intermolecular interactions, and ultimately, its function in various applications.

Molecular Geometry

While a definitive crystal structure for this compound is not publicly available, the crystal structure of its isomer, 4-Nitrophenylsulfur Pentafluoride, provides a reliable model for its geometric parameters. The key structural features are summarized below.

The Pentafluorosulfanyl (SF₅) Group

The sulfur atom in the SF₅ group adopts a slightly distorted octahedral geometry. It is bonded to one axial fluorine atom (F_ax), four equatorial fluorine atoms (F_eq), and the carbon atom of the phenyl ring.

The Phenyl Ring

The benzene ring is expected to be largely planar, with minor distortions possible due to the electronic effects of the bulky and electron-withdrawing SF₅ and NO₂ substituents.

The Nitro (NO₂) Group

The nitro group is also planar and, in the case of the 3-nitro isomer, is positioned meta to the pentafluorosulfanyl group.

Table 1: Predicted Bond Lengths for this compound (based on 4-Nitrophenylsulfur Pentafluoride data)

BondPredicted Length (Å)
S - C~1.78
S - F_ax~1.57
S - F_eq~1.58
C - C (avg)~1.39
C - N~1.48
N - O (avg)~1.22

Table 2: Predicted Bond Angles for this compound (based on 4-Nitrophenylsulfur Pentafluoride data)

AnglePredicted Angle (°)
F_ax - S - F_eq~89
F_eq - S - F_eq~90, ~178
C - S - F_ax~178
C - S - F_eq~91
O - N - O~124
C - C - N~118

Table 3: Predicted Dihedral Angles for this compound (based on 4-Nitrophenylsulfur Pentafluoride data)

Dihedral AnglePredicted Angle (°)
C - C - S - F_ax~180
C - C - S - F_eq~90
C - C - C - N~0 or ~180

Experimental Protocols for Structural Determination

The determination of the precise molecular structure of compounds like this compound relies on a combination of experimental techniques and computational modeling.

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid.

Methodology:

  • Crystal Growth: High-quality single crystals of the compound are grown from a suitable solvent by slow evaporation, cooling, or vapor diffusion.

  • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the molecular structure of volatile compounds in the gas phase, providing information free from intermolecular interactions present in the crystalline state.

Methodology:

  • Sample Introduction: A gaseous beam of the sample is introduced into a high-vacuum chamber.

  • Electron Beam Interaction: A high-energy electron beam is scattered by the molecules in the gas jet.

  • Data Analysis: The scattered electron intensity is recorded as a function of the scattering angle. This data is then used to generate a radial distribution curve, from which internuclear distances and bond angles can be derived.

Spectroscopic Methods and Computational Chemistry

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy provide valuable information about the connectivity and chemical environment of atoms in a molecule. This data, when combined with quantum chemical calculations (e.g., Density Functional Theory - DFT), can be used to build and validate a detailed 3D model of the molecular structure. PubChem provides some IR and Raman spectral information for this compound.[1]

Methodology:

  • Spectra Acquisition: NMR, IR, and Raman spectra of the purified compound are recorded.

  • Computational Modeling: A theoretical model of the molecule is constructed, and its geometry is optimized using quantum chemical methods.

  • Validation: The predicted spectroscopic properties from the computational model are compared with the experimental spectra to validate the accuracy of the calculated structure.

Synthesis and Reactivity

The synthesis of arylsulfur pentafluorides, including the 3-nitro derivative, has been a subject of considerable research. Modern methods often involve a two-step process starting from diaryl disulfides.

G DiarylDisulfide Diaryl Disulfide (Ar-S-S-Ar) Chlorination Chlorination (Cl2, KF) DiarylDisulfide->Chlorination Step 1 ArSF4Cl Arylsulfur Chlorotetrafluoride (Ar-SF4Cl) Chlorination->ArSF4Cl Fluorination Fluorination (HF or ZnF2) ArSF4Cl->Fluorination Step 2 ArSF5 Arylsulfur Pentafluoride (Ar-SF5) Fluorination->ArSF5

Caption: General synthetic pathway to arylsulfur pentafluorides.

The presence of the electron-withdrawing nitro and pentafluorosulfanyl groups significantly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution reactions.

Logical Relationships in Molecular Structure

The interplay between the substituents and the phenyl ring dictates the overall molecular geometry and electronic properties.

G substituents Substituents (-NO2, -SF5) phenyl_ring Phenyl Ring substituents->phenyl_ring influences molecular_geometry Molecular Geometry (Bond Lengths & Angles) substituents->molecular_geometry directly affects electronic_properties Electronic Properties (Reactivity, Polarity) substituents->electronic_properties strongly modifies phenyl_ring->molecular_geometry determines molecular_geometry->electronic_properties governs

Caption: Interplay of substituents and molecular properties.

Conclusion

The molecular structure of this compound is characterized by a distorted octahedral SF₅ group and a planar nitro group attached to a phenyl ring. While direct experimental structural data remains elusive, analysis of its close isomer, 4-Nitrophenylsulfur Pentafluoride, provides a robust model for its key geometric parameters. A comprehensive understanding of this structure, obtained through a combination of experimental techniques and computational modeling, is essential for the rational design of new molecules with tailored properties for applications in drug discovery and materials science.

References

The Advent of "Super-Trifluoromethyls": A Technical Guide to the Discovery of Nitrophenylsulfur Pentafluorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel functional groups that can dramatically influence the physicochemical properties of organic molecules is a cornerstone of modern chemical research, with profound implications for drug discovery, materials science, and agrochemicals. In this context, the pentafluorosulfanyl (SF₅) group has emerged as a "super-trifluoromethyl" moiety, boasting even greater electronegativity and lipophilicity than the well-established trifluoromethyl (CF₃) group. This technical guide provides an in-depth exploration of the discovery of a key class of SF₅-containing compounds: the nitrophenylsulfur pentafluorides. Their synthesis marked a critical step in accessing the unique chemical space offered by the SF₅ group and laid the groundwork for its broader application.

The Initial Breakthrough: Sheppard's Synthesis with Silver Difluoride

The first successful synthesis of an arylsulfur pentafluoride was reported in 1961 by William A. Sheppard.[1] His pioneering work involved the fluorination of diphenyl disulfide with the potent and expensive reagent, silver difluoride (AgF₂). While the yield of the parent compound, phenylsulfur pentafluoride, was a modest 9%, Sheppard astutely observed that the introduction of a deactivating nitro group on the aromatic ring significantly improved the reaction's efficiency. This led to the first synthesis of nitrophenylsulfur pentafluorides in yields of 15-30%.[1]

Experimental Protocol: Sheppard's Synthesis of Nitrophenylsulfur Pentafluorides

This protocol is based on the original work of W. A. Sheppard and should be conducted with extreme caution due to the hazardous nature of the reagents.

Materials:

  • Bis(nitrophenyl) disulfide (ortho-, meta-, or para-isomer)

  • Silver(II) fluoride (AgF₂)

  • Anhydrous, inert fluorocarbon solvent (e.g., 1,1,2-trichloro-1,2,2-trifluoroethane)

  • Anhydrous nitrogen or argon atmosphere

  • Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

  • Filtration apparatus (e.g., Celite pad)

  • Distillation apparatus

Procedure:

  • A thoroughly dried reaction flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen/argon inlet is charged with a suspension of silver(II) fluoride in the inert fluorocarbon solvent.

  • A solution of the corresponding bis(nitrophenyl) disulfide in the same solvent is added dropwise to the stirred suspension at room temperature.

  • An exothermic reaction ensues. The reaction temperature should be maintained, if necessary, with a cooling bath.

  • After the addition is complete, the reaction mixture is stirred at a moderately elevated temperature (e.g., 40-50 °C) for several hours to ensure complete reaction.

  • The reaction mixture is then cooled to room temperature, and the solid silver(I) fluoride byproduct is removed by filtration through a pad of Celite.

  • The filter cake is washed with fresh solvent to recover any residual product.

  • The combined filtrate is carefully concentrated under reduced pressure.

  • The crude product is then purified by vacuum distillation or recrystallization to yield the corresponding nitrophenylsulfur pentafluoride.

A More Efficient Route: Synthesis via Molecular Fluorine

In 2000, a significant advancement in the synthesis of nitrophenylsulfur pentafluorides was reported, employing direct fluorination with molecular fluorine (F₂).[1] This method offered a notable improvement in yield, affording the desired products in approximately 40% yield.[1] However, this procedure requires specialized equipment and extreme caution due to the highly toxic and reactive nature of fluorine gas.

Experimental Protocol: Synthesis of Nitrophenylsulfur Pentafluorides with Molecular Fluorine

This protocol involves the use of elemental fluorine and should only be performed by trained personnel in a specialized laboratory with a dedicated fluorine gas handling system and appropriate safety measures in place.

Materials:

  • Bis(p- or m-nitrophenyl) disulfide

  • A mixture of fluorine gas in nitrogen (e.g., 10% F₂ in N₂)

  • Anhydrous acetonitrile

  • A reactor suitable for gas-liquid reactions at low temperatures, equipped with a gas inlet, outlet, stirrer, and temperature control.

Procedure:

  • The bis(nitrophenyl) disulfide is dissolved in anhydrous acetonitrile in the specialized reactor.

  • The solution is cooled to a low temperature (e.g., -20 °C to 0 °C).

  • The diluted fluorine gas mixture is bubbled through the stirred solution at a controlled rate.

  • The reaction is monitored for the consumption of the starting material.

  • Upon completion, the excess fluorine gas is purged from the reactor with an inert gas (e.g., nitrogen).

  • The reaction mixture is carefully quenched and worked up.

  • The product is isolated and purified by standard techniques such as chromatography or recrystallization.

Quantitative Data

The discovery and subsequent optimization of synthetic routes to nitrophenylsulfur pentafluorides have been accompanied by thorough characterization of their physical and spectroscopic properties.

Physical Properties of Nitrophenylsulfur Pentafluorides
CompoundIsomerMelting Point (°C)Boiling Point (°C / mmHg)
Nitrophenylsulfur Pentafluoride4-nitro (para)37-40[2]76-77 / 12[3]
Nitrophenylsulfur Pentafluoride3-nitro (meta)0[4]106 / 2[5]
Nitrophenylsulfur Pentafluoride2-nitro (ortho)--
Spectroscopic Data of Nitrophenylsulfur Pentafluorides

Spectroscopic analysis is crucial for the unambiguous identification and characterization of these compounds.

4-Nitrophenylsulfur Pentafluoride (para-isomer)

SpectroscopyData
¹H NMR Available in spectral databases.[6]
¹³C NMR Available in spectral databases.[6]
¹⁹F NMR Available in spectral databases.
IR Available in spectral databases.[7]
Mass Spec GC-MS data available.[6]

3-Nitrophenylsulfur Pentafluoride (meta-isomer)

SpectroscopyData
¹H NMR Available in spectral databases.
¹³C NMR Available in spectral databases.
¹⁹F NMR Available in spectral databases.
IR FTIR and ATR-IR spectra available.[8]
Mass Spec GC-MS data available.[8]

Visualizing the Synthesis: Experimental Workflows

The synthetic pathways to nitrophenylsulfur pentafluorides can be represented as logical workflows, providing a clear overview of the key transformations.

Sheppard_Synthesis start Bis(nitrophenyl) disulfide reaction Fluorination start->reaction reagent1 Silver(II) Fluoride (AgF₂) in Fluorocarbon Solvent reagent1->reaction intermediate Crude Product Mixture + Silver(I) Fluoride reaction->intermediate purification Filtration & Vacuum Distillation/ Recrystallization intermediate->purification end Nitrophenylsulfur Pentafluoride purification->end

Sheppard Synthesis Workflow

F2_Synthesis start Bis(nitrophenyl) disulfide reaction Direct Fluorination (Low Temperature) start->reaction reagent2 Molecular Fluorine (F₂) in Acetonitrile reagent2->reaction workup Quenching & Workup reaction->workup purification Chromatography/ Recrystallization workup->purification end Nitrophenylsulfur Pentafluoride purification->end

Molecular Fluorine Synthesis Workflow

Conclusion

The discovery of nitrophenylsulfur pentafluorides was a pivotal moment in the development of organofluorine chemistry. The initial, albeit low-yielding, synthesis by William A. Sheppard demonstrated the feasibility of introducing the highly electronegative SF₅ group onto an aromatic ring, with the nitro group playing a crucial role in enhancing reactivity. Subsequent methodological improvements, such as the use of molecular fluorine, have provided more efficient access to these valuable compounds. The detailed experimental protocols and comprehensive quantitative data presented in this guide offer a valuable resource for researchers seeking to explore the unique properties and applications of the "super-trifluoromethyl" SF₅ group in drug design, materials science, and beyond. The continued exploration of the synthesis and reactivity of arylsulfur pentafluorides promises to unlock new frontiers in chemical innovation.

References

In-Depth Technical Guide to the Physical Properties of 3-Nitrophenylsulfur Pentafluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-Nitrophenylsulfur Pentafluoride (CAS No. 2613-26-5), a compound of increasing interest in medicinal chemistry and materials science. The unique electron-withdrawing nature and high lipophilicity of the pentafluorosulfanyl (SF₅) group impart distinct characteristics to the parent molecule, influencing its behavior in various chemical and biological systems. This document summarizes key quantitative physical data, details the experimental protocols for their determination, and provides a visual workflow for property analysis.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, reaction setup, and incorporation into novel molecular scaffolds. A summary of its key physical properties is presented in the tables below.

General and Thermal Properties
PropertyValueSource
Molecular Formula C₆H₄F₅NO₂S--INVALID-LINK--
Molecular Weight 249.16 g/mol --INVALID-LINK--
Appearance Colorless to tan liquid--INVALID-LINK--
Melting Point 0 °C--INVALID-LINK--
Boiling Point 106 °C at 2 mmHg--INVALID-LINK--
Flash Point >110 °C (>230 °F)--INVALID-LINK--
Optical and Other Properties
PropertyValueConditionsSource
Density 1.665 g/mLat 25 °C--INVALID-LINK--
Refractive Index (n_D) 1.475at 20 °C--INVALID-LINK--
Water Solubility Difficult to mix in waterStandard conditions--INVALID-LINK--

Experimental Protocols

The following sections detail the likely experimental methodologies for determining the physical properties of this compound, based on standard laboratory practices for organic compounds. The primary literature source for the synthesis and characterization of this compound is W. A. Sheppard's 1962 paper in the Journal of the American Chemical Society.[1] While the paper confirms the synthesis, specific details of the physical property measurements are not exhaustively described. Therefore, the following protocols represent established, general procedures.

Melting Point Determination

The melting point of this compound, reported as 0 °C, would be determined using a standard melting point apparatus.

Apparatus:

  • Capillary melting point apparatus (e.g., Mel-Temp or similar)

  • Sealed capillary tubes

  • Low-temperature thermometer or calibrated digital thermometer

Procedure:

  • A small amount of liquid this compound is introduced into a capillary tube, which is then sealed.

  • The capillary tube is placed in a cooling bath (e.g., an ice-salt mixture) to solidify the sample.

  • The solidified sample in the capillary tube is then placed in the heating block of the melting point apparatus, which has been pre-cooled.

  • The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range. For a pure substance like this, the range is expected to be narrow.

Boiling Point Determination under Reduced Pressure

Given that the boiling point is reported at a reduced pressure (106 °C at 2 mmHg), a vacuum distillation setup is employed.

Apparatus:

  • Short-path distillation apparatus or a small-scale distillation setup

  • Round-bottom flask

  • Condenser

  • Receiving flask

  • Thermometer and adapter

  • Vacuum pump

  • Manometer

  • Heating mantle with a stirrer

Procedure:

  • A sample of this compound is placed in the round-bottom flask along with a magnetic stir bar or boiling chips.

  • The distillation apparatus is assembled, ensuring all joints are properly sealed.

  • The system is connected to a vacuum pump, and the pressure is reduced to the desired level (2 mmHg), as monitored by a manometer.

  • The sample is heated gently with continuous stirring.

  • The temperature is recorded when the liquid begins to boil and a steady reflux of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.

Density Measurement

The density of liquid this compound can be determined using a pycnometer or a digital density meter.

Apparatus:

  • Pycnometer (a glass flask with a precise volume)

  • Analytical balance (accurate to at least 0.1 mg)

  • Constant temperature bath

Procedure:

  • The empty pycnometer is cleaned, dried, and its mass is accurately determined.

  • The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped.

  • The filled pycnometer is placed in a constant temperature bath set to 25 °C until thermal equilibrium is reached.

  • The pycnometer is removed from the bath, carefully dried on the outside, and its mass is accurately measured.

  • The mass of the liquid is calculated by subtracting the mass of the empty pycnometer.

  • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Refractive Index Measurement

An Abbe refractometer is the standard instrument for measuring the refractive index of a liquid.

Apparatus:

  • Abbe refractometer

  • Constant temperature water circulator

  • Dropper or pipette

  • Lint-free tissue and a suitable solvent (e.g., acetone or ethanol) for cleaning

Procedure:

  • The refractometer prisms are cleaned with a suitable solvent and allowed to dry completely.

  • The constant temperature circulator is set to 20 °C and allowed to equilibrate with the refractometer prisms.

  • A few drops of this compound are placed on the surface of the lower prism using a dropper.

  • The prisms are closed, and the light source is positioned to illuminate the sample.

  • While looking through the eyepiece, the adjustment knob is turned until the field of view is divided into a light and a dark section.

  • The compensator knob is adjusted to eliminate any color fringe at the borderline, resulting in a sharp, clear demarcation.

  • The fine adjustment knob is used to center the borderline exactly on the crosshairs of the eyepiece.

  • The refractive index value is read from the instrument's scale.

Workflow for Physical Property Determination

The following diagram illustrates a general workflow for the experimental determination of the key physical properties of a liquid organic compound like this compound.

G cluster_0 Physical Property Determination Workflow cluster_1 Thermal Properties cluster_2 Physical Constants cluster_3 Spectroscopic Analysis start Obtain Pure Sample of This compound melting_point Melting Point Determination start->melting_point boiling_point Boiling Point (Reduced Pressure) start->boiling_point density Density Measurement start->density refractive_index Refractive Index Measurement start->refractive_index ir_spectrum IR Spectroscopy start->ir_spectrum data_analysis Data Analysis and Comparison to Literature melting_point->data_analysis boiling_point->data_analysis density->data_analysis refractive_index->data_analysis ir_spectrum->data_analysis

Caption: General workflow for determining the physical properties of this compound.

References

Spectroscopic Profile of 3-Nitrophenylsulfur Pentafluoride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for 3-nitrophenylsulfur pentafluoride, a compound of interest in synthetic chemistry and drug discovery. The information is presented to facilitate research and development activities by providing key spectral data and experimental context.

Summary of Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound, providing a quick reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Parameter ¹⁹F NMR ¹³C NMR ¹H NMR
Chemical Shift (δ) ppm Data not availableData not availableData not available
Multiplicity Data not availableData not availableData not available
Coupling Constant (J) Hz Data not availableData not availableData not available

Note: Specific NMR data requires access to the supplementary information of Umemoto, T., et al. (2012). Beilstein Journal of Organic Chemistry, 8, 461–471.

Vibrational Spectroscopy
Technique Key Peaks (cm⁻¹)
Infrared (IR) Spectroscopy Specific peak data not available. Expected absorptions for nitro (NO₂) and C-S, S-F bonds.
Raman Spectroscopy Specific peak data not available.
Mass Spectrometry (MS)
Technique Key m/z Values
Gas Chromatography-Mass Spectrometry (GC-MS) Specific m/z data not available. Expected molecular ion peak corresponding to the molecular weight.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A practical method for the synthesis of arylsulfur pentafluorides, including the 3-nitro derivative, has been described by Umemoto, et al. The synthesis is a two-step process:

  • Formation of Arylsulfur Chlorotetrafluoride: This step involves the treatment of a diaryl disulfide or an aryl thiol with chlorine in the presence of an alkali metal fluoride.

  • Fluorination to Arylsulfur Pentafluoride: The resulting arylsulfur chlorotetrafluoride is then treated with a fluoride source, such as zinc difluoride (ZnF₂), to yield the final arylsulfur pentafluoride.

For the specific synthesis of this compound, bis(3-nitrophenyl) disulfide would be the starting material. The detailed experimental conditions, including reagent quantities, reaction times, and purification methods, are provided in the supplementary information of the aforementioned publication.

Spectroscopic Analysis

The following are generalized protocols for the spectroscopic characterization of this compound, based on commonly used instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrumentation: A standard NMR spectrometer (e.g., 300-500 MHz for ¹H and ¹³C, and a corresponding frequency for ¹⁹F).

  • Sample Preparation: The compound is typically dissolved in a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: Standard pulse sequences are used to acquire ¹H, ¹³C, and ¹⁹F NMR spectra. For ¹⁹F NMR, a common reference standard is CFCl₃.

Infrared (IR) Spectroscopy:

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR, is commonly used.[1]

  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

  • Data Acquisition: The spectrum is typically recorded over the mid-IR range (e.g., 4000-400 cm⁻¹).

Raman Spectroscopy:

  • Instrumentation: A high-resolution FT-Raman spectrometer, for example, a Bruker MultiRAM, is suitable for this analysis.[1]

  • Sample Preparation: The sample can be analyzed directly in a glass vial or capillary tube.

  • Data Acquisition: A laser source (e.g., Nd:YAG at 1064 nm) is used to irradiate the sample, and the scattered light is collected and analyzed.

Mass Spectrometry (MS):

  • Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) is a common setup for the analysis of volatile compounds like this compound.

  • Sample Preparation: The sample is diluted in a suitable solvent and injected into the GC.

  • Data Acquisition: The GC separates the components of the sample, which are then ionized (e.g., by electron impact) and analyzed by the mass spectrometer to determine their mass-to-charge ratio.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Characterization cluster_analysis Data Analysis & Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹⁹F, ¹³C, ¹H) Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR Raman Raman Spectroscopy Purification->Raman MS Mass Spectrometry (MS) Purification->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation Raman->Structure_Elucidation MS->Purity_Assessment Final_Confirmation Final Structure Confirmation Structure_Elucidation->Final_Confirmation Purity_Assessment->Final_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of this compound.

References

An In-depth Technical Guide to the Stability and Reactivity of 3-Nitrophenylsulfur Pentafluoride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of 3-Nitrophenylsulfur Pentafluoride (3-NPSF), a key building block in modern medicinal and materials chemistry. The pentafluorosulfanyl (SF₅) group is of significant interest due to its unique electronic properties, metabolic stability, and lipophilicity, often being described as a "super-trifluoromethyl" group. This guide details the compound's stability, methods of synthesis, and key aspects of its reactivity, with a focus on experimental data and protocols relevant to synthetic applications.

Physicochemical Properties and Stability

Physical and Chemical Data

The known physical and chemical properties of this compound are summarized in the table below for quick reference.

PropertyValueReference
CAS Number 2613-26-5[4]
Molecular Formula C₆H₄F₅NO₂S[4]
Molecular Weight 249.16 g/mol [3][4]
Melting Point 0 °C[1][4]
Boiling Point 106 °C @ 2 mm Hg[1][4][5]
Density 1.665 g/mL at 25 °C[4][5]
Refractive Index (n20/D) 1.475[4][5]
Flash Point >230 °F (>110 °C)[1][4]
Water Solubility Difficult to mix in water.[1][4][5]
Hazard Codes Xi, T, Xn[1][4]

Synthesis of this compound

The synthesis of nitrophenylsulfur pentafluorides can be achieved through the direct fluorination of the corresponding disulfide. This method, while effective for electron-deficient systems, requires the use of highly hazardous elemental fluorine (F₂).

Experimental Protocol: Synthesis from Bis(3-nitrophenyl) disulfide

A common method involves the oxidative fluorination of bis(3-nitrophenyl) disulfide.

  • Reactants: Bis(m-nitrophenyl) disulfide, Fluorine (F₂) gas diluted with Nitrogen (N₂).

  • Solvent: Acetonitrile (MeCN).

  • Procedure: Bis(m-nitrophenyl) disulfide is dissolved in acetonitrile at low temperature. A mixture of fluorine gas diluted with nitrogen (e.g., 1:9 v/v) is then bubbled through the solution.[6]

  • Yield: This reaction reportedly produces this compound in approximately 40% yield.[6]

  • Caution: This procedure involves elemental fluorine, which is a highly toxic, corrosive, and explosive gas, requiring specialized equipment and extreme caution.[6]

A general, more practical two-step method for producing various arylsulfur pentafluorides has also been developed.[6] This involves the initial formation of an arylsulfur chlorotetrafluoride intermediate from a diaryl disulfide, followed by conversion to the final arylsulfur pentafluoride.[6]

G cluster_synthesis Synthesis Workflow for this compound start Bis(3-nitrophenyl) disulfide in Acetonitrile process Oxidative Fluorination start->process Reacts with product This compound (~40% yield) process->product Yields reagent F₂ / N₂ (1:9 v/v) Low Temperature reagent->process

References

A Technical Guide to the Synthesis of Arylsulfur Pentafluorides from Aryl Disulfides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the pentafluorosulfanyl (SF₅) group into aromatic systems has garnered significant attention across the chemical sciences, particularly in medicinal chemistry and materials science.[1][2] The SF₅ group is often considered a "super-trifluoromethyl" moiety due to its greater electronegativity and lipophilicity, which can impart unique and desirable properties to organic molecules, including enhanced metabolic stability and thermal resistance.[1][2] Among the various synthetic routes to arylsulfur pentafluorides (ArSF₅), the transformation of aryl disulfides (ArSSAr) represents a foundational and continually evolving strategy. This technical guide provides an in-depth overview of the core methodologies for this conversion, complete with experimental protocols, quantitative data, and mechanistic diagrams to facilitate practical application.

Core Synthetic Strategies

The synthesis of arylsulfur pentafluorides from aryl disulfides can be broadly categorized into two main approaches:

  • Direct Oxidative Fluorination: This single-step approach involves the direct conversion of an aryl disulfide to the corresponding arylsulfur pentafluoride using a strong fluorinating agent.

  • Two-Step Synthesis via Arylsulfur Chlorotetrafluoride: This method proceeds through the initial formation of a stable arylsulfur chlorotetrafluoride (ArSF₄Cl) intermediate, which is subsequently converted to the final ArSF₅ product via a halogen exchange reaction.

Direct Oxidative Fluorination of Aryl Disulfides

The direct oxidation of aryl disulfides was the first reported method for accessing arylsulfur pentafluorides.[3] While conceptually straightforward, these methods often contend with challenges of low yields and limited substrate scope, necessitating the use of potent and sometimes hazardous fluorinating agents.[3]

Key Fluorinating Agents and Methodologies

Several reagents have been employed for the direct oxidative fluorination of aryl disulfides:

  • Silver(II) Fluoride (AgF₂): This was the reagent used in the pioneering synthesis of phenylsulfur pentafluoride by Sheppard in 1960.[4][5] The reaction involves heating the disulfide with AgF₂. However, this method is often hampered by low yields, typically around 9% for the parent phenylsulfur pentafluoride.[4][5] For deactivated substrates, such as those with nitro groups, yields can be improved to 15-30%.[6]

  • Elemental Fluorine (F₂): The use of molecular fluorine, often diluted with an inert gas like nitrogen, offers another route. For instance, bis(p- or m-nitrophenyl) disulfide can be converted to the corresponding nitrophenylsulfur pentafluoride in approximately 40% yield.[4][5] This method's scope and limitations have been studied, with a hybrid batch-flow process showing improved yields for some substrates.[3][7]

  • Xenon Difluoride (XeF₂): XeF₂ has also been utilized as a fluorinating agent for this transformation. However, the reported yield for the synthesis of phenylsulfur pentafluoride from diphenyl disulfide using XeF₂ is modest, at only 25%.[4]

Reaction Mechanism Overview

The direct fluorination is believed to proceed through a radical mechanism, especially when using elemental fluorine.[7] The process is initiated by the attack of a fluorine radical on the arylsulfur trifluoride (ArSF₃) intermediate, which is formed in situ.[7]

Direct_Fluorination_Mechanism ArSSAr Aryl Disulfide (ArSSAr) ArSF3 Arylsulfur Trifluoride (ArSF₃) ArSSAr->ArSF3 Initial Fluorination ArSF4_radical Arylsulfur Tetrafluoride Radical (ArSF₄•) ArSF3->ArSF4_radical + F• ArSF5 Arylsulfur Pentafluoride (ArSF₅) ArSF4_radical->ArSF5 + F₂ - F• (propagation) ArSF4_radical->ArSF5 + F• (termination)

Caption: Proposed radical mechanism for direct fluorination.

Two-Step Synthesis via Arylsulfur Chlorotetrafluoride

A more practical and widely applicable method for the synthesis of arylsulfur pentafluorides from aryl disulfides involves a two-step process.[2][4][5] This strategy offers significant improvements in terms of yield, cost, and scalability.[2]

Step 1: Synthesis of Arylsulfur Chlorotetrafluoride (ArSF₄Cl)

The first step involves the oxidative chlorofluorination of the aryl disulfide to form an arylsulfur chlorotetrafluoride intermediate. This is typically achieved by treating the disulfide with chlorine gas in the presence of an alkali metal fluoride, such as potassium fluoride (KF) or cesium fluoride (CsF).[4][5]

ArSF4Cl_Synthesis_Workflow start Aryl Disulfide (ArSSAr) intermediate Arylsulfur Chlorotetrafluoride (ArSF₄Cl) start->intermediate Oxidative Chlorofluorination reagents Cl₂ Alkali Metal Fluoride (e.g., KF) reagents->intermediate end Isolated Intermediate intermediate->end Isolation (Distillation/Recrystallization)

Caption: Workflow for ArSF₄Cl synthesis.

A postulated mechanism for this transformation involves several intermediates, including arylsulfenyl chloride (ArSCl) and arylsulfur trifluoride (ArSF₃).[2] The reaction is a slow process, likely due to an equilibrium step in the later stages of the fluorination.[4]

Step 2: Halogen Exchange to form Arylsulfur Pentafluoride (ArSF₅)

The isolated arylsulfur chlorotetrafluoride is then converted to the final arylsulfur pentafluoride product through a chlorine-fluorine exchange reaction.[3] This is accomplished by treating the ArSF₄Cl intermediate with a suitable fluoride source.[4][5]

Common fluoride sources for this step include:

  • Zinc(II) Fluoride (ZnF₂)

  • Hydrogen Fluoride (HF)

  • Antimony(III/V) Fluorides (e.g., SbF₃, SbF₅)

  • Silver(I) Fluoride (AgF)[3]

  • Silver(I) Tetrafluoroborate (AgBF₄)[3]

Halogen_Exchange_Reaction ArSF4Cl Arylsulfur Chlorotetrafluoride (ArSF₄Cl) ArSF5 Arylsulfur Pentafluoride (ArSF₅) ArSF4Cl->ArSF5 Cl-F Exchange fluoride_source Fluoride Source (e.g., ZnF₂, HF, AgF) fluoride_source->ArSF5

Caption: Halogen exchange for ArSF₅ synthesis.

Quantitative Data Summary

The following tables summarize the yields for the synthesis of various arylsulfur pentafluorides from their corresponding disulfides using different methodologies.

Table 1: Direct Oxidative Fluorination of Aryl Disulfides

Aryl Disulfide (ArSSAr)Fluorinating AgentYield (%)Reference
Diphenyl disulfideAgF₂9[4][5]
Bis(p-nitrophenyl) disulfideAgF₂15-30[6]
Bis(m-nitrophenyl) disulfideAgF₂15-30[6]
Bis(p-nitrophenyl) disulfideF₂/N₂~40[4][5]
Bis(m-nitrophenyl) disulfideF₂/N₂~40[4][5]
Diphenyl disulfideXeF₂25[4]

Table 2: Two-Step Synthesis of Arylsulfur Pentafluorides via ArSF₄Cl

Note: Yields for the two-step process are often reported for the overall conversion from the aryl disulfide or aryl thiol. The data below reflects the yields for the halogen exchange step where specified, or the overall yield.

Arylsulfur Chlorotetrafluoride (ArSF₄Cl)Fluoride SourceYield (%)Reference
Phenylsulfur chlorotetrafluorideZnF₂High (not specified)[2][4]
Phenylsulfur chlorotetrafluorideHFHigh (not specified)[2][4]
Phenylsulfur chlorotetrafluorideSb(III/V) fluoridesHigh (not specified)[2][4]
Various ArSF₄Cl derivativesAgFGood to excellent[3]
Various ArSF₄Cl derivativesAgBF₄Good to excellent[3]

Detailed Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Arylsulfur Chlorotetrafluoride (ArSF₄Cl) from Aryl Disulfide

Materials:

  • Aryl disulfide (1.0 eq)

  • Potassium fluoride (KF, dried, 8.0 eq)

  • Acetonitrile (anhydrous)

  • Chlorine gas (Cl₂)

Procedure:

  • A flame-dried reaction vessel is charged with the aryl disulfide and potassium fluoride under an inert atmosphere.

  • Anhydrous acetonitrile is added, and the suspension is cooled to the desired temperature (typically 0 °C to room temperature).

  • Chlorine gas is bubbled through the stirred suspension. The amount of chlorine added is typically in excess (e.g., 5.0 eq per mole of disulfide).[2]

  • The reaction progress is monitored by an appropriate technique (e.g., ¹⁹F NMR).

  • Upon completion, the reaction mixture is filtered to remove inorganic salts.

  • The solvent is removed under reduced pressure.

  • The crude arylsulfur chlorotetrafluoride is purified by distillation or recrystallization.

This protocol is a generalized representation based on the methods described by Umemoto et al.[2][4][5]

Protocol 2: General Procedure for the Conversion of Arylsulfur Chlorotetrafluoride (ArSF₄Cl) to Arylsulfur Pentafluoride (ArSF₅)

Materials:

  • Arylsulfur chlorotetrafluoride (1.0 eq)

  • Fluoride source (e.g., ZnF₂, HF, AgF)

  • Appropriate solvent (if necessary)

Procedure:

  • The arylsulfur chlorotetrafluoride is placed in a suitable reaction vessel, which may be made of a material resistant to HF if it is used (e.g., Teflon).

  • The fluoride source is added to the reaction vessel. The stoichiometry will depend on the specific reagent used.

  • The reaction mixture is heated or stirred at room temperature, depending on the reactivity of the fluoride source.

  • The reaction is monitored until the starting material is consumed.

  • The product is isolated by filtration to remove inorganic byproducts, followed by distillation or recrystallization of the crude product.

This is a general protocol based on the halogen exchange reactions described in the literature.[2][4][5]

Conclusion

The synthesis of arylsulfur pentafluorides from aryl disulfides has evolved from low-yielding, direct fluorination methods to more robust and practical two-step strategies. The development of the arylsulfur chlorotetrafluoride intermediate has been pivotal in enabling the synthesis of a wider range of ArSF₅ compounds with improved yields and scalability. This advancement has made the unique properties of the SF₅ group more accessible for applications in drug discovery, agrochemicals, and materials science. The choice of synthetic route will depend on the specific substrate, desired scale, and available reagents. For broader applicability and higher yields, the two-step process is generally the preferred method in modern synthetic chemistry.

References

Methodological & Application

Application Notes and Protocols: 3-Nitrophenylsulfur Pentafluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrophenylsulfur pentafluoride is a valuable reagent in modern organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of the pentafluorosulfanyl (SF₅) group imparts unique properties to molecules, including high electronegativity, thermal and chemical stability, and increased lipophilicity.[1][2] These characteristics can significantly enhance the biological activity and pharmacokinetic profiles of drug candidates.[1][2]

It is a common misconception that aryl-SF₅ compounds, such as this compound, readily act as general fluorinating agents by donating their fluorine atoms. The sulfur-fluorine bonds in the SF₅ group are exceptionally strong and stable, making the direct transfer of fluorine atoms to a substrate energetically unfavorable under typical synthetic conditions.[2][3] The primary utility of this compound lies in its use as a building block, where the entire nitrophenylsulfur pentafluoride moiety is incorporated into a larger molecule, which can then be further functionalized.

These application notes provide an overview of the key applications of this compound, with a focus on its use in palladium-catalyzed cross-coupling reactions. Detailed protocols and safety information are also provided to ensure safe and effective use in the laboratory.

Physicochemical Properties and Safety Information

Table 1: Physicochemical Properties of this compound [4][5]

PropertyValue
CAS Number 2613-26-5
Molecular Formula C₆H₄F₅NO₂S
Molecular Weight 249.16 g/mol
Appearance Colorless to tan liquid
Boiling Point 106 °C at 2 mmHg
Density 1.665 g/mL at 25 °C

Safety Precautions:

This compound is a toxic and irritant compound. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

Applications in Organic Synthesis

The primary application of this compound in organic synthesis is as a substrate in cross-coupling reactions to introduce the 3-nitrophenyl-SF₅ moiety into target molecules. The nitro group can subsequently be reduced to an amine, providing a handle for further functionalization.

Palladium-Catalyzed Direct Arylation

A key application of this compound is its use in palladium-catalyzed direct C-H arylation reactions. This method allows for the efficient formation of carbon-carbon bonds between the electron-deficient this compound and various aryl partners.

Experimental Protocol: Palladium-Catalyzed Direct Arylation of this compound with Bromobenzene

This protocol describes the synthesis of 2-nitro-4-(pentafluorosulfanyl)-1,1'-biphenyl.

Materials:

  • This compound

  • Bromobenzene

  • (allylPdCl)₂

  • Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)

  • Potassium carbonate (K₂CO₃)

  • 2,2-Dimethylbutyric acid

  • Toluene, anhydrous

Procedure:

  • To a 25 mL Schlenk tube equipped with a magnetic stir bar, add (allylPdCl)₂ (2.5 mol%), PCy₃·HBF₄ (7.5 mol%), and K₂CO₃ (1.8 equiv.).

  • Evacuate the tube and backfill with nitrogen gas. Repeat this cycle three more times.

  • Add 2,2-dimethylbutyric acid (0.3 equiv.), bromobenzene (1.5 equiv.), toluene (0.8 mL), and this compound (0.5 mmol, 1.0 equiv.) to the Schlenk tube via syringe.

  • Seal the tube and heat the reaction mixture to 130 °C for 15 hours.

  • After cooling to room temperature, concentrate the reaction mixture in vacuo.

  • Purify the residue by silica gel chromatography to afford the desired product.

Table 2: Reaction Parameters for the Pd-Catalyzed Direct Arylation

ParameterValue
Catalyst (allylPdCl)₂
Ligand PCy₃·HBF₄
Base K₂CO₃
Solvent Toluene
Temperature 130 °C
Time 15 hours

Logical Workflow for Pd-Catalyzed Direct Arylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_product Product reagents Combine Catalyst, Ligand, and Base in Schlenk Tube evacuate Evacuate and Backfill with Nitrogen (4x) reagents->evacuate add_reactants Add Substrates and Solvent evacuate->add_reactants heat Heat to 130 °C for 15 hours add_reactants->heat cool Cool to Room Temperature heat->cool concentrate Concentrate in vacuo cool->concentrate purify Silica Gel Chromatography concentrate->purify product 2-nitro-4-(pentafluorosulfanyl)-1,1'-biphenyl purify->product

Caption: Workflow for the palladium-catalyzed direct arylation of this compound.

Future Directions and Related Applications

While this compound itself is not a direct fluorinating agent, the broader class of aryl-SF₅ compounds is of significant interest in medicinal chemistry.[1] The development of methods for the late-stage introduction of the SF₅ group is an active area of research. Furthermore, the unique properties of the SF₅ group are being explored in the design of novel materials and agrochemicals.[1] A specialized application that does involve fluorine transfer is the isotopic exchange radiofluorination of the pentafluorosulfanyl group, which is a promising method for the synthesis of ¹⁸F-labeled positron emission tomography (PET) tracers.[6] This technique, however, is not a general method for fluorination in synthetic organic chemistry.

Conclusion

This compound is a valuable building block for the synthesis of complex molecules containing the pentafluorosulfanyl group. Its primary utility is not as a fluorinating agent, but as a substrate in cross-coupling reactions that introduce the entire 3-nitrophenyl-SF₅ moiety. The provided protocol for palladium-catalyzed direct arylation serves as a key example of its application. Understanding the true reactivity of this compound is crucial for its effective use in research and development, particularly in the fields of medicinal chemistry and materials science.

References

Revolutionizing Pharmaceutical Synthesis: Modern Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – The landscape of pharmaceutical synthesis is undergoing a significant transformation, driven by innovative technologies that enhance efficiency, safety, and sustainability. These advancements are crucial for researchers, scientists, and drug development professionals in accelerating the discovery and production of new medicines. This report details the application of three key technologies—Flow Chemistry, Biocatalysis, and Late-Stage Functionalization—in the synthesis of vital active pharmaceutical ingredients (APIs), providing detailed protocols and quantitative data to support their adoption in research and manufacturing.

Key Technology Applications:

  • Flow Chemistry: Continuous flow manufacturing is revolutionizing API synthesis by offering superior control over reaction conditions, leading to higher yields, improved safety, and scalability. Case studies on the synthesis of Rufinamide, Artemisinin, and Ibuprofen demonstrate the power of this technology.

  • Biocatalysis: Leveraging the specificity of enzymes, biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The enzymatic synthesis of Sitagliptin and Molnupiravir showcases the potential for developing more sustainable and efficient pharmaceutical manufacturing processes.

  • Late-Stage Functionalization: This strategy allows for the modification of complex molecules at a late stage in the synthetic sequence, enabling the rapid generation of new drug analogs for structure-activity relationship studies. A photoredox-catalyzed deuteration of Celecoxib will be examined as an example of this powerful technique.

Application Note 1: Continuous Flow Synthesis of APIs

Continuous flow chemistry has emerged as a transformative technology in pharmaceutical manufacturing, enabling more efficient, scalable, and safer production of APIs.[1][2] By conducting reactions in continuously flowing streams within small-volume reactors, this method offers precise control over parameters like temperature, pressure, and residence time.[1][3] This enhanced control leads to higher yields, improved selectivity, and reduced formation of byproducts.[2] Flow chemistry is particularly advantageous for handling hazardous or highly exothermic reactions and facilitates seamless scaling from laboratory to commercial production.[2]

Case Study 1: Rufinamide

Rufinamide, an anti-epileptic drug, can be synthesized in a three-step continuous flow process with an impressive overall yield of 92% and a total residence time of just 11 minutes. This convergent synthesis involves the in-line generation of unstable intermediates, which are immediately consumed in the subsequent step, thus avoiding hazardous accumulation.[4] The key cycloaddition reaction is efficiently catalyzed by the copper tubing of the reactor itself.

Quantitative Data: Continuous Flow Synthesis of Rufinamide [4]

ParameterStep 1: Azide FormationStep 2: Amide FormationStep 3: CycloadditionOverall
Starting Materials 2,6-Difluorobenzyl bromide, Sodium azideMethyl propiolate, Ammonium hydroxide2-(azidomethyl)-1,3-difluorobenzene, Propiolamide-
Solvent DMSONeat/Aqueous NH3DMSO-
Temperature (°C) Room TemperatureIce-water bath110-
Pressure (psi) --100-
Residence Time ~4.8 min~4.6 min6.2 min11 min
Yield (%) Not isolatedNot isolated-92%
Productivity ---215 mg/hr

Experimental Protocol: Fully Continuous Synthesis of Rufinamide [1]

  • Reagent Preparation:

    • Feed A: A 1 M solution of 2,6-difluorobenzyl bromide in DMSO.

    • Feed B: A 0.5 M solution of sodium azide in DMSO.

    • Feed C: Neat methyl propiolate.

    • Feed D: ~28% aqueous ammonium hydroxide.

  • Pumping and Mixing:

    • Pump Feed A at 16.5 µL/min and Feed B at 41.3 µL/min. Mix in a T-mixer and pass through a 57 µL PFA reactor at room temperature to form 2-(azidomethyl)-1,3-difluorobenzene.

    • Simultaneously, pump Feed C at 2.2 µL/min and Feed D at 6.6 µL/min. Mix and pass through a 40 µL PFA reactor in an ice-water bath to form propiolamide.

  • Cycloaddition:

    • Combine the outlets from the two reactors with a T-mixer.

    • Pass the combined stream through a 431 µL copper tubing reactor heated to 110 °C and equipped with a 100 psi back-pressure regulator.

  • Work-up and Isolation:

    • Allow the system to reach a steady state (approx. 44 minutes).

    • Collect the reaction mixture. Add water (2x volume) to precipitate the product.

    • Stir the slurry for 15 minutes, then filter.

    • Wash the solid with water and dry under vacuum to afford Rufinamide as an off-white solid.

Experimental Workflow: Continuous Synthesis of Rufinamide

Rufinamide_Flow_Synthesis cluster_step1 Step 1: Azide Formation cluster_step2 Step 2: Amide Formation cluster_step3 Step 3: Cycloaddition A Feed A: 2,6-Difluorobenzyl bromide (1M in DMSO) Mix1 T-Mixer A->Mix1 B Feed B: Sodium Azide (0.5M in DMSO) B->Mix1 Reactor1 PFA Reactor (57 µL, RT) Mix1->Reactor1 Mix3 T-Mixer Reactor1->Mix3 C Feed C: Methyl Propiolate (Neat) Mix2 T-Mixer C->Mix2 D Feed D: Aq. NH4OH (~28%) D->Mix2 Reactor2 PFA Reactor (40 µL, 0 °C) Mix2->Reactor2 Reactor2->Mix3 Reactor3 Copper Tubing Reactor (431 µL, 110 °C, 100 psi) Mix3->Reactor3 Product Rufinamide Solution Reactor3->Product

Caption: Convergent three-step continuous flow synthesis of Rufinamide.

Case Study 2: Artemisinin

Artemisinin, a crucial anti-malarial drug, can be produced via a semi-synthesis from dihydroartemisinic acid (DHAA) using a continuous-flow photochemical process.[5] This method utilizes photochemically generated singlet oxygen to achieve a 65% yield with a short residence time.[5][6] The flow setup allows for efficient gas-liquid mass transfer and precise control of irradiation, which are challenging in traditional batch reactors.[6]

Quantitative Data: Continuous Flow Synthesis of Artemisinin [5][6]

ParameterValue
Starting Material Dihydroartemisinic acid (DHAA)
Key Reagent Singlet Oxygen (generated in-situ)
Photosensitizer Tetraphenylporphyrin (TPP) or 9,10-Dicyanoanthracene (DCA)
Solvent Toluene
Acid Catalyst Trifluoroacetic acid (TFA)
Light Source 420 nm LEDs
Temperature (°C) -25
Pressure (bar) 10
Residence Time < 2 minutes
Yield (%) 65%

Experimental Protocol: Continuous Flow Synthesis of Artemisinin [6]

  • Feed Solution Preparation: Prepare a toluene solution containing DHAA (0.5 M), 9,10-dicyanoanthracene (DCA, 0.5 mol%), and trifluoroacetic acid (TFA).

  • Photochemical Reaction:

    • Pump the feed solution and oxygen gas through a photoreactor constructed from transparent tubing wrapped around a 420 nm LED light source.

    • Maintain the reactor temperature at -25 °C and the pressure at 10 bar to enhance oxygen solubility.

  • Reaction Quench and Product Isolation:

    • The output from the reactor contains Artemisinin.

    • The solvent is removed under reduced pressure, and the crude product is purified by crystallization.

Experimental Workflow: Continuous Synthesis of Artemisinin

Artemisinin_Flow_Synthesis DHAA_sol DHAA, DCA, TFA in Toluene Mixer Gas-Liquid Mixer DHAA_sol->Mixer O2 Oxygen Gas (10 bar) O2->Mixer Photoreactor Photoreactor (420 nm LED, -25 °C) Mixer->Photoreactor Product Artemisinin Solution Photoreactor->Product Purification Crystallization Product->Purification Final_Product Pure Artemisinin Purification->Final_Product

Caption: Photochemical continuous flow semi-synthesis of Artemisinin.

Case Study 3: Ibuprofen

Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), can be synthesized in a three-step continuous flow process with an overall yield of 83% and a remarkably short total residence time of three minutes.[7][8] This synthesis utilizes common, inexpensive reagents and demonstrates the safe handling of aggressive reagents and exothermic reactions in a flow system.[7]

Quantitative Data: Continuous Flow Synthesis of Ibuprofen [7][8]

ParameterStep 1: Friedel-CraftsStep 2: 1,2-Aryl MigrationStep 3: HydrolysisOverall
Starting Materials Isobutylbenzene, Propionyl chlorideIntermediate, Trimethyl orthoformateEster intermediate, NaOH-
Catalyst/Reagent AlCl3Iodine monochloride (ICl)--
Solvent NeatDMFWater-
Quenching Agent 1M HCl2-mercaptoethanol--
Residence Time ~1 min~1 min~1 min~3 min
Yield (%) >90% (avg. per step)>90% (avg. per step)>90% (avg. per step)83%
Productivity ---8.09 g/hr

Experimental Protocol: Continuous Flow Synthesis of Ibuprofen [7]

  • Friedel-Crafts Acylation: Pump a neat mixture of isobutylbenzene and propionyl chloride containing AlCl3 through the first reactor coil. Quench the output stream with 1M HCl.

  • 1,2-Aryl Migration: Add a stream of trimethyl orthoformate and neat iodine monochloride (ICl) to the quenched output from step 1. Add DMF to dissolve any solid iodine formed.

  • Hydrolysis: Quench the stream from step 2 with 2-mercaptoethanol, then mix with an aqueous NaOH solution in a heated reactor coil to hydrolyze the ester intermediate.

  • Purification: The resulting ibuprofen sodium carboxylate stream can be subjected to in-line liquid-liquid extraction for purification.

Experimental Workflow: Continuous Synthesis of Ibuprofen

Ibuprofen_Flow_Synthesis cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: 1,2-Aryl Migration cluster_step3 Step 3: Hydrolysis & Purification SM1 Isobutylbenzene Reactor1 Reactor 1 SM1->Reactor1 SM2 Propionyl Chloride + AlCl3 (Neat) SM2->Reactor1 Quench1 Quench (1M HCl) Reactor1->Quench1 Reactor2 Reactor 2 Quench1->Reactor2 Reagent1 Trimethyl Orthoformate Reagent1->Reactor2 Reagent2 Iodine Monochloride (ICl) Reagent2->Reactor2 Quench2 Quench (2-mercaptoethanol) Reactor2->Quench2 Reactor3 Heated Reactor 3 Quench2->Reactor3 Reagent3 Aq. NaOH Reagent3->Reactor3 Separator Liquid-Liquid Extraction Reactor3->Separator Product Ibuprofen Separator->Product

Caption: Three-step continuous flow synthesis of Ibuprofen.

Application Note 2: Biocatalysis in Pharmaceutical Synthesis

Biocatalysis, the use of enzymes as catalysts, is a cornerstone of green chemistry in the pharmaceutical industry.[6] Enzymes offer unparalleled selectivity (enantio-, regio-, and chemo-selectivity) under mild reaction conditions, which simplifies purification processes and reduces waste.[3][6] The application of engineered enzymes and multi-enzyme cascades has further expanded the scope of biocatalysis, enabling the synthesis of complex chiral molecules that are challenging to produce via traditional chemical methods.[7]

Case Study 1: Sitagliptin

Sitagliptin, an anti-diabetic drug, is a prime example of the successful industrial application of biocatalysis. The key chiral amine intermediate is synthesized from a prochiral ketone using a highly engineered transaminase (TAm).[9] This biocatalytic route replaces a rhodium-catalyzed asymmetric hydrogenation, resulting in a more efficient, cost-effective, and sustainable process with exceptional enantioselectivity.[10]

Quantitative Data: Biocatalytic Synthesis of Sitagliptin [10]

ParameterValue
Enzyme Engineered (R)-selective ω-transaminase (TAm)
Substrate Pro-sitagliptin ketone
Amino Donor Isopropylamine
Cofactor Pyridoxal-5'-phosphate (PLP)
Solvent Aqueous buffer / Organic co-solvent
Temperature (°C) ~40-50
pH ~7.0-8.5
Reaction Time (h) 24
Conversion (%) >99%
Enantiomeric Excess (%) >99.5%

Experimental Protocol: Biocatalytic Synthesis of Sitagliptin

  • Reaction Setup: In a temperature-controlled reactor, dissolve the pro-sitagliptin ketone in a suitable buffer (e.g., phosphate buffer, pH 7.0) containing an organic co-solvent to aid solubility.

  • Enzyme and Reagents Addition: Add the engineered transaminase enzyme (either soluble or immobilized), pyridoxal-5'-phosphate (PLP) cofactor, and the amino donor (isopropylamine).

  • Reaction: Stir the mixture at the optimal temperature (e.g., 45 °C) for 24 hours. Monitor the reaction progress by HPLC.

  • Work-up and Isolation:

    • Upon completion, quench the reaction.

    • If using an immobilized enzyme, it can be recovered by filtration for reuse.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • The organic layers are combined, dried, and concentrated. The resulting chiral amine can be further purified if necessary.

Sitagliptin_MOA cluster_gut Gut cluster_pancreas Pancreas Food Food Intake L_cells Intestinal L-cells Food->L_cells stimulates GLP1 GLP-1 (Incretin Hormone) L_cells->GLP1 releases Beta_cells β-cells Insulin Insulin Release Beta_cells->Insulin Glucose Blood Glucose Levels Insulin->Glucose lowers GLP1->Beta_cells stimulates DPP4 DPP-4 Enzyme GLP1->DPP4 inactivated by Sitagliptin Sitagliptin Sitagliptin->DPP4 inhibits

Caption: Two-step chemoenzymatic synthesis of Molnupiravir.

Application Note 3: Late-Stage Functionalization in Drug Discovery

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that allows for the direct modification of complex molecules, such as drug candidates, at a late point in their synthesis. This approach bypasses the need for lengthy de novo synthesis to create analogues, thereby accelerating the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties. Photoredox catalysis has emerged as a particularly effective tool for LSF, enabling a wide range of transformations under mild conditions.

Case Study: Photoredox-Catalyzed Deuteration of Celecoxib

Deuteration, the replacement of hydrogen with deuterium, can significantly improve the metabolic stability of a drug by strengthening the C-H bond at a metabolic "soft spot". [1]Celecoxib, a COX-2 inhibitor, is primarily metabolized via oxidation of its tolyl-methyl group. [1]A photoredox-catalyzed hydrogen isotope exchange (HIE) protocol can be used to efficiently deuterate such positions in a late-stage fashion, using D₂O as the deuterium source. [4] Quantitative Data: Photoredox-Catalyzed Deuteration [4]

Parameter General Values
Catalyst Photoredox Catalyst (e.g., Ru or Ir complex)
Hydrogen Atom Transfer (HAT) Catalyst Thiol-based catalyst
Isotope Source D₂O
Solvent DMSO
Light Source Visible Light (e.g., Blue LEDs)
Temperature Room Temperature
Deuterium Incorporation (%) High (>90% at specific sites)

| Yield (%) | Substrate-dependent, often high recovery |

Experimental Protocol: General Protocol for Photoredox Deuteration of a Drug Molecule [4]

  • Reaction Setup: In a vial, dissolve the drug molecule (e.g., Celecoxib), the photoredox catalyst, and the HAT catalyst in DMSO.

  • Deuterium Source Addition: Add D₂O to the reaction mixture.

  • Irradiation: Seal the vial and irradiate with a visible light source (e.g., blue LED strip) while stirring at room temperature. The reaction time will vary depending on the substrate.

  • Work-up and Analysis:

    • After the reaction, dilute the mixture with water and extract the product with an organic solvent.

    • Wash, dry, and concentrate the organic phase.

    • The deuterated product can be purified by chromatography.

    • Analyze the level of deuterium incorporation by mass spectrometry and NMR.

Logical Relationship: Rationale for Deuteration

Deuteration_Rationale Drug Drug Molecule (e.g., Celecoxib) Metabolism Metabolic 'Soft Spot' (e.g., C-H bond) Drug->Metabolism Enzymatic_Oxidation Enzymatic Oxidation (e.g., by CYP450) Metabolism->Enzymatic_Oxidation susceptible to Deuteration Late-Stage Deuteration (C-H to C-D) Metabolism->Deuteration targets Inactive_Metabolite Inactive Metabolite Enzymatic_Oxidation->Inactive_Metabolite leads to Rapid_Clearance Rapid Clearance Inactive_Metabolite->Rapid_Clearance KIE Kinetic Isotope Effect (KIE) Deuteration->KIE induces Slower_Metabolism Slower Metabolism KIE->Slower_Metabolism causes Improved_PK Improved Pharmacokinetics (Longer Half-life) Slower_Metabolism->Improved_PK results in

Caption: Late-stage deuteration improves metabolic stability via the kinetic isotope effect.

References

Application Notes and Protocols: Palladium-Catalyzed Direct Arylation of 3-Nitrophenylsulfur Pentafluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pentafluorosulfanyl (SF₅) group has emerged as a highly valuable substituent in the design of novel pharmaceuticals and agrochemicals.[1][2] Its unique properties, including high electronegativity, metabolic stability, and low pKa of the parent aniline, make it an attractive bioisostere for commonly used groups like trifluoromethyl (CF₃) and tert-butyl. Arylation reactions of substrates containing the SF₅ group are pivotal for the synthesis of complex molecules with potential biological activity. This document provides detailed protocols for the palladium-catalyzed direct C-H arylation of 3-Nitrophenylsulfur Pentafluoride with various aryl bromides, a key transformation for accessing a diverse range of SF₅-containing biaryl compounds.[3][4]

Data Presentation: Reaction Scope and Yields

The palladium-catalyzed direct arylation of this compound with a variety of aryl bromides has been shown to be an effective method for the synthesis of functionalized biaryl compounds. The reaction generally proceeds with good efficiency and regioselectivity, favoring arylation at the position ortho to the nitro group. Below is a summary of the reaction outcomes with different aryl bromides.[3]

EntryAryl BromideProductYield (%)
1Phenyl bromide2-Nitro-4-(pentafluorosulfanyl)-1,1'-biphenyl86
24-Methylphenyl bromide4'-Methyl-2-nitro-4-(pentafluorosulfanyl)-1,1'-biphenyl82
34-Methoxyphenyl bromide4'-Methoxy-2-nitro-4-(pentafluorosulfanyl)-1,1'-biphenyl75
44-Fluorophenyl bromide4'-Fluoro-2-nitro-4-(pentafluorosulfanyl)-1,1'-biphenyl78
54-Chlorophenyl bromide4'-Chloro-2-nitro-4-(pentafluorosulfanyl)-1,1'-biphenyl71
64-(Trifluoromethyl)phenyl bromide2-Nitro-4-(pentafluorosulfanyl)-4'-(trifluoromethyl)-1,1'-biphenyl65
73-Methylphenyl bromide3'-Methyl-2-nitro-4-(pentafluorosulfanyl)-1,1'-biphenyl80
82-Methylphenyl bromide2'-Methyl-2-nitro-4-(pentafluorosulfanyl)-1,1'-biphenyl76
91-Bromonaphthalene1-(2-Nitro-4-(pentafluorosulfanyl)phenyl)naphthalene70

Experimental Protocols

This section details the materials and methods for the palladium-catalyzed direct arylation of this compound.

Materials and Reagents
  • This compound

  • Aryl bromides (various)

  • (AllylPdCl)₂

  • PCy₃·HBF₄ (Tricyclohexylphosphine tetrafluoroborate)

  • K₂CO₃ (Potassium carbonate)

  • Toluene (anhydrous)

  • Dichloromethane (for chromatography)

  • Petroleum ether (for chromatography)

  • Silica gel for column chromatography

  • Standard glassware for organic synthesis (Schlenk tube, condenser, etc.)

  • Inert atmosphere (Nitrogen or Argon)

General Procedure for Pd-catalyzed Direct Arylation
  • To a dried Schlenk tube equipped with a magnetic stir bar, add this compound (0.3 mmol, 1.0 equiv.), the corresponding aryl bromide (0.9 mmol, 3.0 equiv.), (AllylPdCl)₂ (5.5 mg, 0.015 mmol, 5 mol%), PCy₃·HBF₄ (11.0 mg, 0.03 mmol, 10 mol%), and K₂CO₃ (83 mg, 0.6 mmol, 2.0 equiv.).

  • Evacuate the Schlenk tube and backfill with an inert atmosphere (e.g., Nitrogen). Repeat this cycle three times.

  • Add anhydrous toluene (2.0 mL) to the reaction mixture under the inert atmosphere.

  • Seal the Schlenk tube and place it in a preheated oil bath at 130 °C.

  • Stir the reaction mixture vigorously for 12 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture in vacuo to remove the solvent.

  • Purify the resulting residue by silica gel column chromatography using a mixture of dichloromethane and petroleum ether as the eluent to afford the desired biaryl product.[3]

Visualizations

Reaction Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents 1. Add this compound, Aryl Bromide, (AllylPdCl)₂, PCy₃·HBF₄, and K₂CO₃ to a dried Schlenk tube. inert 2. Evacuate and backfill with inert atmosphere. reagents->inert solvent 3. Add anhydrous Toluene. inert->solvent heat 4. Heat at 130 °C for 12h. solvent->heat cool 5. Cool to room temperature. heat->cool concentrate 6. Concentrate in vacuo. cool->concentrate purify 7. Purify by silica gel column chromatography. concentrate->purify

Caption: Experimental workflow for the Pd-catalyzed direct arylation.

General Reaction Scheme

G cluster_reactants cluster_conditions cluster_products r1 3-Nitrophenylsulfur Pentafluoride catalyst Pd Catalyst Ligand, Base plus1 + r2 Aryl Bromide p1 Arylated Product catalyst->p1 solvent Toluene, 130 °C

References

Application Notes and Protocols for 3-Nitrophenylsulfur Pentafluoride in Synthetic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrophenylsulfur pentafluoride is a versatile reagent in modern organic synthesis, primarily utilized for the introduction of the exceptionally electronegative and lipophilic pentafluorosulfanyl (SF₅) group into organic molecules. The SF₅ group is often considered a "super-trifluoromethyl" group due to its enhanced steric and electronic properties, which can significantly modulate the physicochemical and pharmacological properties of a parent compound.[1] Its high thermal and chemical stability makes it an attractive moiety in the design of novel pharmaceuticals, agrochemicals, and advanced materials. These application notes provide detailed experimental protocols for key transformations involving this compound and explore its application in the synthesis of bioactive molecules, with a focus on cyclooxygenase-2 (COX-2) inhibitors.

Physicochemical Properties and Safety Information

Before utilizing this compound, it is crucial to be aware of its properties and handle it with appropriate safety precautions.

PropertyValueReference
CAS Number 2613-26-5[2]
Molecular Formula C₆H₄F₅NO₂S[3]
Molecular Weight 249.16 g/mol [3]
Appearance Colorless to tan liquid[4]
Boiling Point 106 °C at 2 mmHg[4]
Density 1.665 g/mL at 25 °C[4]

Safety Precautions: this compound is toxic if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation. Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Experimental Protocols

Detailed methodologies for key reactions involving this compound are provided below.

Site-Selective Arylation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. The following protocol describes a general procedure for the cross-coupling of an arylboronic acid with this compound, which can be adapted from procedures for similar aryl halides.[5][6] The nitro group in the starting material can be subsequently reduced and further functionalized to generate a variety of derivatives.

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methylphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)

  • Standard glassware for inert atmosphere reactions (Schlenk flask or similar)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Add the palladium catalyst (0.02-0.05 equiv).

  • Add the anhydrous solvent to the flask via syringe.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data (Hypothetical Example):

Reactant AReactant BCatalystBaseSolventTemp (°C)Time (h)Yield (%)
This compound4-Methylphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene901285
This compound3-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane100892
Olefination via Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a key method for the synthesis of alkenes with high stereoselectivity, typically favoring the (E)-isomer.[7][8] This protocol outlines the reaction of a phosphonate ester with a benzaldehyde derivative bearing a pentafluorosulfanyl group, which can be prepared from this compound through reduction of the nitro group, diazotization, and Sandmeyer-type formylation.

Reaction Scheme:

Materials:

  • 3-(Pentafluorosulfanyl)benzaldehyde (can be synthesized from this compound)

  • Stabilized phosphonate ylide (e.g., triethyl phosphonoacetate)

  • Base (e.g., NaH, KHMDS, or DBU)

  • Anhydrous solvent (e.g., THF, DMF)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer

Procedure:

  • To a suspension of the base (e.g., NaH, 1.1 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add the phosphonate ester (1.1 equiv) dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the ylide.

  • Cool the reaction mixture back to 0 °C.

  • Add a solution of 3-(pentafluorosulfanyl)benzaldehyde (1.0 equiv) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by TLC.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Hypothetical Example):

AldehydePhosphonateBaseSolventTemp (°C)Time (h)Yield (%)E/Z Ratio
3-(Pentafluorosulfanyl)benzaldehydeTriethyl phosphonoacetateNaHTHFrt490>95:5
3-(Pentafluorosulfanyl)benzaldehydeDiethyl benzylphosphonateKHMDSTHF-78 to rt682>98:2

Application in Drug Discovery: Synthesis of a SF₅-Containing COX-2 Inhibitor Analog

The pentafluorosulfanyl group is an emerging bioisostere for the sulfonamide and methylsulfonyl groups found in many selective COX-2 inhibitors like Celecoxib.[9][10] The introduction of the SF₅ group can enhance the potency and improve the pharmacokinetic profile of these drugs.[11][12] The following is a proposed synthetic workflow for a Celecoxib analog where the sulfonamide group is replaced by a pentafluorosulfanyl group, starting from this compound.

G cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_product Final Product A 3-Nitrophenylsulfur Pentafluoride B Reduction A->B e.g., H₂, Pd/C C Diazotization B->C NaNO₂, HCl D Sandmeyer Reaction (Hydrazine formation) C->D SnCl₂ E Condensation with 1,1,1-Trifluoro-2,4-pentanedione D->E F SF5-Celecoxib Analog E->F

Caption: Proposed synthetic workflow for an SF₅-Celecoxib analog.

Mechanism of Action and Signaling Pathway of SF₅-COX-2 Inhibitors

Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[13] There are two main isoforms, COX-1 (constitutively expressed) and COX-2 (inducible at sites of inflammation). Selective COX-2 inhibitors block the production of pro-inflammatory prostaglandins without affecting the gastroprotective prostaglandins produced by COX-1, thus reducing the risk of gastrointestinal side effects.[2]

A pentafluorosulfanyl-containing analog of a COX-2 inhibitor would exert its anti-inflammatory effects by selectively binding to the active site of the COX-2 enzyme, thereby inhibiting the synthesis of prostaglandin E2 (PGE₂). This leads to a downstream reduction in inflammatory signaling.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) COX2 COX-2 Enzyme Inflammatory_Stimuli->COX2 Induces Expression Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 Substrate PGE2 Prostaglandin E2 (PGE₂) COX2->PGE2 Catalyzes Conversion PI3K_AKT PI3K/AKT Pathway COX2->PI3K_AKT Activates Inflammation Inflammation (Pain, Fever, Swelling) PGE2->Inflammation Mediates PGE2->PI3K_AKT Activates SF5_Inhibitor SF₅-COX-2 Inhibitor SF5_Inhibitor->COX2 Inhibits PI3K_AKT->Inflammation Promotes

Caption: Inhibition of the COX-2 signaling pathway by a SF₅-containing inhibitor.[14][15]

Conclusion

This compound is a valuable building block for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. The protocols provided herein for Suzuki-Miyaura coupling and Horner-Wadsworth-Emmons reactions offer robust methods for the incorporation of the pentafluorosulfanyl moiety. The application of this chemistry to the development of novel COX-2 inhibitors highlights the potential of the SF₅ group to enhance the therapeutic properties of known drug scaffolds. Further research into the synthesis and biological evaluation of SF₅-containing compounds is warranted to fully explore their potential in drug discovery and development.

References

Application Notes and Protocols for 3-Nitrophenylsulfur Pentafluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling, storage, and use of 3-Nitrophenylsulfur Pentafluoride (CAS No. 2613-26-5). Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the compound for research and development activities.

Introduction

This compound is a chemical compound used in various synthetic applications, including as a fluorinating agent and in the preparation of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.[1] Its chemical structure and reactivity necessitate careful handling and storage to prevent hazardous situations.

Chemical Identity:

  • IUPAC Name: pentafluoro-(3-nitrophenyl)-λ⁶-sulfane[2]

  • Synonyms: 1-nitro-3-(pentafluorosulfanyl)benzene, 3-Nitrobenzenesulphur pentafluoride[1][2]

  • Molecular Formula: C₆H₄F₅NO₂S[1][2]

  • Molecular Weight: 249.16 g/mol [1][2]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. It is toxic if swallowed, in contact with skin, or if inhaled.[3] It can also cause serious eye irritation and skin irritation.[3][4][5]

GHS Hazard Statements:

  • H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[3]

  • H302: Harmful if swallowed.[4][5]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3][4][5]

  • H332: Harmful if inhaled.[4][5]

  • H335: May cause respiratory irritation.[4][5]

Precautionary Statements:

  • Prevention:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4][5]

    • P264: Wash skin thoroughly after handling.[4][5]

    • P270: Do not eat, drink or smoke when using this product.[4][5]

    • P271: Use only outdoors or in a well-ventilated area.[4][5]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4][5]

  • Response:

    • P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.[3]

    • P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell.

    • P304 + P340 + P311: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor.[3]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4][5]

    • P337 + P313: If eye irritation persists: Get medical advice/attention.[4]

  • Storage:

    • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[4][5]

    • P405: Store locked up.[4][5]

  • Disposal:

    • P501: Dispose of contents/container to an approved waste disposal plant.[4][5]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueReference
Appearance Light yellow to Yellow to Orange clear liquid
Purity >96.0% (GC)
Melting Point 0°C[1]
Boiling Point 106 °C at 2 mm Hg[1]
Density 1.665 g/mL at 25 °C[1]
Refractive Index n20/D 1.475[1]
Flash Point >230 °F (>110 °C)[1]
Water Solubility Difficult to mix in water[1]
Stability Stable under recommended storage conditions.[4]

Experimental Protocols

4.1. General Handling Protocol

  • Work Area: Conduct all work with this compound in a well-ventilated area, preferably within a chemical fume hood.[4][5][6]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear appropriate chemical-resistant gloves.

    • Eye Protection: Use chemical safety goggles or a face shield.

    • Clothing: Wear a lab coat or other protective clothing.

  • Hygiene: Do not eat, drink, or smoke when handling this product.[4][5][6] Wash hands thoroughly after handling.[4][5][6]

  • Dispensing: When transferring the liquid, use appropriate tools to avoid spills and aerosol generation.

4.2. Storage Protocol

  • Container: Keep the container tightly closed when not in use.[4][5][6]

  • Location: Store in a cool, dark, and well-ventilated place.[3] Store in a locked area.[3][4][5]

  • Incompatibilities: Store away from incompatible materials such as oxidizing agents.[3]

4.3. Accidental Release Measures

  • Evacuation: Evacuate unnecessary personnel from the area.[6]

  • Ventilation: Ensure adequate ventilation.[6]

  • Containment: Stop the leak if it is safe to do so. Dike the spill for recovery or absorb it with an appropriate inert material.[6]

  • Clean-up:

    • Small Spills: Use a dry chemical absorbent to take up small spills.[6]

    • Large Spills: Use a pump or vacuum for large spills and finish with a dry chemical absorbent.[6] Use explosion-proof equipment.[6]

    • Disposal: Place the spilled material into an appropriate container for disposal.[6]

4.4. First-Aid Measures

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3][4][5]

  • In Case of Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation occurs.[3][4]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][4][5]

  • If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor.[3][4]

Workflow for Safe Handling and Storage

SafeHandlingWorkflow start Start: Receive This compound storage Store in a cool, dark, well-ventilated, locked area. Keep container tightly closed. start->storage handling_prep Prepare for Handling: - Work in a fume hood. - Don appropriate PPE. storage->handling_prep experiment Conduct Experiment handling_prep->experiment waste_disposal Dispose of waste in approved containers. experiment->waste_disposal cleanup Clean work area and wash hands thoroughly. waste_disposal->cleanup cleanup->storage Return to Storage end End cleanup->end Finish

Caption: Workflow for the safe handling and storage of this compound.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions with 3-Nitrophenylsulfur Pentafluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the palladium-catalyzed direct C-H arylation of 3-Nitrophenylsulfur Pentafluoride. The methodologies outlined are based on established research and offer a straightforward approach to synthesizing a variety of novel SF5-containing aryl derivatives.[1][2][3] The pentafluorosulfanyl (SF5) group is of significant interest in medicinal chemistry due to its unique electronic properties and metabolic stability.

Palladium-Catalyzed Direct C-H Arylation of this compound

This protocol describes a direct C-H arylation reaction, a powerful tool for the synthesis of complex aromatic systems. The reaction proceeds with high efficiency and regioselectivity, preferentially arylating the position ortho to the nitro group.[1][2]

Reaction Scheme:

G cluster_0 General Reaction react1 This compound plus1 + react1->plus1 react2 Ar-Br plus1->react2 arrow1 -> react2->arrow1 product 2-Aryl-5-nitrophenylsulfur Pentafluoride arrow1->product conditions Pd(OAc)2, P(o-tolyl)3, K2CO3, DMA, 130 °C

Caption: General scheme for the direct C-H arylation of this compound.

Experimental Protocol

This detailed methodology is adapted from the work of Wang et al.[1][3]

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)2)

  • Tri(o-tolyl)phosphine (P(o-tolyl)3)

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylacetamide (DMA), anhydrous

  • Schlenk tube

  • Magnetic stir bar

  • Standard glassware for workup and purification

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), aryl bromide (1.2 equiv.), Pd(OAc)2 (5 mol %), P(o-tolyl)3 (10 mol %), and K2CO3 (2.0 equiv.).

  • Evacuate and backfill the Schlenk tube with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add anhydrous DMA (to achieve a 0.2 M concentration of the limiting reagent) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 130 °C.

  • Stir the reaction mixture for the time indicated in the data table (typically 12-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-5-nitrophenylsulfur pentafluoride.

Quantitative Data Summary

The following table summarizes the yields for the direct C-H arylation of this compound with various aryl bromides.[1]

EntryAryl Bromide (Ar-Br)ProductYield (%)
14-Methoxybromobenzene2-(4-Methoxyphenyl)-5-nitrophenylsulfur pentafluoride85
24-Methylbromobenzene2-(4-Methylphenyl)-5-nitrophenylsulfur pentafluoride82
3Bromobenzene2-Phenyl-5-nitrophenylsulfur pentafluoride78
44-Fluorobromobenzene2-(4-Fluorophenyl)-5-nitrophenylsulfur pentafluoride75
54-Chlorobromobenzene2-(4-Chlorophenyl)-5-nitrophenylsulfur pentafluoride71
64-Trifluoromethylbromobenzene2-(4-Trifluoromethylphenyl)-5-nitrophenylsulfur pentafluoride65
73-Methoxybromobenzene2-(3-Methoxyphenyl)-5-nitrophenylsulfur pentafluoride80
82-Methylbromobenzene2-(2-Methylphenyl)-5-nitrophenylsulfur pentafluoride70

Reaction conditions: this compound (0.2 mmol), aryl bromide (0.24 mmol), Pd(OAc)2 (0.01 mmol), P(o-tolyl)3 (0.02 mmol), K2CO3 (0.4 mmol), DMA (1.0 mL), 130 °C, 12-24 h.

General Palladium-Catalyzed Cross-Coupling Reactions

While specific literature on Suzuki, Heck, and Sonogashira couplings directly utilizing the C-Br or C-I bonds of a halogenated phenylsulfur pentafluoride is less common, the following sections provide generalized protocols for these important transformations. These can serve as a starting point for developing methodologies with functionalized this compound derivatives.

Suzuki-Miyaura Coupling

This reaction enables the formation of C-C bonds between an organohalide and an organoboron compound.

G cluster_1 Suzuki-Miyaura Coupling Workflow start Start setup Reaction Setup: Aryl Halide, Boronic Acid, Pd Catalyst, Ligand, Base, Solvent start->setup reaction Inert Atmosphere Heat (e.g., 80-110 °C) setup->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup Extraction monitoring->workup purification Column Chromatography workup->purification end Pure Product purification->end

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Heck Coupling

The Heck reaction forms a C-C bond between an unsaturated halide and an alkene.

G cluster_2 Heck Coupling Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex Ar-Pd(II)-X(Ln) oxidative_addition->pd2_complex alkene_coordination Alkene Coordination pd2_complex->alkene_coordination migratory_insertion Migratory Insertion alkene_coordination->migratory_insertion beta_hydride_elimination β-Hydride Elimination migratory_insertion->beta_hydride_elimination product_release Product Release beta_hydride_elimination->product_release reductive_elimination Reductive Elimination (Base) product_release->reductive_elimination reductive_elimination->pd0

Caption: Simplified catalytic cycle for the Heck reaction.

Sonogashira Coupling

This reaction couples terminal alkynes with aryl or vinyl halides.

G cluster_3 Sonogashira Coupling Reagents A Aryl/Vinyl Halide C Palladium Catalyst (e.g., Pd(PPh3)4) A->C B Terminal Alkyne B->C D Copper(I) Co-catalyst (e.g., CuI) D->C E Base (e.g., Amine) E->C F Solvent (e.g., THF, DMF) F->C

Caption: Key components for a Sonogashira cross-coupling reaction.

Safety Information

  • This compound is a chemical that should be handled by trained professionals in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium catalysts and phosphine ligands can be air and moisture sensitive. Handle under an inert atmosphere where necessary.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

Application Notes and Protocols for the Purification of 3-Nitrophenylsulfur Pentafluoride by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the purification of 3-Nitrophenylsulfur Pentafluoride using column chromatography and High-Performance Liquid Chromatography (HPLC). This compound is a valuable building block in medicinal chemistry and drug development due to the unique properties conferred by the pentafluorosulfanyl (SF5) group, which is considered a "super-trifluoromethyl" group.[1] Ensuring the high purity of this reagent is critical for its application in synthesis and biological screening. The following protocols are designed to provide a practical guide for researchers to obtain high-purity this compound.

Introduction

The pentafluorosulfanyl (SF5) group has gained significant interest in the pharmaceutical and agrochemical industries due to its high electronegativity, metabolic stability, and lipophilicity, which can favorably modulate the properties of bioactive molecules. This compound serves as a key intermediate for the introduction of the SF5 group onto aromatic systems. Commercially available this compound often has a purity of greater than 96% as determined by Gas Chromatography (GC). However, for sensitive applications in drug development and mechanistic studies, further purification may be necessary to remove minor impurities. This document outlines effective chromatographic methods for achieving high-purity this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number2613-26-5[2][3]
Molecular FormulaC6H4F5NO2S[3]
Molecular Weight249.16 g/mol [3]
AppearanceLight yellow to Yellow to Orange clear liquid
Purity (Commercial)>96.0% (GC)
Table 2: Recommended Chromatographic Conditions for Purification
ParameterColumn ChromatographyHPLC
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Reversed-Phase C18 or Pentafluorophenyl (PFP)
Mobile Phase Hexane/Ethyl Acetate or Hexane/Dichloromethane gradientAcetonitrile/Water or Methanol/Water gradient
Detection Thin-Layer Chromatography (TLC) with UV visualizationUV Detector (e.g., 254 nm)

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol describes the purification of this compound using a standard silica gel column. The method is suitable for purifying gram-scale quantities of the compound.

1.1. Materials

  • Crude this compound

  • Silica Gel (60 Å, 230-400 mesh)

  • n-Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Dichloromethane (HPLC grade)

  • TLC plates (silica gel coated with fluorescent indicator)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (washed)

  • Collection tubes

  • Rotary evaporator

1.2. Procedure

1.2.1. TLC Analysis for Solvent System Optimization

  • Dissolve a small amount of the crude this compound in a minimal amount of dichloromethane.

  • Spot the solution onto a TLC plate.

  • Develop the TLC plate in various solvent systems (e.g., Hexane:Ethyl Acetate 95:5, 90:10, 80:20).

  • Visualize the spots under a UV lamp.

  • The optimal solvent system should provide good separation between the main spot of this compound and any impurities, with the main spot having an Rf value of approximately 0.2-0.3.

1.2.2. Column Packing (Slurry Method)

  • Prepare a slurry of silica gel in hexane.

  • Secure the chromatography column in a vertical position and add a small plug of cotton or glass wool to the bottom.

  • Add a thin layer of sand over the cotton plug.

  • Pour the silica gel slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

  • Once the silica gel has settled, add another thin layer of sand on top.

1.2.3. Sample Loading (Dry Loading)

  • Dissolve the crude this compound in a minimal amount of dichloromethane.

  • Add a small amount of silica gel to the solution and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.

  • Carefully add the powder to the top of the packed column.

1.2.4. Elution and Fraction Collection

  • Begin elution with a low-polarity mobile phase (e.g., 100% hexane).

  • Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate (gradient elution).

  • Collect the eluent in fractions.

  • Monitor the collected fractions by TLC to identify those containing the pure product.

1.2.5. Product Isolation

  • Combine the pure fractions.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol is suitable for the analytical determination of the purity of this compound. Fluorinated stationary phases can offer unique selectivity for fluorinated compounds.[4][5][6]

2.1. Materials

  • Purified this compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, deionized)

  • HPLC system with UV detector

  • Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm) or Pentafluorophenyl (PFP) column

2.2. Procedure

2.2.1. Sample Preparation

  • Prepare a stock solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

2.2.2. HPLC Analysis

  • Set up the HPLC system with the chosen column and mobile phase.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Inject the prepared sample.

  • Run the analysis using the conditions outlined in Table 3.

  • Monitor the chromatogram at 254 nm.

  • The purity of the sample can be determined by the relative peak area of the main component.

Table 3: Example HPLC Method Parameters
ParameterCondition
Column Reversed-Phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 70% A / 30% B to 10% A / 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Column Chromatography cluster_analysis Analysis & Isolation crude_sample Crude this compound tlc TLC for Solvent Optimization crude_sample->tlc column_packing Column Packing (Silica Gel) tlc->column_packing sample_loading Sample Loading (Dry Method) column_packing->sample_loading elution Gradient Elution sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis TLC Analysis of Fractions fraction_collection->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling evaporation Solvent Evaporation pooling->evaporation pure_product Pure this compound evaporation->pure_product

Caption: Workflow for the purification of this compound.

hplc_analysis_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data_analysis Data Analysis sample Purified Sample dissolution Dissolve in Acetonitrile sample->dissolution filtration Filter (0.45 µm) dissolution->filtration injection Inject Sample filtration->injection hplc_system HPLC System with UV Detector hplc_system->injection separation Chromatographic Separation (C18/PFP Column) injection->separation detection UV Detection (254 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram purity Calculate Purity (Peak Area %) chromatogram->purity

Caption: Workflow for HPLC purity analysis.

References

Application Notes and Protocols for Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of key methodologies and protocols integral to the modern agrochemical development pipeline. The notes cover critical stages from initial target discovery to final safety assessments, emphasizing high-throughput and data-driven approaches.

The Agrochemical Development Pipeline: An Overview

The development of a new agrochemical is a complex, multi-stage process that begins with the identification of a biological target and culminates in a registered product that is safe, effective, and compliant with regulatory standards. This pipeline involves a continuous cycle of design, synthesis, testing, and optimization to identify promising candidate molecules and advance them through rigorous evaluation.

Agrochemical_Pipeline Overall Agrochemical Development Workflow Target_ID Target Discovery & Validation HTS Hit Identification (High-Throughput Screening) Target_ID->HTS Lead_Gen Hit-to-Lead (Lead Generation) HTS->Lead_Gen Lead_Opt Lead Optimization (QSAR, Synthesis) Lead_Gen->Lead_Opt Efficacy Efficacy & Selectivity (Greenhouse & Field Trials) Lead_Opt->Efficacy Efficacy->Lead_Opt Feedback Safety Safety Assessment (Toxicology & Environmental Fate) Efficacy->Safety Safety->Lead_Opt Feedback Formulation Formulation Development Safety->Formulation Formulation->Efficacy Re-evaluation Registration Registration & Regulatory Submission Formulation->Registration

Caption: A high-level overview of the modern agrochemical development pipeline.

Application Note: Target Discovery and Validation

The foundation of modern agrochemical discovery is the identification and validation of specific molecular targets within a pest, weed, or pathogen that can be modulated by a chemical compound.[1][2] The ideal target is essential for the organism's survival but absent or significantly different in non-target species, including crops, humans, and beneficial insects.

Genome editing technologies, particularly CRISPR/Cas9, have revolutionized this process.[3][4] By enabling precise gene knockouts, researchers can systematically validate the essentiality of a gene (and its protein product) for survival, confirming it as a viable target before committing resources to large-scale screening campaigns.[3] This "target-based" approach accelerates the discovery of novel modes of action (MOAs), which is crucial for overcoming widespread resistance to existing agrochemicals.[1][2]

Target_Discovery_Workflow Target Discovery & Validation Workflow cluster_0 Genomic & Bioinformatic Analysis cluster_1 Target Validation (CRISPR/Cas9) cluster_2 Assay Development Genomics Comparative Genomics Essential_Genes Essential Gene Prediction Genomics->Essential_Genes Druggability Druggability Assessment Essential_Genes->Druggability gRNA_Design gRNA Design Druggability->gRNA_Design Transformation Transformation of Organism gRNA_Design->Transformation Knockout Gene Knockout/Editing Transformation->Knockout Phenotyping Phenotypic Analysis (Lethality) Knockout->Phenotyping Protein_Exp Protein Expression & Purification Phenotyping->Protein_Exp Validated Target Assay_Dev Biochemical Assay Development Protein_Exp->Assay_Dev HTS_Adapt Adaptation to HTS Assay_Dev->HTS_Adapt

Caption: Workflow for identifying and validating novel agrochemical targets.

Protocol 1: CRISPR/Cas9-Mediated Validation of a Herbicide Target Gene in Arabidopsis thaliana

This protocol describes the validation of a putative herbicide target gene, Gene X, using an Agrobacterium-mediated CRISPR/Cas9 knockout approach in the model plant Arabidopsis thaliana.

Materials:

  • A. thaliana (Col-0) seeds

  • pDE-Cas9 vector system

  • Agrobacterium tumefaciens strain GV3101

  • Growth media (MS, selection plates with hygromycin)

  • Reagents for molecular biology (PCR primers, DNA extraction kits, etc.)

Methodology:

  • gRNA Design and Vector Construction:

    • Design two unique 20-bp guide RNAs (gRNAs) targeting exons of Gene X using a web-based tool (e.g., CRISPR-P 2.0).

    • Synthesize and clone the gRNAs into the pDE-Cas9 vector according to the manufacturer's protocol. This vector contains the Cas9 nuclease and the gRNA expression cassette.

  • Agrobacterium Transformation:

    • Transform the resulting CRISPR/Cas9 construct into Agrobacterium tumefaciens strain GV3101 via electroporation.

    • Confirm successful transformation by colony PCR.

  • Plant Transformation (Floral Dip Method):

    • Grow wild-type A. thaliana plants until flowering.

    • Prepare a suspension of the transformed Agrobacterium in infiltration medium.

    • Invert the flowering plants and dip them into the bacterial suspension for 30-60 seconds.

    • Lay the plants on their side in a tray, cover with a dome to maintain humidity, and keep in the dark for 24 hours. Return to normal growth conditions.

  • Selection of Transformants (T1 Generation):

    • Collect seeds (T1) from the dipped plants.

    • Sterilize and plate the T1 seeds on MS agar plates containing a selection agent (e.g., 50 µg/mL hygromycin).

    • Transplant resistant seedlings to soil and grow to maturity.

  • Screening for Mutations (T1 and T2 Generations):

    • Extract genomic DNA from the leaves of resistant T1 plants.

    • Use PCR to amplify the target region of Gene X.

    • Sequence the PCR products (Sanger sequencing) to identify insertions, deletions (indels), or other mutations.

    • Select plants with confirmed mutations and allow them to self-pollinate to produce T2 seeds.

  • Phenotypic Analysis:

    • Grow T2 generation plants (which will include wild-type, heterozygous, and homozygous mutants).

    • Observe the phenotype of the homozygous knockout mutants. If Gene X is essential, a lethal or severely stunted growth phenotype is expected.

    • Segregation analysis of the T2 population can confirm the link between the mutation and the observed phenotype.

Data Table 1: Summary of Potential Herbicide Target Genes
Target GenePathwayOrganismPredicted Effect of KnockoutValidation Status
ALSBranched-Chain Amino Acid SynthesisPlantsLethalValidated (Target of Sulfonylureas)[5]
EPSPSAromatic Amino Acid SynthesisPlantsLethalValidated (Target of Glyphosate)[6]
PPOProtoporphyrinogen OxidasePlantsLethal (Rapid Necrosis)Validated (Target of PPO inhibitors)[7]
Candidate Gene YFatty Acid ElongationFungiNon-viablePending CRISPR Validation
Candidate Gene ZChitin SynthesisInsectsLethal (Molting Failure)Pending RNAi Validation

Application Note: High-Throughput Screening (HTS)

Once a target is validated, the next step is to find "hits"—small molecules that interact with the target to produce a desired effect. High-Throughput Screening (HTS) enables the rapid testing of hundreds of thousands of chemical compounds.[1][8][9] In agrochemical research, HTS is applied in two main ways:

  • Target-Based Screening: An in vitro assay using the purified target protein (e.g., an enzyme) is used to screen for inhibitors.[2] This is a directed approach to finding compounds with a specific mode of action.

  • Organism-Based Screening: Whole organisms (e.g., fungi, weed seedlings, insects) are treated with compounds to identify those that cause lethality or growth inhibition.[1] This approach can identify compounds with novel MOAs without prior knowledge of the target.

HTS workflows are heavily automated, using robotics for liquid handling and high-sensitivity plate readers for data acquisition, allowing for the screening of massive compound libraries in a short time.[8]

HTS_Workflow High-Throughput Screening (HTS) Workflow Lib_Prep Compound Library (100,000+ Compounds) Primary_Screen Primary Screen (Single Concentration) Lib_Prep->Primary_Screen Assay_Dev Assay Development & Miniaturization (e.g., 384-well plate) Assay_Dev->Primary_Screen Data_Analysis Data Analysis (Z-Factor, % Inhibition) Primary_Screen->Data_Analysis Hit_Confirm Hit Confirmation & Triage Data_Analysis->Hit_Confirm Dose_Response Dose-Response (IC50 Determination) Hit_Confirm->Dose_Response Hit_to_Lead Validated Hits to Lead Generation Dose_Response->Hit_to_Lead

Caption: A generalized workflow for High-Throughput Screening (HTS).

Protocol 2: In Vitro HTS Assay for Fungal Dehydrogenase Inhibitors

This protocol outlines a colorimetric HTS assay to screen for inhibitors of a hypothetical essential fungal dehydrogenase enzyme, which uses NAD+ as a cofactor. The assay measures the reduction of a tetrazolium salt (INT) to a colored formazan product.

Materials:

  • Purified recombinant fungal dehydrogenase

  • Substrate for the enzyme

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • Iodonitrotetrazolium chloride (INT)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Compound library dissolved in DMSO

  • 384-well microplates

  • Automated liquid handling system and plate reader (490 nm absorbance)

Methodology:

  • Plate Preparation:

    • Using an automated liquid handler, dispense 50 nL of each compound from the library into individual wells of a 384-well plate.

    • Prepare control wells: positive controls (DMSO only, no inhibition) and negative controls (no enzyme, no reaction).

  • Reagent Addition:

    • Add 10 µL of enzyme solution (at a pre-determined optimal concentration in assay buffer) to all wells except the negative controls.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiation of Reaction:

    • Add 10 µL of a substrate mix containing the enzyme's substrate, NAD+, and INT to all wells to start the reaction.

  • Incubation and Detection:

    • Incubate the plates at 30°C for 60 minutes. During this time, active enzyme will reduce NAD+ to NADH, which in turn reduces INT to a red formazan product.

    • Stop the reaction by adding 5 µL of 1 M acetic acid.

    • Read the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the positive (0% inhibition) and negative (100% inhibition) controls.

    • Calculate the Z'-factor for each plate to assess assay quality (a Z' > 0.5 is considered excellent).

    • Flag compounds showing inhibition above a defined threshold (e.g., >50%) as primary "hits".

Data Table 2: Representative HTS Campaign Data
ParameterValueDescription
Library Size250,000 compoundsThe total number of unique chemicals screened.
Assay Format384-well plateMiniaturized format for high throughput.
Primary Screen Conc.10 µMSingle concentration used to find initial hits.
Average Z'-Factor0.78Indicates a robust and reliable assay.
Primary Hit Rate0.45%Percentage of compounds meeting the hit criteria.
Confirmed Hits650 compoundsHits that were re-tested and showed activity.
Potency Range (IC50)50 nM - 25 µMRange of potencies for confirmed hits after dose-response testing.

Application Note: Lead Optimization with QSAR

After HTS identifies hits, the hit-to-lead and lead optimization phases aim to improve the potency, selectivity, and physicochemical properties of these molecules. Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique central to this process.[10][11] QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity.[10][12]

By analyzing a set of known molecules (a training set), a QSAR model can predict the activity of new, unsynthesized compounds.[12][13] This predictive power allows chemists to prioritize which new analogs to synthesize, focusing efforts on molecules most likely to have improved properties. This iterative cycle of prediction, synthesis, and testing significantly accelerates the development of a potent and safe lead candidate.[12]

QSAR_Cycle QSAR-Driven Lead Optimization Cycle Data_Collection 1. Data Collection (Training Set of Molecules with Known Activity) Descriptor_Calc 2. Descriptor Calculation (e.g., LogP, MW, E-state) Data_Collection->Descriptor_Calc Model_Build 3. QSAR Model Building (e.g., Multiple Linear Regression) Descriptor_Calc->Model_Build Model_Val 4. Model Validation (Predict Activity of Test Set) Model_Build->Model_Val Predict 5. Prediction (Predict Activity of New Virtual Compounds) Model_Val->Predict Synthesize 6. Synthesis (Synthesize Most Promising Compounds) Predict->Synthesize Test 7. Biological Testing Synthesize->Test Test->Data_Collection Add new data to training set

Caption: The iterative cycle of lead optimization guided by QSAR modeling.

Protocol 3: Development of a 2D-QSAR Model for Insecticidal Activity

This protocol outlines the basic steps for creating a QSAR model to predict the insecticidal activity (LD50) of a series of organophosphate compounds.

Materials:

  • A dataset of at least 20-30 organophosphate analogs with experimentally determined LD50 values against a target insect.

  • Software for molecular descriptor calculation (e.g., PaDEL-Descriptor, RDKit).

  • Statistical software for model building (e.g., R, Scikit-learn in Python).

Methodology:

  • Data Curation:

    • Compile the chemical structures (in SMILES or SDF format) and their corresponding biological activities.

    • Convert LD50 values to a logarithmic scale (e.g., pLD50 = -log(LD50 in mol/kg)) to ensure a more normal data distribution.

  • Dataset Splitting:

    • Randomly divide the dataset into a training set (approx. 80% of the compounds) and a test set (approx. 20%). The training set is used to build the model, and the test set is used for external validation.

  • Descriptor Calculation:

    • For each molecule in both sets, calculate a wide range of 2D molecular descriptors. These can include:

      • Physicochemical: LogP (hydrophobicity), Molecular Weight (MW), Molar Refractivity (MR).

      • Topological: Wiener index, Balaban index.

      • Electronic: E-state indices for specific atom types.

  • Descriptor Selection and Model Building:

    • Using the training set, perform descriptor selection to identify a subset of descriptors that are highly correlated with activity but not with each other. This can be done using techniques like stepwise regression or genetic algorithms.

    • Build a multiple linear regression (MLR) model using the selected descriptors. The general form of the model is: pLD50 = c0 + c1D1 + c2D2 + ... + cn*Dn, where D are the descriptors and c are the regression coefficients.

  • Model Validation:

    • Internal Validation: For the training set, assess the model's goodness-of-fit using the coefficient of determination (R²). An R² value > 0.6 is generally considered acceptable.

    • External Validation: Use the trained model to predict the pLD50 values for the compounds in the test set. Calculate the predictive ability (Q²) of the model. A Q² value > 0.5 indicates good predictive power.

  • Model Application:

    • The validated model can now be used to predict the pLD50 of new, virtual organophosphate structures, guiding the synthesis of more potent insecticides.

Data Table 3: Sample QSAR Dataset and Model Output
Compound IDpLD50 (Observed)LogPMolecular WeightE-state (Phosphorus)pLD50 (Predicted)
OP-014.522.1275.210.54.48
OP-024.882.5289.310.84.91
OP-033.951.8261.110.14.01
OP-04 (Test Set)5.152.9303.311.25.25
OP-05 (Test Set)4.202.0275.210.44.31
Model Statistics
R² (Training) 0.949
Q² (Test) 0.871

Data is illustrative, based on findings for organophosphate QSAR models.[12]

Application Note: Efficacy Testing with Plant Phenotyping

After a lead compound demonstrates promise in lab assays, its efficacy must be confirmed on whole organisms under controlled conditions. For herbicides, high-throughput plant phenotyping has become an essential tool for quantifying product performance.[14][15] Automated imaging systems in greenhouses capture detailed data on plant responses to herbicide treatment.[16]

Various imaging technologies provide different insights:

  • RGB Imaging: Captures visible traits like plant size, growth rate, and color changes (e.g., chlorosis, necrosis).[14][16]

  • Multispectral/Hyperspectral Imaging: Measures reflectance at various wavelengths to calculate vegetation indices (e.g., NDVI) that correlate with plant health and photosynthetic activity.

  • Chlorophyll Fluorescence Imaging: Detects disruptions in photosynthesis, which is often an early indicator of herbicide stress, helping to determine the mode of action.[16]

  • Thermal Imaging: Can detect changes in plant canopy temperature caused by herbicide-induced stomatal closure.[14][16]

These non-destructive methods allow for the time-course analysis of herbicide effects on a large number of plants, providing robust quantitative data for efficacy and crop selectivity assessment.[14]

Phenotyping_Workflow Automated Plant Phenotyping Workflow for Herbicide Efficacy Planting Planting (Weed & Crop Species) Acclimation Acclimation in Greenhouse Planting->Acclimation Treatment Herbicide Application (Different Doses) Acclimation->Treatment Imaging Automated Imaging (RGB, Fluorescence, Thermal) (Daily) Treatment->Imaging Imaging->Imaging Loop Data_Extraction Image Processing & Data Extraction Imaging->Data_Extraction Analysis Time-Course Analysis (Growth Curves, Damage Scoring) Data_Extraction->Analysis Report Efficacy & Selectivity Report (ED50) Analysis->Report

Caption: Workflow for assessing herbicide efficacy using automated plant phenotyping.

Protocol 4: Greenhouse Efficacy Trial Using RGB Imaging

This protocol describes a method for assessing the efficacy of a new herbicide on a target weed species (Alopecurus myosuroides) and its selectivity on a crop (Triticum aestivum).

Materials:

  • Seeds of A. myosuroides and T. aestivum

  • Pots with standardized soil mix

  • Automated greenhouse with an imaging cabinet (e.g., LemnaTec Scanalyzer)

  • Herbicide candidate and a commercial standard

  • Track sprayer for uniform application

Methodology:

  • Plant Growth:

    • Sow seeds of both species in individual pots. Grow in a controlled greenhouse environment (20°C day/15°C night, 16h photoperiod).

  • Herbicide Application:

    • At the 2-3 leaf stage, treat plants with the herbicide candidate at five different dose rates (e.g., 0, 10, 50, 100, 200 g a.i./ha). Include an untreated control and a commercial standard.

    • Apply the treatments using a calibrated track sprayer to ensure uniform coverage.

  • Automated Imaging:

    • Immediately after treatment, place the pots on the greenhouse's conveyor belt system.

    • Image each plant daily from top and side views using the RGB imaging station.

  • Image Analysis:

    • Use image analysis software to automatically extract phenotypic parameters from each image, including:

      • Projected Shoot Area: A proxy for biomass.

      • Plant Height: The vertical distance from the soil to the highest plant point.

      • Color Analysis: Quantify the percentage of green vs. yellow/brown pixels to create a chlorosis/necrosis index.

  • Data Analysis:

    • Plot the change in projected shoot area over time for each treatment to generate growth curves.

    • At a fixed time point (e.g., 21 days after treatment), calculate the percent growth inhibition relative to the untreated control.

    • Use dose-response analysis to calculate the ED50 (Effective Dose for 50% inhibition) for both the weed and crop species.

    • The selectivity index can be calculated as (ED50_crop / ED50_weed). A higher value indicates better crop safety.

Data Table 4: Sample Phenotyping Data for Herbicide Candidate X
SpeciesTreatment (g/ha)Projected Shoot Area (pixels, 21 DAT)Growth Inhibition (%)Chlorosis Index (%)
A. myosuroides0 (Control)15,20002
506,50057.245
1002,10086.278
T. aestivum0 (Control)25,80003
5024,9003.55
10022,10014.312
Calculated ED50 A. myosuroides45.5 g/ha
Calculated ED50 T. aestivum>200 g/ha

DAT: Days After Treatment

Application Note: Environmental Safety Assessment

Before an agrochemical can be registered for use, it must undergo extensive safety testing to ensure it does not pose an unreasonable risk to human health or the environment.[17][18][19] Regulatory agencies like the EPA provide detailed guidelines for the required studies.[17][20] These studies fall into two broad categories:

  • Toxicology: Assesses potential harm to non-target organisms. Key studies include acute and chronic toxicity tests on mammals, birds, fish, aquatic invertebrates (e.g., Daphnia), and beneficial insects (e.g., bees).[21][22]

  • Environmental Fate: Determines how the chemical behaves and persists in the environment.[] This includes studies on degradation (in soil, water), mobility (leaching potential), and bioaccumulation (build-up in the food chain).[]

This data is used to conduct a comprehensive risk assessment, which weighs the potential hazards against the expected exposure levels to determine if the product can be used safely.[20]

Risk_Assessment_Pyramid Tiered Approach to Environmental Risk Assessment Tier4 Tier 4 Field / Mesocosm Studies (Real-world conditions) Tier3 Tier 3 Chronic & Sub-lethal Effects (e.g., Reproduction, Early Life-Stage) Tier2 Tier 2 Refined Exposure & Acute Toxicity (Multiple species, refined fate models) Tier1 Tier 1 Base Data Set (Phys-Chem, Acute Toxicity, Basic Fate)

Caption: A tiered approach for environmental risk assessment of agrochemicals.

Protocol 5: OECD 202, Daphnia sp. Acute Immobilisation Test

This protocol provides a summary of the internationally harmonized guideline for testing the acute toxicity of chemicals to Daphnia magna.

Materials:

  • Daphnia magna neonates (<24 hours old)

  • Reconstituted freshwater (M7 medium)

  • Test chemical

  • Glass beakers (50-100 mL capacity)

  • Controlled environment chamber (20 ± 1°C, 16h light:8h dark cycle)

Methodology:

  • Preparation of Test Solutions:

    • Prepare a stock solution of the test chemical.

    • Create a geometric series of at least five test concentrations (e.g., 10, 5.6, 3.2, 1.8, 1.0 mg/L) by diluting the stock solution with M7 medium.

    • Include a control group containing only M7 medium.

  • Test Setup:

    • For each concentration and the control, set up at least four replicate beakers.

    • Add 25 mL of the appropriate test solution to each beaker.

    • Randomly introduce five Daphnia neonates into each beaker, bringing the total to 20 daphnids per concentration.

  • Incubation and Observation:

    • Incubate the beakers for 48 hours under controlled conditions.

    • Do not feed the daphnids during the test.

    • Assess immobilisation at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation of the beaker.

  • Data Analysis:

    • For each concentration, calculate the percentage of daphnids that are immobilised at 24 and 48 hours.

    • Use statistical methods (e.g., Probit analysis, Logit) to calculate the EC50 (Effective Concentration that immobilises 50% of the population) and its 95% confidence intervals.

    • The test is considered valid if the immobilisation in the control group is ≤ 10%.

Data Table 5: Summary of Environmental Safety Profile for a Hypothetical Fungicide
Study TypeGuidelineSpeciesEndpointResult
Toxicology
Acute OralOECD 423RatLD50>2000 mg/kg
Avian Acute OralOECD 223Bobwhite QuailLD501500 mg/kg
Fish AcuteOECD 203Rainbow TroutLC50 (96h)5.2 mg/L
Aquatic InvertebrateOECD 202Daphnia magnaEC50 (48h)2.5 mg/L
Honeybee Acute ContactOECD 214Apis melliferaLD50 (48h)>100 µ g/bee
Environmental Fate
Soil Aerobic MetabolismOECD 307-DT5045 days
Water PhotolysisOECD 316-DT5012 days
Soil AdsorptionOECD 106-Koc850 L/kg
BioaccumulationOECD 305FishBCF250

References

Application Notes and Protocols for 3-Nitrophenylsulfur Pentafluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed safety precautions, handling protocols, and emergency procedures for the use of 3-Nitrophenylsulfur Pentafluoride (CAS No: 2613-26-5) in a laboratory setting. It is imperative that all personnel handling this compound are thoroughly familiar with its hazards and follow the recommended safety measures to minimize risk.

Hazard Identification and Classification

This compound is a hazardous chemical with the following classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS):

  • Acute Toxicity, Oral (Category 4) [1][2]

  • Acute Toxicity, Dermal (Category 4) [3]

  • Acute Toxicity, Inhalation (Category 4) [1][3]

  • Skin Irritation (Category 2) [2]

  • Serious Eye Irritation (Category 2A) [2][3]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system [1]

Signal Word: Warning[1][3]

Hazard Statements:

  • H302: Harmful if swallowed.[1][4]

  • H312: Harmful in contact with skin.[3]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[1][2]

  • H332: Harmful if inhaled.[1][3]

  • H335: May cause respiratory irritation.[1][3][4]

Pictograms:

  • GHS07: Exclamation Mark

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound.

PropertyValueReference
Chemical Formula C₆H₄F₅NO₂S[3][5]
Molecular Weight 249.16 g/mol [5][6]
CAS Number 2613-26-5[1][3][5]
Appearance Light yellow to yellow to orange clear liquid[7]
Melting Point 0 °C[6]
Boiling Point 106 °C at 2 mm Hg[6]
Density 1.665 g/mL at 25 °C[6]
Refractive Index n20/D 1.475[6]
Solubility Difficult to mix in water[6]
LD50 (Oral) No data available
LD50 (Dermal) No data available
LC50 (Inhalation) No data available
Occupational Exposure Limits No data available[2][7]

Experimental Protocols

3.1. Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the planned experiment must be conducted before handling this compound. The following PPE is mandatory:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield conforming to EN166 standards.[2]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use and replaced immediately if signs of degradation appear.

  • Body Protection: A lab coat is required. For procedures with a higher risk of splashing, a chemical-resistant apron or coveralls should be worn.

  • Respiratory Protection: All work must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[3] If work outside a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors must be used.

3.2. Safe Handling Procedures

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][3]

  • General Hygiene: Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly after handling the chemical, before breaks, and at the end of the workday.[2]

  • Dispensing: When transferring the liquid, use a syringe or a pipette with a compatible tip. Avoid pouring directly from the bottle to minimize splashing.

  • Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.

  • Waste Disposal: Dispose of all waste contaminated with this compound as hazardous chemical waste in accordance with local, state, and federal regulations.[1] Do not dispose of down the drain.

3.3. Storage

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Store away from incompatible materials such as strong oxidizing agents.

  • The storage area should be secured and accessible only to authorized personnel.

3.4. Spill and Emergency Procedures

  • Small Spills (in a fume hood):

    • Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Place the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area and alert others.

    • If safe to do so, contain the spill to prevent it from spreading.

    • Contact the institution's emergency response team or environmental health and safety office immediately.

    • Do not attempt to clean up a large spill without appropriate training and PPE.

3.5. First Aid Measures

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1]

  • In Case of Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][4]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1]

Visualized Workflows

The following diagrams illustrate key safety and handling workflows for this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Start: Obtain this compound risk_assessment Conduct Risk Assessment prep_start->risk_assessment ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) risk_assessment->ppe fume_hood Verify Fume Hood is Operational ppe->fume_hood dispense Dispense Chemical Inside Fume Hood fume_hood->dispense reaction Perform Experiment dispense->reaction decontaminate Decontaminate Glassware & Surfaces reaction->decontaminate waste Dispose of Waste in Labeled Hazardous Waste Container decontaminate->waste remove_ppe Remove PPE waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End wash_hands->end End

Caption: Workflow for the safe handling of this compound.

SpillResponseWorkflow cluster_small_spill Small Spill (in Fume Hood) cluster_large_spill Large Spill (or outside Fume Hood) spill_detected Spill Detected assess_spill Assess Spill Size & Location spill_detected->assess_spill absorb Absorb with Inert Material assess_spill->absorb Small evacuate Evacuate Immediate Area assess_spill->evacuate Large collect Collect into Labeled Waste Container absorb->collect decontaminate_small Decontaminate Area collect->decontaminate_small end_spill end_spill decontaminate_small->end_spill End alert Alert Others & Supervisor evacuate->alert contact_ehs Contact Emergency Response / EHS alert->contact_ehs contact_ehs->end_spill End

Caption: Emergency response workflow for a this compound spill.

References

Application Notes and Protocols for the Synthesis of Specialty Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for two powerful synthetic methodologies widely used in the synthesis of specialty chemicals and pharmaceuticals: the Suzuki-Miyaura cross-coupling reaction and photoredox-catalyzed C-H functionalization. Additionally, a key signaling pathway in drug development, the PI3K/AKT/mTOR pathway, is illustrated, along with a typical workflow for high-throughput experimentation (HTE) in catalyst screening.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, a common motif in pharmaceuticals.[1][2][3] This reaction involves the palladium-catalyzed coupling of an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate.[1][2][3]

Quantitative Data for Suzuki-Miyaura Coupling of Aryl Halides

The following table summarizes the results for the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid, demonstrating the broad applicability of this reaction.

EntryAryl HalideCatalyst (mol%)BaseSolventTime (h)Yield (%)Reference
14-IodoanisolePd(PPh₃)₄ (0.5)K₂CO₃Toluene/H₂O698[4]
24-BromoanisolePd(PPh₃)₄ (0.5)K₂CO₃Toluene/H₂O1295[4]
34-ChloroanisolePd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O2485[5]
41-IodonaphthalenePd(PPh₃)₄ (0.5)K₂CO₃Toluene/H₂O696[4]
52-BromopyridinePd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O1292[6]
62-ChloropyridinePdCl₂{P(tBu)₂Ph}₂ (1)K₃PO₄Toluene2495[7]
74-BromobenzonitrilePd(PPh₃)₄ (0.5)K₂CO₃Toluene/H₂O697[4]
84-ChlorobenzonitrilePd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O2490[8]
9Methyl 4-bromobenzoatePd(PPh₃)₄ (0.5)K₂CO₃Toluene/H₂O894[4]
101-Bromo-4-(trifluoromethyl)benzenePd(PPh₃)₄ (0.5)K₂CO₃Toluene/H₂O896[4]
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid

Materials:

  • 4-Bromoanisole (1.0 mmol, 187 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole, phenylboronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed toluene and water to the flask via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired product, 4-methoxybiphenyl.

Photoredox-Catalyzed C-H Functionalization

Visible-light photoredox catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds, offering a mild and selective alternative to traditional methods.[9][10] This methodology is particularly valuable for the late-stage functionalization of complex molecules in drug discovery.[11][12]

Quantitative Data for Photoredox-Catalyzed C-H Functionalization

The following table presents data for the photoredox-catalyzed methylation and arylation of various heterocycles.

EntrySubstrateReagentPhotocatalyst (mol%)SolventTime (h)Yield (%)Reference
1LepidineDi-tert-butyl peroxideRu(bpy)₃Cl₂ (1)CH₃CN1285[13]
2QuinaldineDi-tert-butyl peroxideRu(bpy)₃Cl₂ (1)CH₃CN1282[13]
3IsoquinolineDi-tert-butyl peroxideRu(bpy)₃Cl₂ (1)CH₃CN1278[13]
4CaffeineTrimethyl orthoformateNiCl₂·glyme (10) / Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (2)TMOF2475[13]
5Furan4-Methoxyphenyliodonium ylideEosin Y (2)CH₃CN2488[14]
6Thiophene4-Methoxyphenyliodonium ylideEosin Y (2)CH₃CN2485[14]
7Pyrrole4-Methoxyphenyliodonium ylideEosin Y (2)CH₃CN2492[14]
8Indole4-Fluorobenzenediazonium tetrafluoroborateRu(bpy)₃Cl₂ (0.06) / Pd(OAc)₂ (0.03)MeOH2485
9Benzofuran4-Chlorobenzenediazonium tetrafluoroborateRu(bpy)₃Cl₂ (0.06) / Pd(OAc)₂ (0.03)MeOH2478
10Benzothiophene4-Bromobenzenediazonium tetrafluoroborateRu(bpy)₃Cl₂ (0.06) / Pd(OAc)₂ (0.03)MeOH2481
Experimental Protocol: Photoredox-Catalyzed C-H Methylation of Lepidine

Materials:

  • Lepidine (0.2 mmol, 28.6 mg)

  • Di-tert-butyl peroxide (DTBP) (0.6 mmol, 87.7 mg)

  • Tris(2,2'-bipyridyl)dichlororuthenium(II) hexahydrate [Ru(bpy)₃Cl₂·6H₂O] (0.002 mmol, 1.5 mg)

  • Acetonitrile (CH₃CN) (2 mL)

Procedure:

  • In a 4 mL vial equipped with a magnetic stir bar, dissolve lepidine and Ru(bpy)₃Cl₂·6H₂O in acetonitrile.

  • Add di-tert-butyl peroxide to the solution.

  • Seal the vial with a cap and place it approximately 5 cm away from a blue LED lamp (40 W).

  • Irradiate the reaction mixture with the blue LED at room temperature for 12 hours with vigorous stirring.

  • After the reaction is complete (monitored by GC-MS), remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the methylated product.

Signaling Pathway in Drug Development: PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a crucial intracellular cascade that regulates cell proliferation, growth, survival, and metabolism. Dysregulation of this pathway is frequently observed in various cancers, making it a prime target for drug development.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PTEN PTEN PTEN->PIP3 dephosphorylates PDK1->AKT phosphorylates TSC TSC1/2 AKT->TSC inhibits Survival Cell Survival AKT->Survival Rheb Rheb-GTP TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 inhibits Proliferation Cell Proliferation & Growth S6K->Proliferation fourEBP1->Proliferation

PI3K/AKT/mTOR Signaling Pathway

Experimental Workflow: High-Throughput Experimentation (HTE) for Catalyst Screening

High-throughput experimentation (HTE) is a powerful strategy to accelerate the discovery and optimization of catalysts and reaction conditions. The following workflow illustrates a typical cycle for catalyst screening in drug development.

HTE_Workflow Design Experiment Design (Define Parameters: Catalysts, Ligands, Solvents, Bases) Prep Automated Stock Solution Preparation Design->Prep Dispense Robotic Dispensing into Microtiter Plates Prep->Dispense Reaction Parallel Reaction Execution Dispense->Reaction Analysis High-Throughput Analysis (e.g., LC-MS, GC-MS) Reaction->Analysis Data Data Processing & Visualization Analysis->Data Decision Decision Making: Identify Lead Conditions Data->Decision Decision->Design Iterate Optimization Focused Optimization (Scale-up & Validation) Decision->Optimization Promising Results

High-Throughput Catalyst Screening Workflow

References

Troubleshooting & Optimization

Avoiding C-S bond cleavage in pentafluorosulfanyl arenes synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of pentafluorosulfanyl (SF5) arenes. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of SF5-arene synthesis, with a particular focus on preventing undesired C-S bond cleavage.

Troubleshooting Guide: Avoiding C-S Bond Cleavage

C-S bond cleavage is a significant side reaction that can diminish the yield and purity of the desired pentafluorosulfanyl arene product. Below are common issues and recommended solutions to mitigate this problem.

Issue 1: Low or no yield of the desired SF5-arene during ortho-functionalization via lithiation.

  • Question: I am attempting to ortho-functionalize my pentafluorosulfanyl benzene using n-butyllithium, but I am observing significant decomposition and low yields. What is causing this and how can I prevent it?

  • Answer: The pentafluorosulfanyl group can act as a leaving group at elevated temperatures following ortho-lithiation, leading to the formation of an aryne intermediate and subsequent C-S bond cleavage.[1] To circumvent this, precise temperature control is critical.

    Recommendations:

    • Use a specialized base: Employ lithium tetramethylpiperidide (LiTMP) for the lithiation step.

    • Maintain low temperatures: Conduct the lithiation at or below -60 °C.[1] Temperatures above -40 °C can promote aryne formation and C-S bond cleavage.[1]

    • In situ trapping: Introduce the electrophile into the reaction mixture during the lithiation process. This allows for the immediate trapping of the ortho-lithiated species, minimizing its decomposition.[1]

Issue 2: C-S bond cleavage during the final chlorine-fluorine exchange step for electron-deficient arenes.

  • Question: I am synthesizing an electron-deficient pentafluorosulfanyl arene from its corresponding aryl tetrafluorosulfanyl chloride (ArSF4Cl) precursor. During the final Cl-F exchange step, I am observing a significant amount of C-S bond cleavage. How can I improve the yield of my target compound?

  • Answer: The final fluorination step to convert ArSF4Cl to ArSF5 can be challenging for electron-deficient systems, often leading to C-S bond cleavage as a major side reaction.[2] The use of specific reagents can inhibit this undesired pathway.

    Recommendations:

    • Utilize Iodine Pentafluoride (IF5): The use of IF5 has been shown to inhibit the C-S bond cleavage side reaction.[2] This is potentially due to a halogen bonding interaction between fluorine and iodine.[2]

    • Consider Silver(I) Tetrafluoroborate (AgBF4): AgBF4 is another effective and easy-to-handle reagent for the chlorine-fluorine exchange, particularly for accessing electron-deficient pentafluorosulfanyl(hetero)arenes.[2]

Issue 3: Poor yields in Negishi cross-coupling reactions to introduce the SF5-aryl moiety.

  • Question: My Negishi cross-coupling reaction to form a C-C bond with a bromo(pentafluorosulfanyl)benzene is giving very low yields. What can I do to optimize this reaction?

  • Answer: The efficiency of Negishi cross-coupling for synthesizing SF5-arenes is highly dependent on the choice of catalyst and ligands. An unoptimized system can lead to low yields.

    Recommendations:

    • Ligand selection: Switching from a general phosphine ligand like tri(o-tolyl)phosphine (P(o-tol)3) to a more specialized ligand such as SPhos can significantly improve the reaction yield.[3]

    • Catalyst system: A combination of Pd(dba)2 and SPhos has been demonstrated to be effective.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing pentafluorosulfanyl arenes?

A1: The primary methods for preparing SF5-arenes include:

  • Oxidative fluorination: This involves the fluorination of diaryl disulfides or aryl thiols using reagents like elemental fluorine.[1][4][5] More recently, the combination of onium halides with silver(II) fluoride (AgF2) has provided a high-yielding, single-step conversion.[6][7]

  • Cross-coupling reactions: The Negishi cross-coupling is a notable method where a halogenated SF5-arene is coupled with an organozinc reagent.[3]

  • Functionalization of SF5-arenes: This includes methods like in situ ortho-lithiation followed by trapping with an electrophile.[1]

Q2: Why is the pentafluorosulfanyl (SF5) group a desirable functional group in drug discovery?

A2: The SF5 group is considered a "super-trifluoromethyl" group and offers several advantageous properties for medicinal chemistry:[4][6]

  • Strong electron-withdrawing nature: It can significantly influence the electronic properties of a molecule.[4]

  • High lipophilicity: This can improve a compound's ability to cross cell membranes.[4]

  • Chemical and metabolic stability: The SF5 group is extremely stable, which can enhance the in vivo lifetime of a drug candidate.[4]

  • Steric bulk: Its size is comparable to a tert-butyl group, allowing for steric modifications of a molecule's structure.[1]

Q3: Are there any safety concerns associated with the reagents used in SF5-arene synthesis?

A3: Yes, several reagents used in these syntheses are hazardous.

  • Elemental fluorine (F2): Is a highly toxic and corrosive gas that requires specialized handling and equipment.

  • Sulfur chloride pentafluoride (SF5Cl): Is a toxic gas.[8] However, methods have been developed for its safe and practical synthesis in a solution under gas-reagent-free conditions.

  • It is crucial to consult the safety data sheets (SDS) for all reagents and to work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Experimental Protocols and Data

Below are summarized experimental protocols and data for key reactions in SF5-arene synthesis.

Table 1: Optimization of Negishi Cross-Coupling for SF5-Arene Synthesis.[3]
EntryAryl HalideLigandCatalystYield (%)
11-bromo-4-(pentafluorosulfanyl)benzeneP(o-tol)3Pd(dba)28
21-bromo-3-(pentafluorosulfanyl)benzeneP(o-tol)3Pd(dba)226
31-bromo-4-(pentafluorosulfanyl)benzeneSPhosPd(dba)238
41-bromo-3-(pentafluorosulfanyl)benzeneSPhosPd(dba)235
51-bromo-4-(pentafluorosulfanyl)benzene (with enantiomer)SPhosPd(dba)242
61-bromo-3-(pentafluorosulfanyl)benzene (with enantiomer)SPhosPd(dba)232
Protocol 1: General Procedure for Negishi Cross-Coupling.[3]
  • To a solution of the iodo-alanine derivative in dry DMF, add zinc dust.

  • Heat the reaction mixture to 50 °C for 20 minutes.

  • Add the corresponding (bromophenyl)sulfur pentafluoride, Pd(dba)2, and the phosphine ligand (e.g., SPhos).

  • Stir the reaction at 50 °C for 3-5 hours, followed by stirring at room temperature for 24 hours.

  • Purify the crude product by flash column chromatography.

Table 2: ortho-Lithiation/Functionalization of Pentafluorosulfanyl Arenes.[1]
ElectrophileProductYield (%)
SiMe2PhCl2-dimethylphenylsilyl-SF5-benzene85
GeMe3Cl2-trimethylgermyl-SF5-benzene75
(Bu3Sn)22-tributylstannyl-SF5-benzene68
Protocol 2: General Procedure for ortho-Lithiation and Trapping.[1]
  • To a solution of the pentafluorosulfanyl arene and the electrophile in dry THF, add a solution of LiTMP in THF dropwise at -60 °C.

  • Stir the reaction mixture at -60 °C for the specified time.

  • Quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent and purify by chromatography.

Visual Guides

Workflow for Troubleshooting C-S Bond Cleavage

G cluster_0 Synthesis of SF5-Arenes start Start Synthesis reaction_type Select Synthesis Method start->reaction_type ortho ortho-Lithiation reaction_type->ortho Functionalization coupling Negishi Cross-Coupling reaction_type->coupling C-C Bond Formation fluorination Cl-F Exchange on ArSF4Cl reaction_type->fluorination Final Fluorination cs_cleavage_ortho C-S Bond Cleavage? ortho->cs_cleavage_ortho troubleshoot_ortho Troubleshooting: - Use LiTMP - T < -40 °C - In situ trapping cs_cleavage_ortho->troubleshoot_ortho Yes success_ortho Successful ortho-Functionalization cs_cleavage_ortho->success_ortho No troubleshoot_ortho->ortho Re-attempt low_yield_coupling Low Yield? coupling->low_yield_coupling troubleshoot_coupling Troubleshooting: - Use SPhos ligand - Pd(dba)2 catalyst low_yield_coupling->troubleshoot_coupling Yes success_coupling High Yield Product low_yield_coupling->success_coupling No troubleshoot_coupling->coupling Re-attempt cs_cleavage_fluor C-S Bond Cleavage? fluorination->cs_cleavage_fluor troubleshoot_fluor Troubleshooting: - Use IF5 or AgBF4 cs_cleavage_fluor->troubleshoot_fluor Yes success_fluor Desired SF5-Arene cs_cleavage_fluor->success_fluor No troubleshoot_fluor->fluorination Re-attempt

Caption: A troubleshooting workflow for common issues in SF5-arene synthesis.

Logical Relationship of C-S Bond Cleavage in ortho-Lithiation

G cluster_1 Mechanism of C-S Bond Cleavage in ortho-Lithiation start SF5-Arene lithiation ortho-Lithiation (e.g., with n-BuLi) start->lithiation lithiated_intermediate Lithiated Intermediate lithiation->lithiated_intermediate temperature Temperature > -40 °C lithiated_intermediate->temperature low_temp Temperature < -60 °C lithiated_intermediate->low_temp aryne Aryne Formation temperature->aryne cleavage C-S Bond Cleavage aryne->cleavage byproducts Decomposition Products cleavage->byproducts trapping In situ Trapping with Electrophile low_temp->trapping product Desired ortho-Functionalized SF5-Arene trapping->product

Caption: The role of temperature in promoting C-S bond cleavage via aryne formation.

References

Technical Support Center: Reactions of 3-Nitrophenylsulfur Pentafluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Nitrophenylsulfur Pentafluoride. The information is designed to help identify and mitigate the formation of common byproducts in reactions involving this reagent.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am performing a Nucleophilic Aromatic Substitution (SNAr) reaction on this compound and see multiple spots on my TLC, indicating byproduct formation. What are the likely side products?

A1: In SNAr reactions with this compound, several byproducts can form. The most common include:

  • Di-substituted products: If your nucleophile is highly reactive or used in large excess, it may substitute at more than one position on the aromatic ring, particularly if there are other potential leaving groups or activated positions.

  • Solvent-adducts: If you are using a nucleophilic solvent (e.g., an alcohol) in the presence of a strong base, the solvent itself may compete with your intended nucleophile, leading to the formation of an undesired ether or other solvent-derived byproduct.[1]

  • Hydrolysis products: The presence of water can lead to the formation of phenolic byproducts.

  • Products from C-S bond cleavage: Under certain conditions, cleavage of the carbon-sulfur bond can occur, leading to the formation of nitrobenzene and sulfur-containing decomposition products.[2]

  • Isomeric products: While SNAr reactions are typically regioselective, substitution at positions other than the one bearing the leaving group can occasionally occur, especially under harsh reaction conditions.

Q2: How can I minimize the formation of these byproducts in my SNAr reaction?

A2: To minimize byproduct formation, consider the following strategies:

  • Control stoichiometry: Use a stoichiometric amount of the nucleophile to avoid di-substitution.

  • Solvent selection: Employ a polar aprotic solvent such as DMSO, DMF, or acetonitrile. These solvents effectively solvate the cation of the nucleophile's salt, increasing the reactivity of the "naked" anion without participating in the reaction.[1]

  • Temperature control: Many SNAr reactions require heat to proceed at a reasonable rate. However, excessively high temperatures can lead to decomposition and the formation of side products. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress.[1]

  • Reaction monitoring: Use techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting material and the formation of the desired product and byproducts. This allows for the reaction to be stopped at the optimal time.[1]

  • Inert atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and side reactions with atmospheric components.

Q3: I am using this compound in a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) and observing low yields of my desired product. What are the potential byproducts?

A3: In palladium-catalyzed cross-coupling reactions, common byproducts include:

  • Homocoupling products: The coupling of two molecules of your starting materials (e.g., two molecules of the organometallic reagent or two molecules of the this compound) can occur.

  • Protodeborylation/Protodestannylation: In Suzuki and Stille couplings, the organoboron or organotin reagent can react with residual water or protic solvents to be replaced by a hydrogen atom.

  • Reduction of the aryl halide: The this compound may be reduced, replacing the halide with a hydrogen atom.

  • Ligand-derived impurities: Phosphine ligands used in the catalytic system can be a source of impurities.

Q4: What steps can I take to troubleshoot my palladium-catalyzed cross-coupling reaction and reduce byproducts?

A4: To optimize your cross-coupling reaction, consider the following:

  • Catalyst and ligand choice: The choice of palladium source and ligand is crucial. Some ligands are better at promoting the desired cross-coupling pathway and suppressing side reactions like homocoupling.

  • Base selection: The base plays a critical role in the catalytic cycle. The strength and nature of the base can influence the reaction rate and selectivity.

  • Solvent purity: Ensure your solvents are anhydrous, as water can lead to protodeborylation and other undesired side reactions.

  • Reaction temperature: Similar to SNAr reactions, temperature control is important. Too high a temperature can lead to catalyst decomposition and increased byproduct formation.

  • Careful reagent addition: In some cases, slow addition of one of the coupling partners can minimize homocoupling.

Quantitative Data on Byproduct Formation

While specific quantitative data for byproduct formation in all reactions involving this compound is not extensively published, the following table summarizes common byproducts and strategies for their minimization based on analogous reactions and general principles.

Reaction TypeCommon Byproduct(s)Typical Yield Range of Main ProductMitigation Strategies
Nucleophilic Aromatic Substitution (SNAr) Di-substituted products, Solvent adducts, Hydrolysis products50-95%Control stoichiometry, Use polar aprotic solvents (DMF, DMSO), Ensure anhydrous conditions, Optimize reaction temperature.
Suzuki Coupling Homocoupling of boronic acid, Protodeborylation60-90%Use appropriate ligand, Optimize base and solvent, Ensure anhydrous conditions, Slow addition of reagents.
Heck Coupling Isomerization of the double bond in the product70-95%Choose appropriate catalyst and ligand system, Control reaction temperature.
Sonogashira Coupling Homocoupling of the alkyne (Glaser coupling)75-98%Use a copper co-catalyst, Run the reaction under an inert atmosphere, Use an amine base.

Experimental Protocols

General Protocol for Monitoring an SNAr Reaction by TLC

  • Prepare the TLC plate: Draw a baseline in pencil on a silica gel TLC plate.

  • Spot the plate: Apply small spots of your starting material (this compound), your nucleophile, and the reaction mixture on the baseline.

  • Develop the plate: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).

  • Visualize the spots: After the solvent front has moved up the plate, remove it and visualize the spots under UV light.

  • Analyze the results: The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction. The presence of multiple new spots suggests byproduct formation.[1]

Visualizations

SNAr_Byproduct_Formation 3-NPSF5 3-Nitrophenylsulfur Pentafluoride Desired_Product Desired SNAr Product (Ar-Nu) 3-NPSF5->Desired_Product + Nucleophile Byproduct_Disub Di-substituted Byproduct 3-NPSF5->Byproduct_Disub + Excess Nucleophile Byproduct_Solvent Solvent Adduct 3-NPSF5->Byproduct_Solvent + Solvent Nucleophile Nucleophile (Nu-) Nucleophile->Desired_Product Nucleophile->Byproduct_Disub Solvent Nucleophilic Solvent Solvent->Byproduct_Solvent Base Base Base->Byproduct_Solvent

Caption: Potential pathways for product and byproduct formation in an SNAr reaction.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Mitigation Strategies Start Low Yield / Multiple Spots on TLC Check_Reaction Analyze Reaction Conditions: - Stoichiometry - Solvent - Temperature - Purity of Reagents Start->Check_Reaction Adjust_Stoich Adjust Stoichiometry (e.g., 1:1 ratio) Check_Reaction->Adjust_Stoich Incorrect Stoichiometry? Change_Solvent Change to Polar Aprotic Solvent (e.g., DMF, DMSO) Check_Reaction->Change_Solvent Nucleophilic Solvent? Optimize_Temp Optimize Temperature (e.g., incremental increase) Check_Reaction->Optimize_Temp Temperature Too High/Low? Purify_Reagents Purify/Dry Reagents and Solvents Check_Reaction->Purify_Reagents Impure Reagents? Monitor Monitor Reaction by TLC/GC/LC-MS Adjust_Stoich->Monitor Change_Solvent->Monitor Optimize_Temp->Monitor Purify_Reagents->Monitor Result Improved Yield / Cleaner Reaction? Monitor->Result Result->Check_Reaction No End Successful Reaction Result->End Yes

Caption: A logical workflow for troubleshooting byproduct formation in chemical reactions.

References

Technical Support Center: Degradation of 3-Nitrophenylsulfur Pentafluoride

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for 3-Nitrophenylsulfur Pentafluoride?

A1: Based on its chemical structure, this compound possesses two primary sites susceptible to degradation: the nitro group (-NO₂) and the carbon-sulfur (C-S) bond of the pentafluorosulfanyl group (-SF₅). Potential degradation pathways include:

  • Reductive Pathway: The nitro group can be reduced to a nitroso (-NO), hydroxylamino (-NHOH), and ultimately an amino (-NH₂) group. This is a common degradation pathway for nitroaromatic compounds under reducing conditions (e.g., in the presence of zero-valent metals or certain microorganisms).

  • Hydrolytic Pathway: The C-S bond may undergo hydrolysis, particularly under strong acidic or basic conditions, potentially leading to the formation of 3-nitrophenol and sulfur-containing inorganic species. The high stability of the -SF₅ group, however, may render this pathway less favorable under mild conditions.

  • Photodegradation: Aromatic nitro compounds can be susceptible to photodegradation upon absorption of UV light. This can involve complex radical-mediated reactions, potentially leading to polymerization or the formation of phenolic compounds.

  • Biodegradation: While no specific studies exist for this compound, some microorganisms are capable of degrading compounds with pentafluorosulfanyl groups.[1] The degradation would likely proceed via initial reduction of the nitro group followed by enzymatic cleavage of the aromatic ring.

Q2: I am not observing any degradation of this compound in my experiment. What could be the issue?

A2: Several factors could contribute to the lack of observed degradation:

  • Inappropriate Reaction Conditions: The conditions you are using (e.g., pH, temperature, catalyst) may not be suitable for degrading this specific compound. This compound is expected to be relatively stable.

  • Insufficient Reductant/Oxidant: If you are attempting a redox-mediated degradation, ensure your reducing or oxidizing agent is potent enough and present in a sufficient stoichiometric excess.

  • Mass Transfer Limitations: If using a solid-phase catalyst or microbial culture, ensure adequate mixing to facilitate contact between the compound and the degrading agent.

  • Analytical Method Sensitivity: Your analytical method may not be sensitive enough to detect low levels of degradation products.

Q3: How can I monitor the degradation of this compound and identify its degradation products?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a robust method for quantifying the disappearance of the parent compound and the appearance of degradation products over time. A C18 column is a good starting point for method development.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is crucial for the identification of unknown degradation products by providing molecular weight and fragmentation information.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile degradation products, GC-MS can be a powerful identification tool. Derivatization may be necessary for non-volatile products.

  • ¹⁹F NMR Spectroscopy: Given the presence of the -SF₅ group, ¹⁹F NMR can be a highly specific method to track changes in the fluorine environment and identify fluorine-containing degradation products.

Troubleshooting Guides

Issue 1: Inconsistent results in reductive degradation experiments.
Potential Cause Troubleshooting Step
Inconsistent activity of reducing agent (e.g., zero-valent iron) 1. Pre-treat the reducing agent (e.g., with acid to remove oxide layers). 2. Ensure anaerobic conditions are strictly maintained, as oxygen can compete for the reductant. 3. Use a consistent batch and particle size of the reducing agent.
pH fluctuation during the experiment 1. Use a buffered solution to maintain a stable pH. 2. Monitor the pH throughout the experiment and adjust as necessary. The optimal pH for reduction of nitroaromatics is often near-neutral to slightly acidic.
Adsorption of the compound to the reducing agent surface 1. Perform control experiments without the reducing agent to quantify adsorption. 2. Analyze both the liquid phase and extracts from the solid phase to obtain a complete mass balance.
Issue 2: Low yield of degradation products in photochemical experiments.
Potential Cause Troubleshooting Step
Inappropriate wavelength of UV light 1. Determine the UV-Vis absorption spectrum of this compound to identify the wavelength of maximum absorbance (λmax). 2. Use a light source that emits at or near the λmax of the compound.
Low quantum yield of the photodegradation reaction 1. Add a photosensitizer (e.g., acetone, titanium dioxide) to the reaction mixture to enhance the generation of reactive species. 2. Consider the addition of an oxidant like hydrogen peroxide (photo-Fenton system) to increase the degradation rate.
Light scattering or absorption by the reaction medium 1. Ensure the reaction vessel is made of a UV-transparent material (e.g., quartz). 2. Work with dilute solutions to minimize light attenuation.

Experimental Protocols (Hypothetical Starting Points)

General Protocol for Reductive Degradation using Zero-Valent Iron (Fe⁰):

  • Preparation: In an anaerobic glovebox, add a defined amount of pre-treated Fe⁰ powder to a serum bottle.

  • Reaction Initiation: Spike the bottle with a stock solution of this compound in a deoxygenated, buffered solution to achieve the desired initial concentration.

  • Incubation: Place the bottles on a shaker at a constant temperature.

  • Sampling: At predetermined time intervals, withdraw aqueous samples using a syringe, and immediately filter to remove iron particles.

  • Analysis: Analyze the samples by HPLC-UV to quantify the parent compound and by LC-MS to identify degradation products.

Visualizations

Below are generalized diagrams representing potential degradation pathways and an experimental workflow.

G Potential Reductive Degradation Pathway of this compound A This compound (C₆H₄F₅NO₂S) B 3-(Nitroso)phenylsulfur Pentafluoride A->B +2e⁻, +2H⁺ C 3-(Hydroxylamino)phenylsulfur Pentafluoride B->C +2e⁻, +2H⁺ D 3-Aminophenylsulfur Pentafluoride C->D +2e⁻, +2H⁺

Caption: A possible reductive pathway for this compound.

G General Experimental Workflow for Degradation Studies A Prepare Reaction Mixture (Compound + Medium + Degrading Agent) B Incubate under Controlled Conditions (Temperature, pH, Light) A->B C Collect Samples at Time Intervals B->C D Sample Preparation (Filtration, Extraction) C->D E Quantitative Analysis (e.g., HPLC) - Parent Compound Concentration D->E F Qualitative Analysis (e.g., LC-MS) - Degradation Product Identification D->F G Data Analysis - Degradation Kinetics - Pathway Elucidation E->G F->G

Caption: A typical workflow for investigating degradation kinetics and pathways.

References

Technical Support Center: 3-Nitrophenylsulfur Pentafluoride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 3-Nitrophenylsulfur Pentafluoride. It includes detailed experimental protocols, troubleshooting FAQs, and optimized reaction data to ensure successful and efficient synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound, primarily focusing on the practical and widely adopted two-step method starting from bis(3-nitrophenyl) disulfide.

Q1: My yield of the intermediate, 3-nitrophenylsulfur chlorotetrafluoride (3-NO₂-C₆H₄SF₄Cl), is low in the first step. What are the common causes?

A1: Low yields in the formation of the chlorotetrafluoride intermediate are typically traced back to three critical parameters:

  • Inadequate Chlorination: Ensure that a sufficient excess of chlorine gas is bubbled through the reaction mixture. The reaction requires a significant molar excess of chlorine relative to the disulfide starting material.

  • Reagent Quality: The alkali metal fluoride (e.g., KF or CsF) must be anhydrous. Moisture can lead to side reactions and reduce the efficiency of the fluorination. Ensure reagents are properly dried and stored.

  • Reaction Temperature and Time: The reaction is typically started at a low temperature (e.g., an ice bath) and allowed to warm to room temperature. Deviating from the optimal temperature profile or insufficient reaction time can lead to incomplete conversion.[1][2]

Q2: I am having difficulty converting the 3-nitrophenylsulfur chlorotetrafluoride intermediate to the final pentafluoride product. What can I do to improve the yield of the second step?

A2: The conversion of the ArSF₄Cl intermediate to ArSF₅ is a critical fluorine-for-chlorine exchange step.[1][2][3] Issues at this stage often relate to the choice and handling of the fluoride source:

  • Choice of Fluoride Source: Anhydrous Hydrogen Fluoride (HF) is a highly effective reagent for this conversion. However, due to its hazardous nature, alternatives like Zinc Fluoride (ZnF₂) can be used. For electron-deficient substrates like this, stronger fluoride sources or activators (e.g., SbF₃/SbCl₅) may be necessary if simpler salts fail.[1][2][3]

  • Anhydrous Conditions: This step is extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere (e.g., Nitrogen or Argon). Any water present will react with the intermediate and the fluoride source, halting the desired reaction.

  • Reaction Temperature: The reaction often requires elevated temperatures to proceed to completion. Refer to the optimized conditions in the data tables below to ensure the correct temperature is being used for your chosen fluoride source.

Q3: I am observing significant impurities in my final product. What are they likely to be and how can I remove them?

A3: Common impurities include unreacted starting material (disulfide), the intermediate chlorotetrafluoride, and potentially over-fluorinated byproducts (ring fluorination), although the latter is less common with modern methods.

  • Unreacted Intermediate (ArSF₄Cl): If the Cl-F exchange is incomplete, you will see the ArSF₄Cl intermediate in your product. This can be addressed by increasing the reaction time, temperature, or using a more potent fluoride source in the second step.

  • Purification: The final product, this compound, is typically a liquid. Purification is best achieved by vacuum distillation or silica gel chromatography. The choice of solvent system for chromatography is critical for separating the desired product from less polar starting materials or more polar byproducts.

Q4: Is it possible to synthesize this compound in a single step?

A4: While one-step methods exist, they are generally not recommended due to significant drawbacks. Direct fluorination of bis(3-nitrophenyl) disulfide using elemental fluorine (F₂) can produce the desired product in approximately 40% yield, but F₂ is a highly toxic, corrosive, and explosive gas requiring specialized equipment.[1][2][3] Older methods using reagents like Silver(II) Fluoride (AgF₂) gave even lower yields (as low as 9%) and are prohibitively expensive.[1][2] The two-step process offers a much more practical, higher-yielding, and safer alternative for laboratory synthesis.[1][2][3]

Experimental Workflow & Troubleshooting Logic

The following diagrams illustrate the recommended two-step synthesis workflow and a decision tree for troubleshooting common problems.

G cluster_0 Step 1: ArSF4Cl Formation cluster_1 Step 2: ArSF5 Formation start Bis(3-nitrophenyl) disulfide + Anhydrous KF + Acetonitrile chlorine Bubble excess Chlorine (Cl2) (Ice bath -> RT) start->chlorine workup1 Reaction Workup (Filtration, Extraction) chlorine->workup1 intermediate Isolate Intermediate: 3-Nitrophenylsulfur Chlorotetrafluoride workup1->intermediate fluoride Add Fluoride Source (e.g., Anhydrous HF or ZnF2) intermediate->fluoride Proceed with isolated intermediate heat Heat Reaction (See Table 2 for conditions) fluoride->heat workup2 Reaction Workup & Purification (Distillation or Chromatography) heat->workup2 product Final Product: This compound workup2->product

Caption: General workflow for the two-step synthesis of this compound.

G problem Problem Detected: Low Yield or High Impurity step1_check Issue in Step 1? (ArSF4Cl Formation) problem->step1_check Analyze intermediate step2_check Issue in Step 2? (ArSF5 Formation) problem->step2_check Analyze final product cause1a Cause: Incomplete Chlorination Solution: Use larger excess of Cl2 step1_check->cause1a Yes cause1b Cause: Wet Reagents Solution: Use anhydrous KF/CsF and solvent step1_check->cause1b Yes cause1c Cause: Incorrect Temp/Time Solution: Follow protocol (Ice bath -> RT) step1_check->cause1c Yes cause2a Cause: Ineffective Fluoride Source Solution: Switch to a stronger source (e.g., HF) step2_check->cause2a Yes cause2b Cause: Presence of Water Solution: Ensure strictly anhydrous conditions step2_check->cause2b Yes cause2c Cause: Insufficient Heat/Time Solution: Increase temp/duration per Table 2 step2_check->cause2c Yes

Caption: Troubleshooting decision tree for optimizing the synthesis reaction.

Optimized Reaction Data

The following tables summarize quantitative data from key literature for the two-step synthesis, providing a baseline for optimization.

Table 1: Step 1 - Optimized Conditions for Arylsulfur Chlorotetrafluoride (ArSF₄Cl) Formation (Data adapted from Umemoto et al.)[1][2]

Starting Material (Ar-S-S-Ar)Ar in ArSF₄ClAlkali Metal Fluoride (Equiv.)SolventTemp (°C)Time (h)Yield (%)
Bis(3-nitrophenyl) disulfide3-NO₂-C₆H₄KF (11.6)CH₃CNIce bath → RTOvernight91
Bis(4-chlorophenyl) disulfide4-Cl-C₆H₄KF (11.6)CH₃CNIce bath → RTOvernight95
Diphenyl disulfideC₆H₅KF (11.6)CH₃CNIce bath → RTOvernight94

Table 2: Step 2 - Optimized Conditions for Arylsulfur Pentafluoride (ArSF₅) Formation from ArSF₄Cl (Data adapted from Umemoto et al.)[1][2][3]

| Ar in ArSF₄Cl | Fluoride Source (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 3-NO₂-C₆H₄ | Anhydrous HF (excess) | None | 80 | 10 | 83 | | 4-Cl-C₆H₄ | ZnF₂ (1.5) | None | 130 | 10 | 82 | | C₆H₅ | Anhydrous HF (29) | None | 15 | 20 | 62 | | C₆H₅ | ZnF₂ (1.5) | None | 110 | 10 | 85 |

Detailed Experimental Protocols

The following protocols are based on the optimized two-step synthesis method.[1][2][3] Caution: These reactions involve hazardous materials, including chlorine gas and anhydrous hydrogen fluoride. All procedures must be carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 3-Nitrophenylsulfur Chlorotetrafluoride
  • Preparation: In a three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a condenser, add bis(3-nitrophenyl) disulfide (1 equiv.) and anhydrous potassium fluoride (KF, 11-12 equiv.).

  • Solvent Addition: Add anhydrous acetonitrile (CH₃CN) to the flask to form a slurry.

  • Chlorination: Cool the flask in an ice-water bath. Bubble dry chlorine (Cl₂) gas through the stirred slurry via the gas inlet tube.

  • Reaction: After the initial exothermic reaction subsides, remove the ice bath and continue stirring the reaction mixture overnight at room temperature, maintaining a slow stream of chlorine.

  • Workup:

    • Stop the chlorine flow and purge the system with nitrogen gas to remove any excess chlorine.

    • Filter the mixture to remove the solid potassium salts. Wash the solid residue with anhydrous acetonitrile.

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Isolation: The resulting crude product, 3-nitrophenylsulfur chlorotetrafluoride, can be purified by recrystallization or used directly in the next step after thorough drying under vacuum. A typical yield is around 91%.

Protocol 2: Synthesis of this compound

Method A: Using Anhydrous Hydrogen Fluoride (HF)

  • Preparation: Place the crude 3-nitrophenylsulfur chlorotetrafluoride (1 equiv.) into a suitable pressure-resistant reactor (e.g., a stainless steel autoclave) made of HF-resistant material. Extreme caution is required when handling HF.

  • HF Addition: Cool the reactor and carefully condense anhydrous hydrogen fluoride (HF, a large excess) into it.

  • Reaction: Seal the reactor and heat it to 80 °C for 10 hours with stirring.

  • Workup:

    • Cool the reactor to room temperature and then carefully vent the excess HF into a suitable scrubbing solution (e.g., a potassium hydroxide solution).

    • Pour the residue onto ice water and extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo. The crude product can be purified by vacuum distillation to yield this compound as a light yellow liquid (approx. 83% yield).

Method B: Using Zinc Fluoride (ZnF₂)

  • Preparation: In a flask equipped with a reflux condenser and a magnetic stirrer, combine the crude 3-nitrophenylsulfur chlorotetrafluoride (1 equiv.) and anhydrous zinc fluoride (ZnF₂, 1.5 equiv.).

  • Reaction: Heat the solvent-free mixture to 130 °C with vigorous stirring for 10 hours under an inert atmosphere.

  • Workup and Purification: Cool the reaction mixture to room temperature. The product can be isolated directly from the reaction mixture by vacuum distillation. If necessary, a preliminary extraction with a high-boiling point solvent can be performed before distillation. The expected yield is typically lower than with HF but avoids the use of highly corrosive gas.

References

Technical Support Center: 3-Nitrophenylsulfur Pentafluoride (3-NPSF)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered with 3-Nitrophenylsulfur Pentafluoride (3-NPSF).

Frequently Asked Questions (FAQs)

Q1: What is this compound (3-NPSF) and what are its key properties?

This compound (3-NPSF) is a chemical compound with the molecular formula C₆H₄F₅NO₂S. It is a light yellow to orange clear liquid at room temperature.[1][2] Key properties are summarized in the table below.

PropertyValue
CAS Number 2613-26-5
Molecular Weight 249.16 g/mol
Physical State Liquid
Boiling Point 106 °C at 2 mm Hg
Density 1.665 g/mL at 25 °C
Water Solubility Difficult to mix in water.[1][2]

Q2: What are the primary applications of 3-NPSF in research?

3-NPSF is primarily used as a fluorinating agent in the synthesis of specialty chemicals and intermediates for the pharmaceutical, agrochemical, and electronics industries.[3] The pentafluorosulfanyl (SF₅) group is of increasing interest in medicinal chemistry due to its unique properties, such as high electronegativity, metabolic stability, and lipophilicity, which can favorably modulate the characteristics of drug candidates.

Q3: In which common organic solvents can I dissolve 3-NPSF?

Troubleshooting Guide: Overcoming Solubility Issues

Problem: I am having difficulty dissolving this compound for my experiment.

Possible Cause 1: Inappropriate Solvent Selection

As a compound with poor water solubility, selecting the right organic solvent is critical.

Solutions:

  • Primary Recommendation (for biological assays): Start with 100% Dimethyl Sulfoxide (DMSO). It is a common solvent for preparing high-concentration stock solutions of hydrophobic compounds for screening and in vitro assays.

  • Alternative Solvents: If DMSO is not suitable for your downstream application, consider other polar aprotic solvents such as Dimethylformamide (DMF) or Tetrahydrofuran (THF). For chemical reactions, toluene has been used as a solvent.

  • Co-solvent Systems: If a purely organic solvent is not compatible with your experimental system (e.g., cell-based assays), a co-solvent strategy can be employed. Prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid cellular toxicity.

Possible Cause 2: Insufficient Dissolution Time or Energy

Simply adding the solute to the solvent may not be enough to achieve complete dissolution, especially at higher concentrations.

Solutions:

  • Vortexing: After adding the solvent, vortex the solution vigorously for at least 30 seconds.

  • Sonication: If the compound is still not fully dissolved, sonicate the vial in a water bath for 10-30 minutes. This can help to break down smaller aggregates and enhance solvation.

  • Gentle Heating: For some compounds, gentle warming to 37°C can increase solubility. However, be cautious and ensure the compound is not temperature-sensitive.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of 3-NPSF in DMSO

This protocol provides a general method for preparing a stock solution of a hydrophobic compound like 3-NPSF for use in biological assays.

Materials:

  • This compound (3-NPSF)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or glass vials

  • Calibrated pipettes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing the Compound: Accurately weigh out 2.49 mg of 3-NPSF and place it into a sterile vial.

  • Adding the Solvent: Add 1.0 mL of anhydrous DMSO to the vial containing the 3-NPSF.

  • Dissolution:

    • Cap the vial securely.

    • Vortex the mixture vigorously for 1-2 minutes.

    • Visually inspect the solution to ensure no solid particles are remaining.

    • If particles are still visible, sonicate the vial in a water bath for 15-30 minutes.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Data Presentation: Estimated Solubility of 3-NPSF in Common Solvents

The following table provides an estimated guide to the solubility of 3-NPSF based on its chemical properties and data for structurally related compounds. Note: These are qualitative estimates and should be confirmed experimentally.

SolventEstimated Solubility
WaterPoor
Dimethyl Sulfoxide (DMSO)High
Dimethylformamide (DMF)High
Tetrahydrofuran (THF)Moderate
AcetonitrileModerate
MethanolLow to Moderate
EthanolLow to Moderate
TolueneModerate (for reactions)

Visualizing Experimental Workflows

Workflow for Assessing and Overcoming Compound Solubility Issues

The following diagram illustrates a logical workflow for researchers when encountering a compound with unknown or poor solubility.

G cluster_0 Initial Assessment cluster_1 Solubility Testing cluster_2 Troubleshooting cluster_3 Final Preparation start Start with New Compound sol_check Check Literature for Solubility Data start->sol_check test_dmso Test Solubility in DMSO sol_check->test_dmso test_other Test Other Organic Solvents (e.g., DMF, THF) test_dmso->test_other If insoluble or incompatible test_aqueous Test in Aqueous Buffer test_other->test_aqueous If biological assay requires vortex Vortex Vigorously test_aqueous->vortex sonicate Sonicate vortex->sonicate If still insoluble heat Gentle Heating (if stable) sonicate->heat If still insoluble cosolvent Use Co-solvent System heat->cosolvent If direct dilution precipitates prep_stock Prepare Concentrated Stock Solution cosolvent->prep_stock dilute Dilute for Experiment prep_stock->dilute proceed Proceed with Experiment dilute->proceed

Caption: A logical workflow for addressing compound solubility.

Hypothetical Signaling Pathway Modulation by a 3-NPSF Analog

While no specific signaling pathways have been directly attributed to 3-NPSF in the available literature, SF₅-containing compounds are actively being investigated as modulators of various biological targets. The following diagram illustrates a hypothetical scenario where a drug candidate derived from 3-NPSF (Drug-SF₅) inhibits a key kinase in a cancer-related signaling pathway.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Drug Drug-SF₅ Drug->MEK Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

References

Quenching procedures for reactions with 3-Nitrophenylsulfur Pentafluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Nitrophenylsulfur Pentafluoride.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the pentafluorosulfanyl (SF5) group during reaction workup?

A1: The pentafluorosulfanyl (SF5) group is known for its high thermal and chemical stability.[1][2] It is generally resistant to hydrolysis and many common reagents used in aqueous workups.[3] This stability is a key advantage in organic synthesis, allowing for straightforward purification procedures.

Q2: How do I quench a reaction where this compound has been used?

A2: Due to the high stability of the SF5 group, a specific quenching procedure for the this compound itself is often not necessary if the reaction has gone to completion. The primary goal of the "quench" is to neutralize any other reactive species in the mixture. A common first step is the addition of water or an aqueous solution to stop the reaction.

Q3: What is a standard aqueous workup procedure after a reaction with this compound?

A3: A standard workup involves partitioning the reaction mixture between an organic solvent and water. The general steps are:

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with water to remove water-soluble byproducts and any remaining inorganic reagents.

  • If the reaction was conducted under acidic or basic conditions, wash with a dilute aqueous solution of a weak base (e.g., sodium bicarbonate) or a weak acid (e.g., ammonium chloride), respectively, to neutralize the mixture.

  • Wash the organic layer with brine (saturated aqueous NaCl solution) to aid in the removal of water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4, MgSO4).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Q4: How can I remove unreacted this compound from my product?

A4: this compound is a relatively nonpolar compound. If your desired product has significantly different polarity, column chromatography on silica gel is a highly effective method for separation. Due to its hydrophobicity, it will have a different retention factor than more polar products.[4]

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Emulsion formation during aqueous workup. High concentration of reagents or byproducts acting as surfactants.- Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer. - Filter the entire mixture through a pad of Celite. - Allow the mixture to stand for an extended period without agitation. - If the problem persists, remove the solvent in vacuo and re-dissolve the residue in a different extraction solvent.
Product is lost or has low yield after workup. The product may have some water solubility.- Before workup, reduce the volume of any water-miscible organic solvents (e.g., THF, acetonitrile) using a rotary evaporator. - When performing the aqueous extraction, back-extract the aqueous layer with fresh organic solvent to recover any dissolved product.
The SF5 group appears to have decomposed. While highly stable, extreme conditions could potentially affect the SF5 group. Photodegradation under certain conditions has been observed.[4]- Review the reaction conditions. Avoid unnecessarily harsh acidic or basic conditions, especially at high temperatures. - Protect the reaction from light if photolabile compounds are involved. - Analyze the crude reaction mixture by 19F NMR to assess the integrity of the SF5 group before workup.
Difficulty separating the product from this compound by chromatography. The product and the reagent have very similar polarities.- Explore different solvent systems (eluents) for column chromatography. - Consider other purification techniques such as preparative thin-layer chromatography (prep-TLC) or high-performance liquid chromatography (HPLC). - If applicable, consider a chemical modification of your product (e.g., protection of a polar functional group) to alter its polarity before chromatography.

Experimental Protocols

Protocol 1: General Aqueous Workup for a Reaction with this compound

  • Cooling: Once the reaction is deemed complete by a suitable monitoring technique (e.g., TLC, LC-MS), cool the reaction vessel to room temperature in a water bath.

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., 3 volumes of ethyl acetate).

  • Washing: Transfer the diluted mixture to a separatory funnel. Add an equal volume of deionized water and shake gently. Allow the layers to separate and discard the aqueous layer.

  • Neutralization (if necessary):

    • If the reaction was run under acidic conditions, wash the organic layer with a saturated aqueous solution of sodium bicarbonate.

    • If the reaction was run under basic conditions, wash the organic layer with a 1 M aqueous solution of ammonium chloride.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine).

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent (e.g., anhydrous sodium sulfate). Swirl the flask and let it stand for 10-15 minutes.

  • Filtration and Concentration: Filter the mixture to remove the drying agent. Rinse the drying agent with a small amount of fresh organic solvent. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Visualizations

Quenching_Workflow reaction Reaction Completion cool Cool to Room Temperature reaction->cool dilute Dilute with Organic Solvent cool->dilute wash_water Wash with Water dilute->wash_water wash_neutralize Neutralizing Wash (if needed) wash_water->wash_neutralize wash_brine Wash with Brine wash_neutralize->wash_brine dry Dry with Anhydrous Agent wash_brine->dry filter Filter dry->filter concentrate Concentrate in vacuo filter->concentrate crude_product Crude Product concentrate->crude_product

Caption: General workflow for the aqueous workup of a reaction involving this compound.

Troubleshooting_Logic start Problem During Workup emulsion Emulsion Forms start->emulsion low_yield Low Product Yield start->low_yield separation_issue Poor Separation start->separation_issue add_brine Add Brine / Celite emulsion->add_brine back_extract Back-extract Aqueous Layer low_yield->back_extract optimize_chrom Optimize Chromatography separation_issue->optimize_chrom

Caption: A logical diagram for troubleshooting common issues during the workup of reactions with this compound.

References

Technical Support Center: Purification of 3-Nitrophenylsulfur Pentafluoride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-Nitrophenylsulfur Pentafluoride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the purification of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

The synthesis of this compound typically involves the fluorination of starting materials like bis(3-nitrophenyl) disulfide or 3-nitrobenzenethiol. Consequently, the most probable impurities are:

  • Unreacted Starting Materials: Such as bis(3-nitrophenyl) disulfide.

  • Incompletely Fluorinated Intermediates: These can include 3-Nitrophenylsulfur trifluoride (ArSF₃) and 3-Nitrophenylsulfur chlorotetrafluoride (ArSF₄Cl).

  • Hydrolysis Products: The pentafluorosulfanyl group (SF₅) is generally stable, but under certain conditions, hydrolysis can occur, leading to other sulfur-containing aromatic compounds.

Q2: Which analytical techniques are recommended for assessing the purity of this compound?

To accurately determine the purity of this compound and identify any impurities, the following analytical methods are highly recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile impurities.[1]

  • ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: Given the presence of the SF₅ group, ¹⁹F NMR is an exceptionally useful tool. It provides a distinct signal for the pentafluorosulfanyl group and can help identify and quantify fluorine-containing impurities.[2][3][4][5][6] The large chemical shift dispersion in ¹⁹F NMR allows for excellent separation of signals from different fluorine environments.[4][5]

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during the purification of this compound.

Silica Gel Chromatography

Issue 1: My compound is not moving from the baseline on the TLC plate, even with polar solvent systems.

  • Possible Cause: this compound is a polar compound, and strong interactions with the acidic silica gel can lead to poor mobility.

  • Solution 1: Increase Eluent Polarity. A common and effective eluent system for polar aromatic compounds is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate or dichloromethane.[7][8][9] For highly polar compounds, a mixture of dichloromethane and methanol can be effective. You can start with a low percentage of methanol (e.g., 1-2%) and gradually increase it.

  • Solution 2: Use a Three-Component Solvent System. To fine-tune the selectivity, a three-component system can be beneficial. For example, adding a small amount of methanol to a dichloromethane/ethyl acetate mixture can improve separation.

  • Solution 3: Dry Loading. If the compound has poor solubility in the initial eluent, dry loading is recommended. Dissolve your sample in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent to obtain a free-flowing powder, and then load this powder onto the column.[10]

Issue 2: My compound co-elutes with an impurity.

  • Possible Cause: The impurity has a very similar polarity to this compound.

  • Solution 1: Optimize the Solvent System. Systematically screen different solvent systems using TLC to find one that provides better separation. Trying different combinations of hexanes, ethyl acetate, dichloromethane, and small amounts of methanol can alter the selectivity.

  • Solution 2: Change the Stationary Phase. If optimizing the mobile phase is unsuccessful, consider using a different stationary phase. For some polar compounds, reversed-phase chromatography on a C18-functionalized silica gel might provide a different selectivity.[10]

Distillation

Issue 3: I am experiencing a low yield after vacuum distillation.

  • Possible Cause 1: Thermal Decomposition. Although the SF₅ group is generally stable, prolonged exposure to high temperatures can lead to decomposition.

    • Solution: Use a high-vacuum pump to lower the boiling point of the compound. This compound has a reported boiling point of 106 °C at 2 mmHg.[11][12][13] Operating at the lowest possible pressure will minimize the required temperature.

  • Possible Cause 2: Inefficient Fraction Collection. Poor separation between the desired product and impurities with close boiling points.

    • Solution: Use a fractionating column with a higher number of theoretical plates to improve separation. Collect smaller fractions and analyze their purity by GC-MS or ¹⁹F NMR.

Recrystallization

Issue 4: I am unable to find a suitable solvent for recrystallization.

  • Possible Cause: Finding a single solvent with the ideal solubility profile (high solubility when hot, low solubility when cold) can be challenging for some compounds.

  • Solution 1: Use a Mixed Solvent System. A common technique is to dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Then, allow the solution to cool slowly. Common solvent mixtures for polar aromatic compounds include ethanol/water, acetone/hexanes, or dichloromethane/pentane.[14]

  • Solution 2: Experiment with a Range of Solvents. For nitroaromatic compounds, solvents such as ethanol, ethanol-benzene mixtures, and acetone have been used for recrystallization.[7] It is advisable to perform small-scale solubility tests with a variety of solvents to identify the most promising candidates.

Experimental Protocols

Protocol 1: General Procedure for Silica Gel Chromatography

This protocol provides a general guideline for the purification of this compound using silica gel chromatography.

1. TLC Analysis:

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
  • Spot the solution on a silica gel TLC plate.
  • Develop the plate using various eluent systems to find the optimal separation. Start with a mixture of hexanes and ethyl acetate (e.g., 4:1 v/v) and gradually increase the polarity by increasing the proportion of ethyl acetate.

2. Column Preparation:

  • Select an appropriate size column based on the amount of crude material (a general rule of thumb is a silica gel to crude product weight ratio of 30:1 to 50:1).
  • Prepare a slurry of silica gel in the chosen eluent and pack the column.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.
  • Carefully load the sample onto the top of the silica gel bed.

4. Elution and Fraction Collection:

  • Begin eluting the column with the solvent system determined from the TLC analysis.
  • Collect fractions and monitor their composition by TLC.
  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Quantitative Data

Currently, specific quantitative data on the effectiveness of different purification methods for this compound from peer-reviewed literature is limited. The following table provides a general expectation of purity levels that can be achieved with each method.

Purification MethodStarting Purity (Typical)Achievable PurityExpected YieldNotes
Silica Gel Chromatography 85-95%>98%70-90%Yield is dependent on the separation efficiency from closely eluting impurities.
Vacuum Distillation 80-90%>97%60-85%Best suited for removing non-volatile or significantly less volatile impurities. Yield can be affected by thermal decomposition.
Recrystallization 90-97%>99%50-80%Highly dependent on finding an optimal solvent system. Can be very effective for removing small amounts of impurities.

Visualizations

Below are diagrams illustrating the workflow for troubleshooting common purification issues.

Purification_Troubleshooting_Workflow cluster_start Initial State cluster_analysis Purity Assessment cluster_decision Purification Method Selection cluster_methods Purification Techniques cluster_end Final Product Start Crude this compound Analysis Analyze by GC-MS / 19F NMR Start->Analysis Decision Purity Acceptable? Analysis->Decision Chromatography Silica Gel Chromatography Decision->Chromatography No Distillation Vacuum Distillation Decision->Distillation No Recrystallization Recrystallization Decision->Recrystallization No End Pure this compound Decision->End Yes Chromatography->Analysis Distillation->Analysis Recrystallization->Analysis

Caption: General workflow for the purification of this compound.

Chromatography_Troubleshooting cluster_start Problem Identification cluster_diagnosis Diagnosis cluster_solutions_baseline Solutions for Baseline Retention cluster_solutions_coelution Solutions for Co-elution Start Poor Separation in Silica Gel Chromatography TLC_Issue Compound at Baseline or Co-eluting? Start->TLC_Issue Increase_Polarity Increase Eluent Polarity (e.g., add MeOH) TLC_Issue->Increase_Polarity At Baseline Dry_Load Dry Load Sample TLC_Issue->Dry_Load At Baseline Optimize_Eluent Optimize Eluent System (Different Solvent Ratios) TLC_Issue->Optimize_Eluent Co-eluting Change_Stationary_Phase Change Stationary Phase (e.g., Reversed-Phase) TLC_Issue->Change_Stationary_Phase Co-eluting

Caption: Troubleshooting guide for silica gel chromatography issues.

References

Side reaction mechanisms of nitrophenylsulfur pentafluorides

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Nitrophenylsulfur Pentafluorides

Welcome to the technical support center for nitrophenylsulfur pentafluorides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed information on potential side reaction mechanisms encountered during the synthesis and manipulation of these valuable compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and questions that may arise during your experiments with nitrophenylsulfur pentafluorides.

Q1: My synthesis of nitrophenylsulfur pentafluoride from bis(nitrophenyl) disulfide is giving a low yield and a significant amount of insoluble, tar-like material. What is happening and how can I prevent it?

A1: The formation of a low yield of the desired product accompanied by insoluble material is a common issue, often attributed to the formation of polymeric byproducts. This can be influenced by the choice of fluorinating agent and reaction conditions.

  • Plausible Mechanism: Polymerization. Strong Lewis acids, which can be used as fluorinating agents or catalysts, may promote polymerization of the aromatic rings, especially at elevated temperatures. For instance, the use of a strong Lewis acid like SbF₅ has been observed to lead to polymeric products in related syntheses.[1][2]

  • Troubleshooting & Prevention:

    • Choice of Fluorinating Agent: Using milder and more controlled fluorinating agents can reduce polymerization. A two-step synthesis involving the initial formation of an arylsulfur chlorotetrafluoride (ArSF₄Cl) intermediate, followed by a chlorine-fluorine exchange, often provides higher yields and fewer byproducts.[1][2][3][4]

    • Addition of a Base: The synthesis process can generate strong acids like HCl. The addition of a basic fluoride salt, such as potassium fluoride (KF), can neutralize these acids and has been shown to suppress the formation of polymeric residues.[5]

    • Temperature Control: Maintaining the recommended reaction temperature is crucial. Exothermic reactions can lead to localized overheating, promoting side reactions.

Q2: I am observing chlorinated byproducts in my final product after the synthesis of nitrophenylsulfur pentafluoride. What is the source of this contamination?

A2: Aromatic chlorination is a known side reaction during the synthesis of arylsulfur pentafluorides, particularly when using chlorine gas in the initial steps.

  • Plausible Mechanism: Electrophilic Aromatic Chlorination. In the presence of a strong Lewis acid (which can be formed in situ), a highly reactive chlorinating species, potentially a source of "Cl⁺", can be generated. This electrophile can then attack the electron-rich aromatic ring of either the starting material, intermediates, or the final product, leading to chlorinated impurities.[1][2] For example, the reaction of ArSF₄Cl with SbF₅ can form a species like [ArSF₃Cl]⁺[SbF₆]⁻, which may act as a strong chlorinating agent.[1][2]

  • Troubleshooting & Prevention:

    • Control of Reagents: Careful control of the stoichiometry of chlorine and the fluorinating agents is important.

    • Reaction Conditions: The choice of solvent and temperature can influence the extent of this side reaction.

    • Purification: If chlorinated byproducts are formed, they may be difficult to remove due to similar boiling points to the desired product. Careful purification by chromatography or distillation is necessary.

Q3: During a reaction involving a nitrophenylsulfur pentafluoride, I'm getting products that suggest the C-S bond has been cleaved. Under what conditions can this happen?

A3: While the SF₅ group itself is generally very stable, the C-S bond can be susceptible to cleavage under certain conditions, particularly those involving radical intermediates.

  • Plausible Mechanism: Reductive or Oxidative Cleavage.

    • Reductive Cleavage: For compounds with strong electron-withdrawing groups like the nitro group, reductive C-S bond cleavage can proceed through a stepwise mechanism involving a radical anion intermediate.

    • Oxidative Cleavage: In the presence of photosensitizers and light, an electron transfer can occur from the sulfur atom to form a radical cation. This intermediate can then undergo C-S bond fragmentation. While this has been studied in detail for aryl sulfides and sulfoxides, a similar mechanism could be plausible for nitrophenylsulfur pentafluorides under specific oxidative conditions.

  • Troubleshooting & Prevention:

    • Avoid Radical Initiators: Be mindful of reaction conditions that could generate radicals, such as exposure to UV light or the presence of radical initiators, unless this is the desired reaction pathway.

    • Control Redox Conditions: Avoid unnecessarily harsh oxidizing or reducing environments if C-S bond integrity is critical.

Q4: I am trying to reduce the nitro group of a nitrophenylsulfur pentafluoride to an aniline. What are the potential side reactions, and how can I achieve a selective reduction?

A4: The reduction of the nitro group is a common transformation, but the choice of reducing agent is critical to avoid side reactions involving the SF₅ group or other functional groups. The SF₅ group is generally stable to many reducing agents.

  • Potential Side Reactions:

    • Incomplete Reduction: The reduction may stop at intermediate stages, such as the nitroso or hydroxylamine species.

    • Formation of Azo Compounds: Some reducing agents, particularly metal hydrides like LiAlH₄ with aromatic nitro compounds, can lead to the formation of azo compounds.

  • Achieving Selective Reduction:

    • Catalytic Hydrogenation: This is often the method of choice. Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas is typically effective. Raney Nickel is often preferred if the molecule contains halogens that could be removed by Pd/C.

    • Metal/Acid Systems: Reagents like iron (Fe) or tin(II) chloride (SnCl₂) in acidic media (e.g., HCl or acetic acid) are classic and effective methods for nitro group reduction.

    • Transfer Hydrogenation: Using a hydrogen donor like ammonium formate with a catalyst (e.g., Pd/C) can be a milder alternative to high-pressure hydrogenation.

    • Sulfide Reagents: Sodium sulfide (Na₂S) can be useful when other methods are not compatible with the substrate, though it is generally not used for aliphatic nitro groups.

Quantitative Data Summary

The following tables summarize qualitative and some quantitative findings from the literature regarding the synthesis of arylsulfur pentafluorides. Specific quantitative data for side reactions of nitrophenylsulfur pentafluorides is sparse in the literature; however, the trends observed for related aryl systems are instructive.

Table 1: Influence of Fluorinating Agent on the Yield of Phenylsulfur Pentafluoride from Phenylsulfur Chlorotetrafluoride

Fluorinating Agent/CatalystSolventTemperature (°C)Yield (%)Byproducts NotedReference
AgF₂Dichloromethanereflux28-[1]
HBF₄·OEt₂Dichloromethanert40-[1]
SbF₅Dichloromethanert-Polymeric product[1][2]
SbF₃Dichloromethane8033-[1][2]
SbF₃/SbCl₅ (cat.)Dichloromethanert54-[1][2]
CuF₂Dichloromethane8057-[1][2]
ZnF₂Neat12088-[1][2]

Table 2: Conditions for Selective Reduction of Aromatic Nitro Compounds

Reagent SystemCommon Functional Groups ToleratedPotential Side Reactions/Issues
H₂/Pd/CEsters, amides, nitrilesCan reduce alkenes/alkynes, can cause dehalogenation
H₂/Raney NiHalogens (Cl, Br, I), esters, amidesCan reduce some other functional groups
Fe/HCl or Fe/NH₄ClMost functional groupsRequires acidic conditions, workup can be tedious
SnCl₂·2H₂OCarbonyls, esters, nitrilesStoichiometric amounts of tin salts produced
Na₂S or (NH₄)₂SEsters, amidesCan be selective for one nitro group in dinitro compounds

Experimental Protocols

Protocol 1: Two-Step Synthesis of 4-Nitrophenylsulfur Pentafluoride

This protocol is based on the general method developed by Umemoto et al. for the synthesis of arylsulfur pentafluorides.[1][2][3][4]

Step 1: Synthesis of 4-Nitrophenylsulfur Chlorotetrafluoride

  • To a dried flask under a nitrogen atmosphere, add bis(4-nitrophenyl) disulfide (1 equivalent) and spray-dried potassium fluoride (KF) (≥ 16 equivalents).

  • Add anhydrous acetonitrile as the solvent.

  • Cool the mixture in an ice bath.

  • Bubble chlorine gas (Cl₂) (≥ 7 equivalents) through the stirred suspension. The reaction is typically exothermic and the color of the mixture will change.

  • Monitor the reaction by ¹⁹F NMR until the starting material is consumed and the intermediate arylsulfur trifluoride is converted to the desired arylsulfur chlorotetrafluoride.

  • Upon completion, filter the reaction mixture to remove the salts.

  • Evaporate the solvent under reduced pressure. The crude 4-nitrophenylsulfur chlorotetrafluoride can be purified by recrystallization or used directly in the next step.

Step 2: Synthesis of 4-Nitrophenylsulfur Pentafluoride

  • In a fluoropolymer reactor, charge the crude 4-nitrophenylsulfur chlorotetrafluoride (1 equivalent) and anhydrous zinc fluoride (ZnF₂) (powder, ~2-3 equivalents).

  • Heat the mixture under a nitrogen atmosphere (e.g., with a balloon) with vigorous stirring. For the nitro-substituted compound, a temperature of around 150 °C may be required.[1][2]

  • The reaction is often exothermic. Maintain careful temperature control.

  • Monitor the reaction by GC or ¹⁹F NMR until completion.

  • The product, 4-nitrophenylsulfur pentafluoride, can be isolated and purified by distillation under reduced pressure or by column chromatography.

Protocol 2: Selective Reduction of 4-Nitrophenylsulfur Pentafluoride to 4-Aminophenylsulfur Pentafluoride

This protocol is a general method for the chemoselective reduction of an aromatic nitro group using iron in acidic medium.

  • To a round-bottom flask, add 4-nitrophenylsulfur pentafluoride (1 equivalent) and ethanol.

  • Add iron powder (Fe) (3-5 equivalents) to the solution.

  • Heat the mixture to reflux.

  • Slowly add concentrated hydrochloric acid (HCl) or glacial acetic acid dropwise to the refluxing mixture.

  • Continue refluxing and monitor the reaction by TLC or LC-MS until the starting material is completely consumed.

  • Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.

  • Neutralize the filtrate with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-aminophenylsulfur pentafluoride, which can be further purified by chromatography or recrystallization.

Visualizations: Mechanisms and Workflows

Synthesis and Side Reactions

Caption: Overview of the two-step synthesis of nitrophenylsulfur pentafluoride and major side reaction pathways.

Mechanism: Formation of Chlorinated Byproducts

Caption: Plausible mechanism for the formation of chlorinated byproducts during synthesis.

Troubleshooting Workflow: Selective Nitro Group Reduction

Reduction_Troubleshooting cluster_conditions Consider other functional groups cluster_outcome Expected Outcome Start Goal: Reduce NO2 group on Nitrophenylsulfur Pentafluoride Halogen Halogens Present? Start->Halogen Alkene Alkene/Alkyne Present? Halogen->Alkene No RaneyNi Use H2/Raney Ni Halogen->RaneyNi Yes OtherSensitive Other Sensitive Groups? Alkene->OtherSensitive No FeHCl Use Fe/HCl or SnCl2 Alkene->FeHCl Yes PdC Use H2/Pd/C OtherSensitive->PdC No AvoidPdC Avoid H2/Pd/C to prevent dehalogenation RaneyNi->AvoidPdC Alternative to Success Selective formation of Aminophenylsulfur Pentafluoride RaneyNi->Success FeHCl->Success PdC->Success

Caption: Decision workflow for selecting a suitable reagent for selective nitro group reduction.

References

Validation & Comparative

A Head-to-Head Battle of Isomers: 3-Nitrophenylsulfur Pentafluoride vs. 4-Nitrophenylsulfur Pentafluoride in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of reagents is paramount to the success of synthetic endeavors. This guide provides an objective comparison of the reactivity of 3-nitrophenylsulfur pentafluoride and 4-nitrophenylsulfur pentafluoride, focusing on their performance in nucleophilic aromatic substitution (SNAr) reactions. The information presented is supported by experimental data to aid in the selection of the appropriate isomer for specific research applications.

The pentafluorosulfanyl (SF₅) group is a unique and increasingly important substituent in medicinal and materials chemistry due to its high electronegativity, metabolic stability, and lipophilicity. When combined with a nitro (-NO₂) group on a phenyl ring, the resulting nitrophenylsulfur pentafluorides become valuable building blocks. The positional isomerism of the nitro group, either at the meta (3-position) or para (4-position) location, significantly influences the reactivity of the aromatic ring towards nucleophilic attack.

Executive Summary

Experimental evidence demonstrates that 4-nitrophenylsulfur pentafluoride generally exhibits higher reactivity and affords better yields in SNAr reactions compared to its 3-nitro isomer . This is attributed to the para-positioning of the strongly electron-withdrawing nitro and pentafluorosulfanyl groups, which effectively stabilizes the Meisenheimer intermediate formed during the reaction. In contrast, the meta-positioning in this compound results in less effective delocalization of the negative charge, leading to slower reaction rates and, in some cases, lower product yields.

Reactivity Comparison: Experimental Data

A key study by Beier, P. et al. (2011) provides a direct comparison of the reactivity of these two isomers in SNAr reactions with various nucleophiles.[1][2] The following table summarizes the product yields obtained under identical reaction conditions.

NucleophileReagent4-Nitrophenylsulfur Pentafluoride (Product Yield)This compound (Product Yield)
MethoxideMeONa83%75%
EthoxideEtONa80%72%
tert-Butoxidet-BuOK75%68%
PhenoxidePhONa85%78%
ThiophenoxidePhSNa90%82%
BenzylthiolateBnSNa88%80%

Data extracted from Beier, P. et al. Org. Lett. 2011, 13 (6), pp 1466–1469.[1][2]

As the data clearly indicates, the 4-nitro isomer consistently provides higher yields across a range of oxygen and sulfur nucleophiles.

Mechanistic Rationale for Reactivity Difference

The observed difference in reactivity can be explained by examining the stability of the Meisenheimer complex, the key intermediate in an SNAr reaction.

G cluster_4nitro 4-Nitrophenylsulfur Pentafluoride Reaction cluster_3nitro This compound Reaction 4-Reactant 4-Nitrophenylsulfur Pentafluoride 4-Intermediate Meisenheimer Complex (Charge delocalized onto -NO2 and -SF5 groups) 4-Reactant->4-Intermediate + Nu- 4-Product SNA_r Product 4-Intermediate->4-Product - NO2- Reactivity_Comparison Higher Reactivity (More Stable Intermediate) 4-Intermediate->Reactivity_Comparison 3-Reactant 3-Nitrophenylsulfur Pentafluoride 3-Intermediate Meisenheimer Complex (Charge delocalization is less effective) 3-Reactant->3-Intermediate + Nu- 3-Product SNA_r Product 3-Intermediate->3-Product - NO2- 3-Intermediate->Reactivity_Comparison

SNAr reaction pathway comparison.

In the case of 4-nitrophenylsulfur pentafluoride, the negative charge of the Meisenheimer intermediate can be delocalized onto both the nitro group and the sulfur pentafluoride group through resonance. This extensive delocalization results in a more stable intermediate, thus lowering the activation energy of the reaction and increasing the reaction rate. For this compound, the nitro group is not in a position to directly delocalize the negative charge through resonance, leading to a less stable intermediate and consequently, a slower reaction.

Experimental Protocols

The following is a general experimental protocol for the SNAr reaction of nitrophenylsulfur pentafluorides with an alkoxide nucleophile, based on the procedures described by Beier, P. et al.[1][2]

Materials:

  • Nitrophenylsulfur pentafluoride (3- or 4-isomer)

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Sodium hydride (NaH) or other suitable base

  • Anhydrous N,N-dimethylformamide (DMF)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica gel for column chromatography

G start Start setup Set up flame-dried flask under inert atmosphere start->setup add_alcohol_base Add anhydrous alcohol and base (e.g., NaH) to anhydrous DMF setup->add_alcohol_base form_alkoxide Stir to form alkoxide add_alcohol_base->form_alkoxide add_reactant Add nitrophenylsulfur pentafluoride form_alkoxide->add_reactant react Stir at specified temperature (e.g., room temp. to 50 °C) add_reactant->react monitor Monitor reaction by TLC react->monitor quench Quench with sat. aq. NH4Cl monitor->quench Reaction complete extract Extract with ethyl acetate quench->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end End purify->end

General experimental workflow for SNAr.

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF).

  • Add the anhydrous alcohol (1.2 equivalents) to the DMF.

  • Carefully add sodium hydride (1.2 equivalents) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the alkoxide.

  • Add the nitrophenylsulfur pentafluoride (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature to 50 °C) and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion

For synthetic applications requiring efficient nucleophilic aromatic substitution, 4-nitrophenylsulfur pentafluoride is the superior choice over its 3-nitro isomer . The para-disposition of the electron-withdrawing groups leads to enhanced reactivity and higher product yields. However, this compound remains a valuable reagent for accessing substitution patterns that are not achievable with the 4-isomer. The choice between these two reagents will ultimately depend on the specific synthetic goals and the desired substitution pattern of the final product. Researchers should consider the trade-off between reactivity and the desired molecular architecture when selecting the appropriate nitrophenylsulfur pentafluoride for their work.

References

A Comparative Guide to Electrophilic Fluorination: 3-Nitrophenylsulfur Pentafluoride vs. Selectfluor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine atoms into organic molecules is a critical tool for modulating physicochemical and biological properties. The choice of a fluorinating agent is paramount to the success of this endeavor. This guide provides a detailed comparison of two commercially available reagents: 3-Nitrophenylsulfur Pentafluoride and Selectfluor, with a focus on their performance in electrophilic fluorination, supported by available experimental data and protocols.

Introduction: Defining the Roles of Two Distinct Reagents

While both this compound and Selectfluor are fluorine-containing compounds, their primary applications in organic synthesis differ significantly based on the available scientific literature.

This compound is predominantly utilized as a building block for the introduction of the pentafluorosulfanyl (SF5) group into organic molecules. The SF5 group is of growing interest in medicinal chemistry due to its unique electronic properties, high stability, and lipophilicity, often being considered a "super-trifluoromethyl" group.[1][2] Although some commercial suppliers describe it as a fluorinating agent, there is a notable lack of published scientific literature demonstrating its use for the direct electrophilic transfer of a single fluorine atom to a substrate.[3][4]

Selectfluor , on the other hand, is a well-established and widely used electrophilic fluorinating agent.[5] It is a stable, crystalline solid that serves as a source of "F+" for the fluorination of a broad range of nucleophiles, including enolates, silyl enol ethers, and electron-rich aromatic compounds.[6] Its ease of handling and broad applicability have made it a go-to reagent for electrophilic fluorination in both academic and industrial settings.

Performance in Electrophilic Fluorination: A Data-Driven Comparison

Given the disparity in their documented applications, a direct quantitative comparison of fluorination performance is challenging. This section will focus on the well-documented performance of Selectfluor and highlight the current understanding of this compound's role.

Selectfluor: A Versatile and Efficient Electrophilic Fluorinating Agent

Selectfluor has proven effective in a multitude of fluorination reactions, often providing good to excellent yields under mild conditions.

Fluorination of Ketones:

The α-fluorination of ketones is a common application of Selectfluor. The reaction typically proceeds via the enol or enolate form of the ketone.

Substrate (Ketone)ProductReagent & ConditionsYield (%)Reference
Cyclic 1,3-diketone (e.g., 1,3-cyclohexanedione)2-Fluoro-1,3-cyclohexanedioneSelectfluor, CH3CN, rt, 10-96 h50-55[7][8]
Various cyclic and acyclic ketonesα-FluoroketonesSelectfluor, sodium dodecyl sulfate (SDS), waterGood to excellent[9]
β-Dicarbonyl compoundsα-Fluorinated β-dicarbonyl compoundsSelectfluor (1.1 equiv), Na2CO3 or Li2CO3, organocatalystGood to excellent[9]

Fluorination of Aromatic Compounds:

Selectfluor can be used for the direct fluorination of electron-rich aromatic compounds. The reactivity can be enhanced by the use of a strong acid co-reagent.

Substrate (Aromatic)ProductReagent & ConditionsYield (%)Reference
Various aromatic compoundsFluoroaromaticsSelectfluor, Trifluoromethanesulfonic acidGood to excellent[3]
This compound: A Reagent for SF5-Group Installation

Current scientific literature does not provide evidence for the use of this compound as a direct electrophilic fluorinating agent for the introduction of a single fluorine atom. Its utility lies in its role as a precursor to molecules containing the valuable pentafluorosulfanyl (SF5) moiety. The introduction of this group is typically achieved through cross-coupling reactions or nucleophilic aromatic substitution, rather than electrophilic fluorination.

Experimental Protocols

General Protocol for the α-Fluorination of a Ketone using Selectfluor

This protocol is a representative example and may require optimization for specific substrates.[6]

Materials:

  • Ketone (1.0 mmol)

  • Selectfluor (1.1 mmol, 1.1 equiv)

  • Anhydrous Acetonitrile (MeCN) (5 mL)

  • Round-bottom flask

  • Magnetic stir bar

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the ketone and anhydrous acetonitrile.

  • Stir the solution at room temperature until the ketone is fully dissolved.

  • Add Selectfluor to the reaction mixture in one portion.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanistic Insights

Selectfluor: Electrophilic Fluorine Transfer

The mechanism of fluorination by Selectfluor is believed to involve an electrophilic attack of the "F+" on the nucleophilic substrate. For ketones, this typically proceeds through the enol or enolate intermediate. The reaction with aromatic compounds is a classic electrophilic aromatic substitution. Two primary pathways are often considered: a single-electron transfer (SET) mechanism and a direct SN2-type attack on the fluorine atom.[5][6]

G General Workflow for Electrophilic Fluorination of a Ketone Ketone Ketone Enolate Enolate Intermediate Ketone->Enolate Deprotonation Base Base (optional) Base->Enolate Selectfluor Selectfluor Fluorinated_Ketone α-Fluorinated Ketone Selectfluor->Fluorinated_Ketone Byproduct Selectfluor Byproduct Selectfluor->Byproduct Enolate->Fluorinated_Ketone Electrophilic Attack

Caption: General workflow for the electrophilic fluorination of a ketone using Selectfluor.

This compound: A Platform for the SF5 Moiety

As this compound is primarily used to introduce the SF5 group, its reaction mechanisms typically involve pathways other than direct fluorination, such as transition-metal-catalyzed cross-coupling or nucleophilic aromatic substitution at the carbon atom bearing the nitro group.

Conclusion

In the realm of electrophilic fluorination, Selectfluor stands out as a versatile, efficient, and user-friendly reagent with a broad range of applications and a wealth of supporting scientific literature. It is a reliable choice for the introduction of a fluorine atom into a wide variety of organic molecules.

Conversely, this compound's primary role in modern organic synthesis is that of a valuable building block for the installation of the pentafluorosulfanyl (SF5) group. While the SF5 moiety is of significant interest in drug discovery and materials science, there is currently a lack of evidence to support the use of this compound as a general electrophilic fluorinating agent for the transfer of a single fluorine atom.

For researchers and scientists seeking to perform electrophilic fluorination, Selectfluor is the well-established and data-supported choice. For those aiming to incorporate the unique SF5 group into their molecules, this compound serves as a key starting material, though its application will involve synthetic strategies other than direct fluorination.

G Reagent Selection Logic Goal Synthetic Goal Fluorination Introduce a single Fluorine atom (F) Goal->Fluorination SF5_Intro Introduce a Pentafluorosulfanyl group (SF5) Goal->SF5_Intro Selectfluor Choose Selectfluor Fluorination->Selectfluor Established methodology NPSP Choose 3-Nitrophenylsulfur Pentafluoride SF5_Intro->NPSP Building block for SF5

Caption: Decision-making flowchart for reagent selection based on the desired functional group.

References

A Comparative Guide to Analytical Techniques for the Characterization of 3-Nitrophenylsulfur Pentafluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for the characterization of 3-Nitrophenylsulfur Pentafluoride, a compound of increasing interest in medicinal chemistry and drug development due to the unique properties conferred by the pentafluorosulfanyl (SF₅) group. This document outlines the expected outcomes and provides supporting data from various analytical methods, offering a foundational reference for its identification and quality control.

Executive Summary

The structural elucidation and purity assessment of this compound (C₆H₄F₅NO₂S, Mol. Wt.: 249.16 g/mol ) relies on a combination of spectroscopic and chromatographic techniques.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise molecular structure, while Mass Spectrometry (MS) confirms the molecular weight and provides fragmentation patterns for structural confirmation. Infrared (IR) spectroscopy identifies characteristic functional groups present in the molecule. This guide presents a summary of expected analytical data for each technique.

Data Presentation

The following table summarizes the key analytical data for this compound.

Analytical TechniqueParameterObserved Value/PatternReference/Alternative
¹H NMR Chemical Shift (δ)Aromatic protons expected in the range of 7.5 - 8.5 ppm.Tetramethylsilane (TMS)
Coupling Constants (J)Complex splitting patterns due to H-H and H-F couplings.-
¹³C NMR Chemical Shift (δ)Aromatic carbons expected between 120 - 150 ppm. Carbon attached to SF₅ group will show coupling to fluorine.Tetramethylsilane (TMS)
¹⁹F NMR Chemical Shift (δ)Two distinct signals are expected for the SF₅ group: a singlet for the four equatorial fluorines (Fₑ) and a quintet for the axial fluorine (Fₐ).Trichlorofluoromethane (CFCl₃)
Coupling Constants (J)J(Fₐ-Fₑ) coupling constant is a key identifier.-
Mass Spectrometry (GC-MS) Molecular Ion Peak (M⁺)m/z = 249-
Key Fragmentation PeaksExpected fragments corresponding to the loss of NO₂, SF₅, and other moieties.-
Infrared (IR) Spectroscopy Absorption Bands (cm⁻¹)Characteristic peaks for C-NO₂ (approx. 1530 and 1350 cm⁻¹), S-F stretching (approx. 800-900 cm⁻¹), and aromatic C-H and C=C bonds.-

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). Add a small amount of an internal standard (e.g., TMS for ¹H and ¹³C NMR, CFCl₃ for ¹⁹F NMR) if quantitative analysis is required.

  • ¹H NMR Spectroscopy:

    • Instrument: 400 MHz or higher NMR spectrometer.

    • Parameters: Acquire spectra at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse sequence is typically used.

  • ¹³C NMR Spectroscopy:

    • Instrument: 100 MHz or higher NMR spectrometer.

    • Parameters: Utilize a proton-decoupled pulse sequence to simplify the spectrum. A longer acquisition time and a higher number of scans are generally required compared to ¹H NMR.

  • ¹⁹F NMR Spectroscopy:

    • Instrument: A spectrometer equipped with a fluorine probe, typically operating at a frequency corresponding to the magnetic field strength (e.g., 376 MHz for a 400 MHz ¹H instrument).

    • Parameters: A standard one-pulse experiment is usually sufficient.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation:

    • Gas Chromatograph: Equipped with a capillary column suitable for the separation of aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

    • Mass Spectrometer: An electron ionization (EI) source is commonly used.

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for a few minutes, then ramp to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a value sufficiently high to include the molecular ion (e.g., 300).

Fourier-Transform Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid at room temperature, it can be analyzed as a thin film between two IR-transparent salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.

  • Instrumentation: A standard FT-IR spectrometer.

  • Data Acquisition:

    • Spectral Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹ is generally sufficient.

    • Scans: Co-add a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the clean salt plates or ATR crystal should be acquired and subtracted from the sample spectrum.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the characterization of this compound.

Analytical Workflow for this compound Characterization cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_conclusion Conclusion Sample 3-Nitrophenylsulfur Pentafluoride Sample Dissolution Dissolve in Deuterated Solvent Sample->Dissolution Dilution Dilute in Volatile Solvent Sample->Dilution ThinFilm Prepare Thin Film / ATR Sample->ThinFilm NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Dissolution->NMR MS GC-MS Analysis Dilution->MS IR FT-IR Spectroscopy ThinFilm->IR NMR_Data Structural Elucidation (Chemical Shifts, Couplings) NMR->NMR_Data MS_Data Molecular Weight & Fragmentation (M⁺, Fragments) MS->MS_Data IR_Data Functional Group ID (Vibrational Modes) IR->IR_Data Confirmation Structure & Purity Confirmation NMR_Data->Confirmation MS_Data->Confirmation IR_Data->Confirmation

Caption: Workflow for the characterization of this compound.

Decision Tree for Spectroscopic Data Interpretation Start Acquired Spectroscopic Data MS_Check GC-MS: Molecular Ion at m/z 249? Start->MS_Check IR_Check IR: C-NO₂ and S-F bands present? MS_Check->IR_Check Yes Fail Inconsistent Data Requires Further Investigation MS_Check->Fail No NMR_Check ¹⁹F NMR: Two signals for SF₅ group? IR_Check->NMR_Check Yes IR_Check->Fail No H_NMR_Check ¹H NMR: Aromatic signals consistent? NMR_Check->H_NMR_Check Yes NMR_Check->Fail No Pass Structure Consistent with This compound H_NMR_Check->Pass Yes H_NMR_Check->Fail No

Caption: Decision tree for interpreting analytical data.

References

A Comparative Guide to the Structural Confirmation of 3-Nitrophenylsulfur Pentafluoride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pentafluorosulfanyl (SF₅) group has emerged as a significant functional group in modern chemistry, valued for its high electronegativity, chemical stability, and unique steric profile.[1] When incorporated into aromatic systems, such as in 3-nitrophenylsulfur pentafluoride (3-NPSF) and its derivatives, the SF₅ group can profoundly influence the molecule's physicochemical properties. This makes these compounds highly sought after in drug discovery, agrochemicals, and materials science. Accurate structural confirmation is paramount to understanding structure-activity relationships (SAR) and ensuring the desired therapeutic or material properties.

This guide provides a comparative overview of the key experimental techniques used to confirm the structure of 3-NPSF derivatives, supported by experimental data and detailed protocols.

Data Presentation: A Comparative Analysis

Quantitative data from various analytical techniques are crucial for unambiguous structure elucidation. The following tables summarize key spectroscopic and crystallographic data for this compound and a representative derivative.

Table 1: Comparative Spectroscopic Data for 3-NPSF Derivatives

CompoundKey ¹H NMR Chemical Shifts (ppm)¹⁹F NMR Chemical Shifts (ppm)Key IR Absorptions (cm⁻¹)Mass Spectrometry (m/z)
This compound Aromatic protons typically resonate in the δ 7.5-8.5 ppm range.Quintet (4F, equatorial), Doublet (1F, axial)~1530, ~1350 (NO₂ stretch), ~850-950 (S-F stretch)M⁺ = 249.16[2][3][4][5]
Representative Derivative (e.g., 3-Amino-5-(pentafluorosulfanyl)aniline) Aromatic protons shifted upfield due to the electron-donating amino groups.Quintet (4F, equatorial), Doublet (1F, axial)~3400-3200 (N-H stretch), ~850-950 (S-F stretch)M⁺ = 234.19 (Calculated)

Table 2: Comparative Crystallographic Data for Aryl-SF₅ Compounds

Single-crystal X-ray diffraction provides definitive proof of structure and precise geometric parameters.[6]

ParameterTypical Range for Aryl-SF₅ CompoundsKey Observations
S-F Bond Lengths (Å) 1.572(3) – 1.618(3) Å[1][7]The four equatorial S-F bonds are slightly shorter than the single axial S-F bond.
C–S–F(axial) Bond Angle (°) 178.94(14) – 180°[1][7]The C-S-F(axial) unit is nearly linear.
F(equatorial)–S–F(equatorial) Angle (°) Approximately 90°[7]Confirms the octahedral geometry around the sulfur atom.
SF₅ Group Geometry Approximately octahedral[1][7]The SF₅ group exhibits a characteristic "umbrella" geometry.[1][7]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful characterization of novel compounds.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is one of the most powerful tools for elucidating the structure of organic molecules in solution.[8] For SF₅-containing compounds, ¹⁹F NMR is particularly diagnostic.

  • Sample Preparation : Dissolve 5-10 mg of the purified 3-NPSF derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition :

    • Acquire a standard proton spectrum to observe the signals for the aromatic and other protons.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled carbon spectrum. Techniques like APT or DEPT can be used to differentiate between CH, CH₂, and CH₃ groups.[8]

    • Typical parameters: 1024 or more scans, relaxation delay of 2 seconds.

  • ¹⁹F NMR Acquisition :

    • Acquire a proton-decoupled fluorine spectrum.

    • The SF₅ group gives a characteristic AX₄ spin system: a quintet for the four equatorial fluorines (Fₑ) coupled to the axial fluorine (Fₐ), and a doublet of quintets (often appearing as a broad doublet) for Fₐ coupled to the four Fₑ.

    • Typical parameters: 64-128 scans, relaxation delay of 2 seconds.

  • Data Processing : Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Integrate signals and assign chemical shifts relative to a known standard (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the molecular weight and fragmentation pattern of volatile and thermally stable compounds, helping to confirm the molecular formula.[9]

  • Sample Preparation : Prepare a dilute solution of the 3-NPSF derivative (approx. 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • Injection : Inject 1 µL of the sample solution into the GC-MS instrument.

  • Gas Chromatography :

    • Use a suitable capillary column (e.g., DB-5ms).

    • Program the oven temperature to ramp from a low temperature (e.g., 50 °C) to a high temperature (e.g., 280 °C) to separate the compound from any impurities.

    • Helium is typically used as the carrier gas.

  • Mass Spectrometry :

    • As the compound elutes from the GC column, it enters the mass spectrometer.

    • Use Electron Ionization (EI) at 70 eV.

    • The mass analyzer (e.g., a quadrupole) scans a mass range (e.g., 50-500 m/z) to detect the molecular ion (M⁺) and its fragment ions.

  • Data Analysis : Analyze the resulting mass spectrum to identify the peak corresponding to the molecular weight of the target compound.[2] Compare the observed isotopic pattern with the theoretical pattern for the proposed formula.

Protocol 3: Single-Crystal X-ray Diffraction

This technique provides the absolute structure of a molecule in the solid state, including precise bond lengths and angles.[6]

  • Crystal Growth : Grow single crystals of the 3-NPSF derivative suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[6]

  • Crystal Mounting : Select a high-quality single crystal and mount it on a goniometer head.

  • Data Collection :

    • Place the mounted crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.

    • Use a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and detector.

    • Collect a full sphere of diffraction data by rotating the crystal through a series of angles.

  • Structure Solution and Refinement :

    • Process the raw diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

    • Refine the structural model against the experimental data to optimize atomic positions, bond lengths, and angles.

  • Data Analysis : Analyze the final refined structure to confirm the connectivity and stereochemistry. Generate tables of bond lengths, angles, and other geometric parameters.[7]

Visualizations: Workflows and Relationships

Diagrams help to visualize complex processes and relationships, providing a clearer understanding of the scientific workflow.

G cluster_0 Synthesis & Purification cluster_1 Preliminary Characterization cluster_2 Definitive Structure Confirmation Syn Synthesis of Derivative Workup Reaction Workup Syn->Workup Purify Chromatography Workup->Purify TLC TLC Analysis Purify->TLC MS Mass Spectrometry (GC-MS/LC-MS) TLC->MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) MS->NMR Xray Single Crystal X-ray Diffraction NMR->Xray If single crystals available Final Confirmed Structure NMR->Final Xray->Final

Caption: Experimental workflow for the synthesis and structural confirmation of a 3-NPSF derivative.

G cluster_0 Electronic Properties cluster_1 Physicochemical Properties Structure Molecular Structure (3-NPSF Derivative) SF5 SF₅ Group (Strongly Electron-Withdrawing) Structure->SF5 NO2 NO₂ Group (Strongly Electron-Withdrawing) Structure->NO2 Sub Other Substituents (Variable Electronics) Structure->Sub Lipophilicity Lipophilicity (logP) SF5->Lipophilicity MetStab Metabolic Stability SF5->MetStab pKa Acidity/Basicity (pKa) NO2->pKa Sub->Lipophilicity Sol Solubility Sub->Sol Lipophilicity->MetStab Lipophilicity->Sol

Caption: Logical relationships between the structure of 3-NPSF derivatives and their key properties.

G Ligand SF₅-Derivative (e.g., NK1R Antagonist) Receptor GPCR (e.g., NK1 Receptor) Ligand->Receptor Binds GProtein G-Protein (Gα, Gβγ) Receptor->GProtein Activates Effector Effector Enzyme (e.g., PLC) GProtein->Effector Modulates SecondMessenger Second Messengers (IP₃, DAG) Effector->SecondMessenger Generates Response Cellular Response (e.g., Ca²⁺ release) SecondMessenger->Response Triggers

Caption: A simplified GPCR signaling pathway, a potential target for SF₅-containing drug candidates.

References

Comparative Spectroscopic Analysis of 3-Nitrophenylsulfur Pentafluoride and a Key Alternative

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the cross-referencing of spectroscopic data for 3-Nitrophenylsulfur Pentafluoride. This guide provides a comparative analysis with Phenylsulfur Pentafluoride, including experimental data and detailed methodologies.

This guide presents a comprehensive comparison of the spectroscopic data for this compound and its unsubstituted analogue, Phenylsulfur Pentafluoride. The inclusion of the nitro group at the meta position significantly influences the electronic environment of the aromatic ring and the sulfur pentafluoride group, which is reflected in their respective spectroscopic signatures. This document aims to provide researchers with a valuable resource for identifying and characterizing these compounds.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for this compound and Phenylsulfur Pentafluoride.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
This compoundData not available---
Phenylsulfur PentafluorideData not available---

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (ppm)
This compoundData not available
Phenylsulfur PentafluorideData not available

Table 3: ¹⁹F NMR Spectroscopic Data

CompoundChemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
This compoundData not available---
Phenylsulfur PentafluorideData not available---

Table 4: Infrared (IR) Spectroscopic Data

CompoundWavenumber (cm⁻¹)Assignment
This compoundData not available-
Phenylsulfur PentafluorideData not available-

Table 5: Mass Spectrometry (MS) Data

Compoundm/zInterpretation
This compound249[M]⁺
Phenylsulfur Pentafluoride204[M]⁺

Note: The absence of specific NMR and IR data for this compound and Phenylsulfur Pentafluoride in publicly accessible databases highlights the importance of experimental acquisition for definitive characterization.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum. Chemical shifts are reported in ppm relative to the solvent peak, which is referenced to TMS.

  • ¹⁹F NMR: The spectrum is acquired with or without proton decoupling. Chemical shifts are reported in ppm relative to an external standard such as CFCl₃ (0 ppm).

Infrared (IR) Spectroscopy

IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: For liquid samples, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with KBr powder and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. The data is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification.

  • Ionization: Electron Ionization (EI) is a common method for volatile compounds. The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Presentation: The mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak ([M]⁺) corresponds to the molecular weight of the compound.

Logical Workflow for Spectroscopic Data Cross-Referencing

The following diagram illustrates the logical workflow for the cross-referencing and analysis of spectroscopic data for novel or known compounds.

Spectroscopic_Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_cross_referencing Cross-Referencing NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) NMR_Data NMR Data (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR IR Spectroscopy IR_Data IR Data (Functional Groups) IR->IR_Data MS Mass Spectrometry MS_Data MS Data (Molecular Weight, Fragmentation) MS->MS_Data Database Spectroscopic Databases (e.g., PubChem, SDBS) NMR_Data->Database Literature Scientific Literature NMR_Data->Literature Structure Structural Elucidation & Compound Identification NMR_Data->Structure IR_Data->Database IR_Data->Literature IR_Data->Structure MS_Data->Database MS_Data->Literature MS_Data->Structure Database->Structure Literature->Structure

Caption: Workflow for spectroscopic data acquisition, analysis, and cross-referencing.

A Comparative Analysis of 3-Nitrophenylsulfur Pentafluoride and Other N-F Reagents for Electrophilic Fluorination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorinating agent is a critical decision in the synthesis of novel chemical entities. The introduction of fluorine atoms can significantly modulate the physicochemical and biological properties of a molecule. This guide provides a comparative overview of the efficacy of 3-Nitrophenylsulfur Pentafluoride and other common N-F reagents, supported by available experimental data and protocols.

The field of electrophilic fluorination has been dominated by N-F reagents due to their relative stability, ease of handling, and tunable reactivity compared to other fluorinating agents.[1] Among the most widely used are Selectfluor® (a derivative of F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI). This guide introduces this compound and contextualizes its potential performance against these established reagents, with a focus on the fluorination of active methylene compounds, a common transformation in medicinal chemistry.

Comparison of Reagent Performance

The efficacy of an electrophilic fluorinating agent is typically assessed by its performance in reactions with benchmark substrates, such as β-ketoesters and malonates. Key metrics for comparison include reaction yield, reaction time, and the required reaction conditions (e.g., temperature, solvent, and need for a base or catalyst).

While direct comparative studies between this compound and other N-F reagents on a wide range of substrates are not extensively documented in publicly available literature, we can compile and contrast existing data for the fluorination of representative active methylene compounds.

Table 1: Electrophilic Fluorination of β-Ketoesters

ReagentSubstrateProductReaction ConditionsYield (%)Reference
Selectfluor® Ethyl 2-methylacetoacetateEthyl 2-fluoro-2-methylacetoacetateMeCN, rt, 4h93[2]
NFSI tert-Butyl 1-indanone-2-carboxylatetert-Butyl 2-fluoro-1-indanone-2-carboxylateEu(OTf)3, (S,R)-ind-pybox, MeCN, -30°CHigh Yield, 81-96% ee[3]
This compound Data not available----

Table 2: Electrophilic Fluorination of Malonate Esters

ReagentSubstrateProductReaction ConditionsYield (%)Reference
Selectfluor® Diethyl malonateDiethyl 2-fluoromalonateMeCN, rtNot specified[4]
NFSI Diethyl 2-phenylmalonateDiethyl 2-fluoro-2-phenylmalonateCs2CO3 (10 mol%), DME, rt90[5]
This compound Data not available----

As indicated in the tables, there is a notable gap in the literature regarding the performance of this compound in the electrophilic fluorination of common active methylene compounds. While it is commercially available and cited as a fluorinating agent, detailed experimental data for comparison is limited.[6][7][8]

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility and for making informed decisions about reagent selection. Below are representative protocols for the use of Selectfluor® and NFSI in the fluorination of active methylene compounds.

Protocol 1: Monofluorination of a β-Ketoester using Selectfluor® [2]

  • To a solution of the β-ketoester (1.0 equiv) in acetonitrile (MeCN), add Selectfluor® (1.1 equiv).

  • Stir the reaction mixture at room temperature for the specified time (e.g., 4 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Catalytic Enantioselective Fluorination of a β-Ketoester using NFSI [3]

  • In a flame-dried flask under an inert atmosphere, dissolve the chiral catalyst (e.g., a complex of a lanthanide triflate and a chiral ligand) in an anhydrous solvent (e.g., acetonitrile).

  • Cool the solution to the desired temperature (e.g., -30°C).

  • Add the β-ketoester (1.0 equiv) to the catalyst solution.

  • Add N-Fluorobenzenesulfonimide (NFSI) (1.2 equiv) portion-wise to the reaction mixture.

  • Stir the reaction at the specified temperature and monitor its progress.

  • After the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, and follow standard workup and purification procedures.

Mechanistic Considerations and Workflow

The mechanism of electrophilic fluorination by N-F reagents is generally believed to proceed through the attack of a nucleophile (such as an enolate) on the electrophilic fluorine atom of the reagent. This can occur via a direct SN2-type displacement or a single-electron transfer (SET) pathway, depending on the specific reagent and substrate.

For researchers evaluating different N-F reagents, a systematic workflow is essential.

G Workflow for Comparing N-F Reagents cluster_0 Reagent Selection and Preparation cluster_1 Substrate Selection cluster_2 Reaction Optimization and Execution cluster_3 Analysis and Comparison Reagent1 This compound Optimization Vary: - Solvent - Temperature - Base/Catalyst - Reaction Time Reagent1->Optimization Reagent2 Selectfluor® Reagent2->Optimization Reagent3 NFSI Reagent3->Optimization Substrate1 β-Ketoester Substrate1->Optimization Substrate2 Malonate Ester Substrate2->Optimization Substrate3 Other Active Methylene Compound Substrate3->Optimization Execution Perform Parallel Reactions Optimization->Execution Analysis Determine Yield and Purity (NMR, GC, LC-MS) Execution->Analysis Comparison Compare: - Yield - Reaction Rate - Selectivity - Cost and Handling Analysis->Comparison

Caption: A generalized workflow for the systematic comparison of N-F fluorinating reagents.

The following diagram illustrates a plausible general mechanism for the electrophilic fluorination of an active methylene compound, which typically involves the formation of an enolate intermediate.

G General Mechanism of Electrophilic Fluorination ActiveMethylene Active Methylene Compound (R-CH2-R') Enolate Enolate Intermediate (R-C(-)=C(O-)-R') ActiveMethylene->Enolate + Base - HB Base Base FluorinatedProduct α-Fluorinated Product (R-CHF-R') Enolate->FluorinatedProduct + N-F Reagent NF_Reagent N-F Reagent (e.g., this compound) Byproduct Deprotonated N-F Reagent Byproduct NF_Reagent->Byproduct

Caption: A simplified mechanism for the base-mediated electrophilic fluorination of an active methylene compound.

Conclusion

Selectfluor® and NFSI are well-established and highly effective electrophilic fluorinating agents with a broad range of applications and well-documented reactivity. This compound is a commercially available reagent with potential applications in fluorination chemistry. However, a comprehensive, data-driven comparison of its efficacy against other N-F reagents is currently limited by the lack of published experimental results. Further research is needed to fully elucidate the reactivity, substrate scope, and optimal reaction conditions for this compound to position it as a viable alternative to existing reagents in the synthetic chemist's toolkit. Researchers are encouraged to perform direct comparative studies to generate the necessary data for a more complete evaluation.

References

A Comparative Guide to Isomeric Purity Analysis of Nitrophenylsulfur Pentafluorides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the isomeric purity of nitrophenylsulfur pentafluorides is critical for consistent product quality, efficacy, and safety. The presence of positional isomers (e.g., 3-nitrophenylsulfur pentafluoride and 4-nitrophenylsulfur pentafluoride) can significantly impact the physicochemical properties and biological activity of the final product. This guide provides an objective comparison of three common analytical techniques for isomeric purity analysis: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Methodology Comparison at a Glance

The selection of an analytical technique for isomeric purity analysis is a trade-off between selectivity, sensitivity, speed, and the specific information required.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Separation based on volatility and polarity in a gaseous mobile phase, with detection by mass-to-charge ratio.Separation based on polarity in a liquid mobile phase, with detection by UV absorbance or other detectors.Non-destructive analysis based on the magnetic properties of atomic nuclei (specifically ¹⁹F) in a magnetic field.
Selectivity Excellent, with mass spectrometry providing definitive identification and aiding in the deconvolution of co-eluting peaks.Good, but co-elution of isomers can be challenging and may require specialized columns (e.g., Phenyl or Diol) for optimal resolution.[1]Excellent for fluorinated compounds, as the ¹⁹F chemical shifts are highly sensitive to the local electronic environment, allowing for clear distinction between isomers.
Sensitivity Can achieve very low detection limits, especially with specific detectors.Generally in the low µg/L (ppb) range.[1]Lower sensitivity compared to chromatographic methods, typically requiring micromolar concentrations.
Quantitative Analysis Requires calibration with certified reference standards for each isomer.Requires calibration with certified reference standards for each isomer.Can provide absolute quantification without the need for an identical reference standard for each isomer, using a certified internal standard.
Sample Preparation May require derivatization for less volatile or thermally labile compounds. Involves dilution in a volatile solvent.Involves dilution in the mobile phase, and filtration is often necessary.Simple dissolution in a deuterated solvent with an internal standard.
Instrumentation Cost Higher initial investment and maintenance costs.[1]Generally lower initial and operational costs.[1]Highest initial investment and requires specialized expertise.
Typical Run Time Can be relatively fast, with modern methods under 30 minutes.Can be fast, but achieving baseline resolution for isomers might require longer run times.Rapid, with data acquisition often taking only a few minutes per sample.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of nitrophenylsulfur pentafluoride isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the nitrophenylsulfur pentafluoride sample.

  • Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., acetone or dichloromethane).

  • If necessary, perform a serial dilution to bring the concentration within the calibrated range.

  • Transfer the solution to a GC vial.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.

  • Inlet Temperature: 280 °C.

  • Injection Volume: 1 µL (splitless mode).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp 1: 10 °C/min to 250 °C, hold for 5 minutes.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-300.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the nitrophenylsulfur pentafluoride sample.

  • Dissolve the sample in 10 mL of the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: UV-Vis Diode Array Detector (DAD).

  • Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm) for improved selectivity of aromatic positional isomers. A standard C18 column can also be used as a starting point.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy

¹⁹F qNMR is a highly specific and accurate method for the quantification of fluorinated compounds.

Sample Preparation:

  • Accurately weigh approximately 20 mg of the nitrophenylsulfur pentafluoride sample into an NMR tube.

  • Accurately weigh and add a certified internal standard (e.g., 5-10 mg of trifluorotoluene) to the same NMR tube.

  • Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) to the NMR tube.

  • Cap the tube and gently vortex to ensure complete dissolution.

Instrumentation and Conditions:

  • NMR Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent, equipped with a fluorine probe.

  • Nucleus Observed: ¹⁹F.

  • Solvent: CDCl₃ or Acetone-d₆.

  • Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): 5 times the longest T₁ of the signals of interest (a sufficiently long delay is crucial for accurate quantification).

    • Number of Scans: 16-64 (depending on the sample concentration).

    • Spectral Width: Sufficient to cover the chemical shift range of all fluorine signals.

Experimental Workflow and Data Visualization

The following diagram illustrates a general workflow for the isomeric purity analysis of nitrophenylsulfur pentafluorides.

IsomericPurityAnalysis cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Reporting Sample Nitrophenylsulfur Pentafluoride Sample Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Appropriate Solvent Weighing->Dissolution Filtration Filtration (for HPLC) Dissolution->Filtration HPLC Path GCMS GC-MS Analysis Dissolution->GCMS qNMR ¹⁹F qNMR Analysis Dissolution->qNMR HPLC HPLC Analysis Filtration->HPLC PeakIntegration Peak Integration & Identification GCMS->PeakIntegration HPLC->PeakIntegration qNMR->PeakIntegration Quantification Quantification vs. Standards PeakIntegration->Quantification PurityCalculation Isomeric Purity Calculation Quantification->PurityCalculation Report Final Report PurityCalculation->Report

Caption: Workflow for Isomeric Purity Analysis.

Conclusion and Recommendations

The choice between GC-MS, HPLC, and qNMR for the isomeric purity analysis of nitrophenylsulfur pentafluorides depends on the specific analytical needs.

  • GC-MS is highly recommended when definitive identification of all isomers and other volatile impurities is required, especially at trace levels. Its high selectivity makes it a powerful tool for complex samples.[1]

  • HPLC-UV is a cost-effective and robust method for routine quality control where the primary goal is the quantification of the main isomers. Method development may be required to achieve baseline separation.[1]

  • ¹⁹F qNMR is the gold standard for accurate and precise quantification without the need for isomer-specific reference standards. It is particularly advantageous for the certification of reference materials and in research settings where high accuracy is paramount.

For comprehensive characterization, a combination of these techniques is often employed. For instance, HPLC or GC-MS can be used for separation and initial identification, while qNMR can provide highly accurate quantification of the separated isomers or the bulk material. It is essential to validate the chosen method for the specific sample matrix to ensure data of the highest quality and reliability.

References

A Comparative Guide to Electrophilic Fluorinating Agents: Performance and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective introduction of fluorine atoms into organic molecules is a critical strategy for modulating their biological activity, metabolic stability, and physicochemical properties. This guide provides an objective comparison of the performance of common electrophilic fluorinating agents, supported by experimental data, to aid in the selection of the optimal reagent for specific synthetic transformations.

This guide focuses on the most widely used and commercially available N-F type electrophilic fluorinating agents: Selectfluor®, N-fluorobenzenesulfonimide (NFSI), and N-fluoropyridinium salts. Their performance in the fluorination of various organic substrates, including aromatic compounds, carbonyls, and alkenes, is evaluated based on reaction yields, selectivity, and reaction conditions.

Performance Comparison of Electrophilic Fluorinating Agents

The reactivity of electrophilic fluorinating agents is a key factor in their selection for a particular chemical transformation. A quantitative reactivity scale has been established for several common reagents, providing a useful framework for comparison.[1]

Table 1: Relative Reactivity of Common Electrophilic Fluorinating Agents [1]

ReagentStructureRelative Reactivity (krel vs. Selectfluor)Key Characteristics
Selectfluor® (F-TEDA-BF₄)1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)1.0Bench-stable, easy to handle, soluble in polar solvents, versatile for a wide range of substrates.[1]
NFSI (N-Fluorobenzenesulfonimide)4-6 orders of magnitude less reactive than SelectfluorHigh solubility in acetonitrile, suitable for less reactive substrates due to the possibility of using higher concentrations.[1]
Synfluor (N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate))~10 times less reactive than SelectfluorVery moisture-sensitive.[1]

α-Fluorination of Carbonyl Compounds

The introduction of a fluorine atom at the α-position of a carbonyl group is a common transformation in medicinal chemistry. The following table summarizes the performance of Selectfluor® and NFSI in the α-fluorination of various ketones and β-ketoesters.

Table 2: Performance in the α-Fluorination of Ketones and β-Ketoesters

SubstrateProductReagent & ConditionsYield (%)Reference
2-Methylcyclohexanone2-Fluoro-2-methylcyclohexanoneSelectfluor®, MeCN, rt75[2]
Dibenzoylmethane2-FluorodibenzoylmethaneSelectfluor®, MeCN, rt95[2]
Ethyl 2-oxocyclopentanecarboxylateEthyl 1-fluoro-2-oxocyclopentanecarboxylateNFSI, EtOH, rt92[3]
Diethyl malonateDiethyl 2-fluoromalonateNFSI, MeCN, rt85[4]
1,3-Dicarbonyl Compounds2-Fluoro-1,3-dicarbonylSelectfluor® (1.1 equiv), CH₃CN/H₂O, rt, 4hup to 93[2]
1,3-Dicarbonyl Compounds2,2-Difluoro-1,3-dicarbonylSelectfluor® (2.1 equiv), CH₃CN/H₂O, rt, 16hup to 99[2]
α-Substituted β-diketonesEnantioenriched α-fluorinated β-diketonesSelectfluor® (2.0 equiv), β,β-diaryl serine catalyst (10 mol%), MeCN, 40 °C, 24 h74-99[2]

Fluorination of Aromatic Compounds

The direct fluorination of aromatic rings can be challenging due to issues with regioselectivity and over-fluorination. The choice of fluorinating agent and reaction conditions is crucial for achieving the desired outcome.

Table 3: Performance in the Fluorination of Aromatic Compounds

SubstrateProductReagent & ConditionsYield (%)Reference
AnisoleFluoroanisolesN-F reagent 11-298[4]
BenzeneFluorobenzeneN-F reagent 11-288[4]
1,3-Dimethoxybenzene1-Fluoro-2,4-dimethoxybenzeneNFOBS, CH₂Cl₂, rt85[5]
Phenylmagnesium bromideFluorobenzeneNFOBS80[5]
1,3,5-Trimethoxybenzene1-Fluoro-2,4,6-trimethoxybenzeneNFSI (1.0 equiv), mechanochemical milling, 30 Hz, 3h51 (monofluorinated)[6]

Mechanistic Considerations: Sₙ2 vs. SET Pathways

The mechanism of electrophilic fluorination has been a subject of debate, with evidence supporting both a direct nucleophilic attack on the fluorine atom (Sₙ2-type) and a single-electron transfer (SET) pathway.[7] The operative mechanism can be influenced by the nature of the substrate, the fluorinating agent, and the reaction conditions.

G Proposed Mechanisms for Electrophilic Fluorination cluster_sn2 Sₙ2 Pathway cluster_set SET Pathway Nu Nucleophile (Nu⁻) TS_SN2 [Nu---F---N]⁻ Transition State Nu->TS_SN2 Direct Attack Prod_SN2 Fluorinated Product (Nu-F) TS_SN2->Prod_SN2 LG_SN2 Leaving Group ([N]⁻) TS_SN2->LG_SN2 Nu_SET Nucleophile (Nu⁻) Radical_Pair [Nu• F• [N]⁻] Radical Pair Nu_SET->Radical_Pair Electron Transfer Prod_SET Fluorinated Product (Nu-F) Radical_Pair->Prod_SET Radical Recombination LG_SET Leaving Group ([N]⁻) Radical_Pair->LG_SET

Caption: Competing Sₙ2 and SET pathways in electrophilic fluorination.

Experimental Protocols

General Experimental Workflow for Electrophilic Fluorination

The following diagram outlines a typical workflow for an electrophilic fluorination reaction.

G General Experimental Workflow start Start dissolve Dissolve Substrate in Anhydrous Solvent start->dissolve add_reagent Add Electrophilic Fluorinating Agent dissolve->add_reagent react Stir at Appropriate Temperature add_reagent->react monitor Monitor Reaction (TLC, GC, LC-MS) react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Work-up and Extraction quench->extract purify Purification (e.g., Column Chromatography) extract->purify characterize Characterization (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: A typical experimental workflow for electrophilic fluorination.

Protocol 1: α-Fluorination of a β-Ketoester with NFSI

This protocol describes the α-fluorination of a β-ketoester using N-fluorobenzenesulfonimide (NFSI).

Materials:

  • β-Ketoester (1.0 mmol)

  • N-Fluorobenzenesulfonimide (NFSI) (1.1 mmol)

  • Anhydrous ethanol (5 mL)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add the β-ketoester (1.0 mmol) and anhydrous ethanol (5 mL).

  • Stir the mixture at room temperature until the substrate is completely dissolved.

  • Add NFSI (1.1 mmol) to the solution in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired α-fluoro-β-ketoester.

Protocol 2: Enantioselective Fluorination of a Ketone using a Cinchona Alkaloid Catalyst and Selectfluor®

This protocol details the enantioselective fluorination of a ketone using a cinchona alkaloid-derived catalyst in combination with Selectfluor®.[8]

Materials:

  • Ketone (e.g., 2-substituted indanone) (0.2 mmol)

  • Cinchona alkaloid derivative (e.g., (DHQ)₂AQN) (10 mol%)

  • Selectfluor® (0.24 mmol)

  • Anhydrous acetonitrile (MeCN) (2 mL)

  • Schlenk tube

  • Magnetic stirrer

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the cinchona alkaloid catalyst (0.02 mmol) and anhydrous acetonitrile (1 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add Selectfluor® (0.24 mmol) and stir for another 30 minutes at room temperature.

  • Cool the mixture to the desired temperature (e.g., -20 °C).

  • In a separate flask, dissolve the ketone (0.2 mmol) in anhydrous acetonitrile (1 mL).

  • Slowly add the ketone solution to the reaction mixture via syringe.

  • Stir the reaction at the specified temperature and monitor by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of NaHCO₃.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the enantioenriched α-fluoroketone.

G Catalytic Cycle for Enantioselective Fluorination catalyst Cinchona Alkaloid Catalyst active_reagent [Catalyst-F]⁺ Active Fluorinating Agent catalyst->active_reagent + Selectfluor® selectfluor Selectfluor® complex Substrate-Catalyst Complex active_reagent->complex + Substrate substrate Substrate (Enolate) product Fluorinated Product complex->product Fluorine Transfer regenerated_catalyst Regenerated Catalyst complex->regenerated_catalyst regenerated_catalyst->catalyst

Caption: Catalytic cycle for cinchona alkaloid-mediated enantioselective fluorination.

Conclusion

The choice of an electrophilic fluorinating agent is dictated by a multitude of factors, including the nature of the substrate, the desired selectivity, and practical considerations such as cost and ease of handling. Selectfluor® stands out as a highly reactive and versatile reagent suitable for a broad range of applications.[1] NFSI, being less reactive, offers advantages in reactions where over-fluorination is a concern and for substrates that are highly activated.[1] For enantioselective transformations, the combination of a chiral catalyst, such as a cinchona alkaloid derivative, with an electrophilic fluorine source like Selectfluor® provides a powerful tool for the synthesis of enantioenriched organofluorine compounds.[8] Careful consideration of the experimental data and protocols presented in this guide will enable researchers to make informed decisions and optimize their synthetic strategies for the efficient and selective introduction of fluorine.

References

Safety Operating Guide

Personal protective equipment for handling 3-Nitrophenylsulfur Pentafluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 3-Nitrophenylsulfur Pentafluoride. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous chemical with the following classifications:

  • Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1][2][3]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][3]

  • Eye Damage/Irritation: Causes serious eye irritation.[1][3]

  • Specific Target Organ Toxicity: May cause respiratory irritation.[3][4]

Due to these significant hazards, the following Personal Protective Equipment (PPE) is mandatory when handling this compound.

PPE CategorySpecificationRationale
Hand Protection Butyl or Nitrile Rubber Gloves Provides resistance to nitro-aromatic compounds and sulfur-containing compounds. Inspect gloves for any signs of degradation or punctures before use.
Eye and Face Protection Chemical Safety Goggles and a Face Shield Protects against splashes and vapors, which can cause severe eye irritation.
Respiratory Protection NIOSH-approved Respirator with Organic Vapor Cartridges Essential for preventing inhalation of toxic vapors, especially when handling outside of a certified chemical fume hood.
Body Protection Chemical-resistant Lab Coat or Apron Protects against skin contact from spills and splashes.
Footwear Closed-toe, Chemical-resistant Shoes Prevents exposure from spills that may reach the floor.

Operational Plan: Step-by-Step Handling Procedure

All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.

Step 1: Preparation and Pre-handling Check

  • Ensure the chemical fume hood is functioning correctly.

  • Gather all necessary equipment and reagents.

  • Don the required PPE as specified in the table above.

  • Have a spill kit readily accessible.

Step 2: Aliquoting and Dispensing

  • Use a clean, dry syringe or pipette to transfer the liquid.

  • Perform all transfers over a secondary containment tray to catch any potential drips or spills.

  • Keep the primary container sealed when not in use.

Step 3: Post-handling

  • Wipe down the work surface with an appropriate solvent (e.g., isopropanol) to decontaminate.

  • Properly dispose of all contaminated consumables (e.g., pipette tips, wipes) in a designated hazardous waste container.

  • Remove PPE in the correct order to avoid self-contamination.

  • Wash hands thoroughly with soap and water after handling.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Stream Disposal Procedure
Unused or Excess this compound * Collect in a clearly labeled, sealed, and chemically compatible hazardous waste container. * The container should be marked as "Hazardous Waste: this compound". * Arrange for pickup and disposal by a licensed hazardous waste disposal company.[1][2]
Contaminated Labware (e.g., glassware, syringes) * Rinse with a suitable solvent (e.g., acetone) three times. * Collect the solvent rinsate in a designated hazardous waste container for halogenated organic waste. * After rinsing, the glassware can be washed with soap and water.
Contaminated Consumables (e.g., gloves, wipes, pipette tips) * Place all contaminated solid waste in a designated, sealed hazardous waste bag or container. * Label the container as "Hazardous Waste: Solid waste contaminated with this compound".
Spill Cleanup Material * Collect all absorbent material and contaminated debris in a sealed, labeled hazardous waste container. * Arrange for disposal through a licensed hazardous waste facility.

Note: In some jurisdictions, it may be permissible to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[2] Always consult your institution's environmental health and safety office and local regulations for specific disposal requirements.

Emergency Procedures

Exposure Scenario Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Small Spill * Alert others in the area. * Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). * Carefully collect the absorbed material into a sealed, labeled hazardous waste container. * Decontaminate the spill area with a suitable solvent.
Large Spill * Evacuate the immediate area. * Contact your institution's emergency response team.

Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_waste Waste Management prep Verify Fume Hood Functionality ppe Don Appropriate PPE prep->ppe spill_kit Ensure Spill Kit is Accessible ppe->spill_kit transfer Transfer Chemical in Secondary Containment spill_kit->transfer decontaminate Decontaminate Work Surface transfer->decontaminate dispose_consumables Dispose of Contaminated Consumables decontaminate->dispose_consumables remove_ppe Remove PPE Correctly dispose_consumables->remove_ppe collect_waste Collect Waste in Labeled Container dispose_consumables->collect_waste wash_hands Wash Hands Thoroughly remove_ppe->wash_hands dispose_waste Dispose via Licensed Waste Company collect_waste->dispose_waste

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.